4-bromo-1-(trifluoromethyl)-1H-pyrazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
4-bromo-1-(trifluoromethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrF3N2/c5-3-1-9-10(2-3)4(6,7)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPOXCQUYNYTHDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701279681 | |
| Record name | 4-Bromo-1-(trifluoromethyl)-1H-pyrazole | |
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Molecular Weight |
214.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1046831-97-3 | |
| Record name | 4-Bromo-1-(trifluoromethyl)-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1046831-97-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4-Bromo-1-(trifluoromethyl)-1H-pyrazole | |
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| Record name | 4-bromo-1-(trifluoromethyl)-1H-pyrazole | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-bromo-1-(trifluoromethyl)-1H-pyrazole from 1,3-Diketones
Abstract
This technical guide provides a comprehensive overview of the synthetic routes to 4-bromo-1-(trifluoromethyl)-1H-pyrazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2] The document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the synthesis, focusing on pathways commencing from 1,3-diketones. We will explore the critical aspects of reaction mechanisms, regioselectivity, and the practical challenges associated with the key reagents, providing field-proven insights and detailed experimental protocols.
Introduction: The Significance of the this compound Scaffold
The pyrazole nucleus is a cornerstone in the architecture of a multitude of biologically active compounds. The introduction of a trifluoromethyl group (-CF3) onto the pyrazole ring at the N1 position significantly enhances the lipophilicity, metabolic stability, and binding affinity of the molecule to its biological targets.[1] Furthermore, the presence of a bromine atom at the C4 position provides a versatile handle for further chemical modifications through various cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, enabling the synthesis of diverse libraries of complex molecules.[2][3] Consequently, this compound serves as a crucial building block in the development of novel pharmaceuticals and agrochemicals.[4][5]
Synthetic Strategies: A Tale of Two Pathways
The synthesis of this compound from 1,3-diketones can be broadly categorized into two primary strategies:
-
Strategy A: Pyrazole Formation Followed by Bromination. This is the most direct and commonly employed approach. It involves the initial cyclocondensation of a 1,3-dicarbonyl compound with a trifluoromethylhydrazine source to construct the 1-(trifluoromethyl)-1H-pyrazole core, which is subsequently brominated at the 4-position.
-
Strategy B: Bromination of the 1,3-Diketone Precursor. In this alternative route, the 1,3-diketone is first brominated, and the resulting bromo-1,3-diketone is then subjected to cyclocondensation with trifluoromethylhydrazine.
The choice between these strategies is often dictated by the availability of starting materials, desired regioselectivity, and overall efficiency.
Core Synthesis: Cyclocondensation of 1,3-Diketones with Trifluoromethylhydrazine
The cornerstone of pyrazole synthesis is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[6][7] In our case, the key challenge lies in the use of the highly reactive and potentially unstable trifluoromethylhydrazine.
The Challenge of Trifluoromethylhydrazine
Trifluoromethylhydrazine is a volatile and unstable reagent, with a reported short half-life in solution of approximately 6 hours.[8] This instability presents significant handling and storage challenges, making its direct use in large-scale synthesis impractical and hazardous.
A Modern Solution: In-situ Generation of Trifluoromethylhydrazine
To circumvent the challenges associated with trifluoromethylhydrazine, a robust and practical one-pot method has been developed involving the in-situ generation of trifluoromethylhydrazine from a stable precursor, di-tert-butyl 1-(trifluoromethyl)hydrazine-1,2-dicarboxylate.[8] This approach allows for the controlled release of the reactive hydrazine in the presence of the 1,3-dicarbonyl substrate, leading to efficient pyrazole formation.
The Mechanism of Pyrazole Formation
The reaction proceeds through a well-established mechanism involving the initial nucleophilic attack of the hydrazine on one of the carbonyl groups of the 1,3-diketone, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic pyrazole ring.
Figure 1: Mechanism of pyrazole formation from a 1,3-diketone and trifluoromethylhydrazine.
The Critical Issue of Regioselectivity
When an unsymmetrical 1,3-diketone (R1 ≠ R2) is used, the initial nucleophilic attack of the hydrazine can occur at either of the two non-equivalent carbonyl carbons, potentially leading to a mixture of two regioisomeric pyrazoles.[9][10] The regiochemical outcome is influenced by several factors, including:
-
Steric Hindrance: The hydrazine will preferentially attack the less sterically hindered carbonyl group.
-
Electronic Effects: The more electrophilic carbonyl carbon will be more susceptible to nucleophilic attack.
-
Reaction Conditions: The choice of solvent and catalyst can significantly impact the regioselectivity. The use of fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase the regioselectivity in pyrazole formation.[9]
Bromination of the Pyrazole Core: The Final Step
Once the 1-(trifluoromethyl)-1H-pyrazole is formed, the final step is the regioselective bromination at the 4-position.
The Preferred Reagent: N-Bromosuccinimide (NBS)
N-Bromosuccinimide (NBS) is the most commonly used brominating agent for this transformation due to its mild and selective nature.[1][2] The reaction is typically carried out in a chlorinated solvent such as dichloromethane (CH₂Cl₂) at temperatures ranging from 0 °C to room temperature.[1]
Alternative Brominating Agents
While NBS is the workhorse for this reaction, other brominating agents such as N-bromosaccharin have also been reported and are noted to be even more reactive than NBS.[11]
Experimental Protocols
The following protocols are based on established literature procedures and are intended to provide a practical guide for the synthesis of this compound.
Protocol 1: One-Pot Synthesis of 1-(Trifluoromethyl)-1H-pyrazoles from 1,3-Diketones via In-situ Generation of Trifluoromethylhydrazine[8]
This protocol describes the synthesis of the pyrazole core using the stable di-Boc protected trifluoromethylhydrazine precursor.
Figure 2: Workflow for the one-pot synthesis of 1-(trifluoromethyl)-1H-pyrazoles.
Step-by-Step Methodology:
-
To a solution of di-tert-butyl 1-(trifluoromethyl)hydrazine-1,2-dicarboxylate (1.0 equiv) and the 1,3-dicarbonyl substrate (1.2 equiv) in dichloromethane (DCM), add p-toluenesulfonic acid monohydrate (TsOH·H₂O) (5.0 equiv).
-
Stir the mixture at a temperature between 20-40 °C for 12 hours. Monitor the reaction progress by LCMS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Dilute the mixture with water and extract with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1-(trifluoromethyl)-1H-pyrazole.
Protocol 2: Bromination of 1-(Trifluoromethyl)-1H-pyrazole[1]
This protocol details the final bromination step to yield the target compound.
Step-by-Step Methodology:
-
Dissolve the 1-(trifluoromethyl)-1H-pyrazole (1.0 equiv) in dichloromethane (CH₂Cl₂).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.0-1.1 equiv) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/LCMS analysis indicates complete consumption of the starting material.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by recrystallization or column chromatography to yield this compound.
Data Summary: A Comparative Overview
The following table summarizes typical reaction conditions and yields for the synthesis of various N-trifluoromethyl pyrazoles from 1,3-diketones, as reported in the literature.
| 1,3-Diketone Substrate | Product | Yield | Reference |
| 1-Phenyl-1,3-butanedione | 3-Methyl-5-phenyl-1-(trifluoromethyl)-1H-pyrazole | 72% | [8] |
| 1,3-Diphenyl-1,3-propanedione | 3,5-Diphenyl-1-(trifluoromethyl)-1H-pyrazole | 75% | [8] |
| 3-Phenyl-2,4-pentanedione | 3,5-Dimethyl-4-phenyl-1-(trifluoromethyl)-1H-pyrazole | 47% | [8] |
Conclusion
The synthesis of this compound from 1,3-diketones is a well-established yet nuanced process. The modern approach of employing a stable, protected form of trifluoromethylhydrazine for in-situ generation has significantly improved the practicality and safety of the key cyclocondensation step. Careful consideration of the 1,3-diketone structure is paramount to mitigating regioselectivity issues. The subsequent bromination with NBS provides a reliable method for the final functionalization. This guide provides the fundamental knowledge and practical protocols for the successful synthesis of this valuable chemical intermediate, empowering researchers to advance their work in drug discovery and materials science.
References
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Journal of Organic Chemistry. (2024). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. ACS Publications. Retrieved from [Link]
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Katritzky, A. R., Wang, M., Zhang, S., Voronkov, M. V., & Steel, P. J. (n.d.). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]
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Journal of Organic Chemistry. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. ACS Publications. Retrieved from [Link]
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MDPI. (2023). Exploring Three Avenues: Chemo- and Regioselective Transformations of 1,2,4-Triketone Analogs into Pyrazoles and Pyridazinones. Retrieved from [Link]
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ResearchGate. (n.d.). Reaction of 2-Hydroxyethylhydrazine with a Trifluoromethyl-β-diketone: Study and Structural Characterization of a New 5-Hydroxy-5-trifluoromethyl-4,5-dihydropyrazole Intermediate. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 4-bromo-5-(trifluoromethyl)-1H-pyrazoles 3a–d. Retrieved from [Link]
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ResearchGate. (n.d.). A Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. Retrieved from [Link]
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Scribd. (n.d.). New Efficient Synthetic Routes To Trifluoromethyl Substituted Pyrazoles and Corresponding B-Diketones. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of new trifluoromethyl-containing 1-(3,5-dialkyl-4-hydroxybenzyl)-pyrazole and -pyrazol-5-one deriatives and their corresponding aroxyls. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
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National Institutes of Health. (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]
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Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]
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SciELO México. (n.d.). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Retrieved from [Link]
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National Institutes of Health. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Retrieved from [Link]
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An In-Depth Technical Guide to the NMR Characterization of 4-bromo-1-(trifluoromethyl)-1H-pyrazole
Introduction
In the landscape of modern drug discovery and development, fluorinated heterocyclic compounds have emerged as a cornerstone for creating novel therapeutic agents. The unique properties imparted by fluorine, such as enhanced metabolic stability, increased binding affinity, and improved bioavailability, make these scaffolds highly desirable. Among these, pyrazole derivatives are of particular interest due to their wide range of biological activities. This guide provides a detailed technical analysis of the characterization of a key building block, 4-bromo-1-(trifluoromethyl)-1H-pyrazole (CAS No. 1046831-97-3), using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3] This document is intended for researchers, scientists, and professionals in the field of drug development who require a comprehensive understanding of the structural elucidation of this important intermediate.
The strategic placement of a bromine atom at the C4 position and a trifluoromethyl group at the N1 position of the pyrazole ring creates a versatile chemical entity. The bromine atom serves as a convenient handle for further functionalization through various cross-coupling reactions, while the electron-withdrawing trifluoromethyl group significantly influences the electronic properties of the pyrazole ring, which can be critical for modulating the pharmacological activity of derivative compounds. Accurate and unambiguous characterization of this molecule is paramount, and NMR spectroscopy stands as the most powerful tool for this purpose.
Molecular Structure and NMR-Active Nuclei
The molecular structure of this compound consists of a five-membered pyrazole ring with two adjacent nitrogen atoms. The molecule has the chemical formula C₄H₂BrF₃N₂ and a molecular weight of approximately 214.97 g/mol .[4] For the purpose of NMR analysis, we will be focusing on the ¹H and ¹³C nuclei. The structure contains two chemically non-equivalent protons and four distinct carbon atoms, in addition to the trifluoromethyl carbon. The presence of the highly electronegative fluorine atoms in the trifluoromethyl group will induce significant effects on the chemical shifts of nearby protons and carbons, primarily through space and through bond interactions.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is expected to be relatively simple, exhibiting two distinct signals corresponding to the protons at the C3 and C5 positions of the pyrazole ring. The proton at the C4 position in the parent pyrazole is substituted with a bromine atom, thus no signal will be observed from this position.
The electron-withdrawing nature of both the bromine atom and the N-trifluoromethyl group will deshield the ring protons, causing their signals to appear at a relatively downfield region of the spectrum. The trifluoromethyl group, in particular, exerts a strong deshielding effect on the adjacent C5 proton.
Predicted ¹H NMR Data:
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-3 | 7.8 - 8.2 | Doublet (d) | ~2-3 Hz | Deshielded by the adjacent nitrogen and the distant trifluoromethyl group. Coupled to H-5. |
| H-5 | 8.2 - 8.6 | Doublet (d) | ~2-3 Hz | Strongly deshielded by the adjacent N-trifluoromethyl group. Coupled to H-3. |
The coupling between H-3 and H-5 is a four-bond coupling (⁴JHH), which is typically small in pyrazole systems, in the range of 2-3 Hz.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. We expect to observe signals for the three carbon atoms of the pyrazole ring and one signal for the trifluoromethyl carbon. The chemical shifts will be influenced by the electronegativity of the attached atoms (N, Br) and the trifluoromethyl group.
A key feature of the ¹³C NMR spectrum will be the coupling between the carbon nuclei and the fluorine atoms of the trifluoromethyl group (¹JCF, ²JCF, etc.). The trifluoromethyl carbon will appear as a quartet due to coupling with the three equivalent fluorine atoms. The C5 carbon, being two bonds away from the fluorine atoms, will also likely exhibit a quartet splitting (²JCF), which can be a valuable diagnostic tool.
Predicted ¹³C NMR Data:
| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| C-3 | 135 - 145 | Singlet or fine multiplet | - | Deshielded by the adjacent nitrogen atom. |
| C-4 | 90 - 100 | Singlet | - | Shielded due to the heavy atom effect of bromine. |
| C-5 | 125 - 135 | Quartet (q) | ²JCF ≈ 35-45 Hz | Deshielded by the adjacent N-trifluoromethyl group and coupled to the three fluorine atoms. |
| CF₃ | 115 - 125 | Quartet (q) | ¹JCF ≈ 270-280 Hz | Characteristic chemical shift for a trifluoromethyl group attached to a nitrogen atom. Large one-bond C-F coupling constant. |
The substituent effects of a trifluoromethyl group on ¹³C chemical shifts are well-documented, with the direct C-F coupling being the most prominent feature.[5]
Experimental Protocol: NMR Sample Preparation and Data Acquisition
The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
1. Sample Preparation:
-
Solvent Selection: Choose a deuterated solvent that will completely dissolve the sample. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for this type of compound. The choice of solvent can slightly influence the chemical shifts.
-
Sample Concentration: Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added, although modern NMR spectrometers can reference the spectrum to the residual solvent peak.
2. NMR Data Acquisition:
-
Instrumentation: The spectra should be acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: A spectral width of approximately 12-16 ppm is typically sufficient.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Number of Scans: 512 to 2048 scans, as ¹³C is a less sensitive nucleus.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: A spectral width of approximately 200-220 ppm is generally required.
-
3. Data Processing:
-
Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum to the residual solvent peak or the internal standard (TMS at 0.00 ppm).
-
Integration and Peak Picking: Integrate the signals in the ¹H spectrum and pick the peaks in both the ¹H and ¹³C spectra to determine their chemical shifts and coupling constants.
Visualizing the Structure and NMR Assignments
To aid in the interpretation of the NMR data, a clear visualization of the molecular structure with labeled atoms is essential. The following diagram, generated using Graphviz, illustrates the structure of this compound with the IUPAC numbering scheme.
Figure 1: Molecular structure of this compound with atom numbering.
Conclusion
The comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound provides a definitive method for its structural confirmation and purity assessment. The predicted spectra, characterized by two doublets in the ¹H NMR and four distinct signals in the ¹³C NMR with characteristic C-F couplings, serve as a reliable fingerprint for this important synthetic intermediate. The experimental protocols outlined in this guide offer a standardized approach for obtaining high-quality NMR data, ensuring accuracy and reproducibility in research and development settings. A thorough understanding of the NMR characteristics of this molecule is crucial for scientists working on the synthesis of novel pyrazole-based compounds with potential therapeutic applications.
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An In-depth Technical Guide to 4-Bromo-1-(trifluoromethyl)-1H-pyrazole (CAS No. 1046831-97-3)
Introduction
4-Bromo-1-(trifluoromethyl)-1H-pyrazole is a halogenated heterocyclic compound that has garnered significant attention within the scientific community. Its unique molecular architecture, featuring a pyrazole ring substituted with a bromine atom and an electron-withdrawing trifluoromethyl group, imparts a distinct reactivity profile, making it a valuable building block in various fields of chemical research and development.[1][2][3] This guide provides a comprehensive overview of its chemical and physical properties, safety and handling protocols, key applications with a detailed experimental workflow, and a list of commercial suppliers to support researchers, scientists, and drug development professionals in leveraging this versatile reagent.
Chemical Identity and Properties
The fundamental identity of this compound is established by its Chemical Abstracts Service (CAS) number, 1046831-97-3.[2][3][4][5] Its systematic IUPAC name is this compound.[2][6] The presence of the trifluoromethyl group significantly influences the electronic properties of the pyrazole ring, enhancing its reactivity in various chemical transformations.[1][2]
Physicochemical Data
A summary of the key physical and chemical properties of this compound is presented in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 1046831-97-3 | [2][3][4][5] |
| Molecular Formula | C₄H₂BrF₃N₂ | [1][2][3][6] |
| Molecular Weight | 214.97 g/mol | [1][2][6] |
| IUPAC Name | 4-bromo-1-(trifluoromethyl)pyrazole | [2][6] |
| Synonyms | 4-bromo-1-(trifluoromethyl)pyrazole; 1H-Pyrazole, 4-bromo-1-(trifluoromethyl)- | [2][3] |
| Appearance | Solid | [7] |
| Melting Point | 4°C | [3] |
| Boiling Point | 35-37°C | [3][8] |
| Purity | Typically ≥97% | [3][7][9] |
Safety and Handling
Due to its chemical nature, this compound requires careful handling in a laboratory setting. It is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[6] It may also cause respiratory irritation.[6]
GHS Hazard Classification:
-
Acute Toxicity, Oral: Category 4[6]
-
Skin Corrosion/Irritation: Category 2[6]
-
Serious Eye Damage/Eye Irritation: Category 2A[6]
-
Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation: Category 3[6]
Precautionary Measures:
-
Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.[1]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[1]
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.[1]
-
First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, remove the person to fresh air. If swallowed, rinse mouth and seek medical attention.[1]
Applications in Research and Development
The unique structural features of this compound make it a versatile intermediate in the synthesis of more complex molecules.
-
Medicinal Chemistry: Pyrazole derivatives are known to exhibit a wide range of biological activities.[10] This compound serves as a key starting material for the synthesis of novel pharmaceutical candidates. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the bromine atom provides a reactive handle for further molecular elaboration.[1][2]
-
Agrochemicals: The pyrazole scaffold is a common feature in many pesticides and herbicides. The introduction of a trifluoromethyl group can significantly enhance the biological activity of these compounds.[1][2]
-
Materials Science: This compound can be incorporated into polymers and other materials to impart specific electronic or optical properties. The presence of fluorine can enhance thermal stability and chemical resistance.[1][2]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction
The bromine atom at the 4-position of the pyrazole ring is well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds.[11][12] Below is a representative, step-by-step methodology for a Suzuki-Miyaura cross-coupling reaction using this compound as a substrate. This protocol is based on established procedures for similar couplings.[11][13]
Objective: To synthesize a 4-aryl-1-(trifluoromethyl)-1H-pyrazole derivative.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)
-
Argon or nitrogen gas supply
-
Standard laboratory glassware for inert atmosphere reactions
-
Stirring plate and magnetic stir bar
-
Heating mantle or oil bath
-
Thin-layer chromatography (TLC) supplies
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the anhydrous solvent. Degas the resulting mixture by bubbling the inert gas through it for 10-15 minutes. Subsequently, add the palladium catalyst (0.01-0.05 eq) to the flask.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-aryl-1-(trifluoromethyl)-1H-pyrazole.
-
Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Workflow Diagram
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling of this compound.
Commercial Suppliers
This compound is available from various chemical suppliers. Researchers are advised to request certificates of analysis to ensure the purity and quality of the material. Some of the suppliers include:
-
BLD Pharmatech Co., Limited[14]
-
Echemi[15]
-
Elsa Biotechnology Co., Ltd.[8]
-
Gihi Chemicals[4]
-
Reagentia[5]
-
Smolecule[2]
-
Benchchem[1]
Conclusion
This compound is a highly versatile and reactive building block with significant potential in drug discovery, agrochemical synthesis, and materials science. Its well-defined physicochemical properties and reactivity in key transformations like the Suzuki-Miyaura cross-coupling make it an invaluable tool for synthetic chemists. Adherence to appropriate safety protocols is essential for its handling and use in a research setting. This guide serves as a foundational resource for professionals seeking to incorporate this compound into their research and development programs.
References
-
This compound; CAS No.: 1046831-97-3 - Gihi Chemicals. (n.d.). Retrieved from [Link]
-
4-BroMo-1-trifluoroMethyl-1H-pyrazole (1 x 50 mg) | Reagentia. (n.d.). Retrieved from [Link]
-
BLD Pharmatech Co., Limited (Page 200) @ ChemBuyersGuide.com, Inc. (n.d.). Retrieved from [Link]
-
4-bromo-1-(trifluoromethyl) - Elsa Biotechnology Co.,Ltd. - MOLBASE. (n.d.). Retrieved from [Link]
-
This compound | C4H2BrF3N2 | CID 59238833 - PubChem. (n.d.). Retrieved from [Link]
-
This compound, min 97%, 1 gram - CP Lab Safety. (n.d.). Retrieved from [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - PubMed Central. (2021, January 4). Retrieved from [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - RSC Publishing. (2021, January 4). Retrieved from [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). Retrieved from [Link]
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
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- 6. This compound | C4H2BrF3N2 | CID 59238833 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 11. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. 4-BROMO-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE CAS#: 497832-99-2 [m.chemicalbook.com]
The Trifluoromethylated Pyrazole Core: A Technical Guide to its Discovery, Synthesis, and Transformative Impact in Science
Abstract: The strategic incorporation of the trifluoromethyl (CF₃) group into the pyrazole scaffold represents a cornerstone of modern medicinal and materials chemistry. This guide provides an in-depth analysis of the discovery and historical evolution of trifluoromethylated pyrazoles, charting the journey from early synthetic challenges to the development of sophisticated methodologies. We will explore the foundational Knorr synthesis using fluorinated precursors and delve into advanced strategies such as 1,3-dipolar cycloadditions and late-stage trifluoromethylation. A core focus will be placed on the profound and predictable influence of the CF₃ group on the physicochemical properties of the pyrazole ring, including acidity, lipophilicity, and metabolic stability. Through detailed protocols, comparative data, and mechanistic insights, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals aiming to leverage the unique advantages of this privileged structural motif.
The Dawn of a Privileged Scaffold: A Historical Perspective
The story of trifluoromethylated pyrazoles is intrinsically linked to the broader recognition of fluorine in drug discovery. The introduction of a trifluoromethyl (CF₃) group can dramatically alter a molecule's physical and chemical properties.[1] Its high electronegativity and lipophilicity can enhance metabolic stability, improve binding affinity to target proteins, and increase membrane permeability, making it a highly desirable feature in bioactive compounds.[1]
The pyrazole ring itself was first synthesized by Ludwig Knorr in 1883 through the condensation of a β-diketone with a hydrazine derivative, a reaction now famously known as the Knorr pyrazole synthesis.[2] This robust reaction became the workhorse for generating a vast library of pyrazole-based compounds.
The convergence of these two fields—pyrazole chemistry and organofluorine chemistry—marked a significant milestone. Early approaches to trifluoromethylated pyrazoles logically extended Knorr's work by utilizing trifluoromethylated β-diketones as building blocks. One of the seminal preparations was the synthesis of 3,5-bis(trifluoromethyl)pyrazole, reported in 1966, which involved the reaction of hexafluoroacetylacetone with hydrazine.[3] This "building block" approach, where the CF₃ group is incorporated into a precursor before the ring-forming reaction, was the dominant strategy for decades and remains a highly reliable and scalable method.
The Quantum Leap: Modern Synthetic Strategies
While the classical Knorr synthesis provided access to a range of trifluoromethylated pyrazoles, the demand for more diverse and complex structures spurred the development of new synthetic technologies. These modern methods can be broadly categorized into cycloaddition reactions and late-stage functionalization.
[3+2] Cycloaddition Reactions
A powerful alternative to condensation chemistry is the use of 1,3-dipolar cycloaddition reactions.[4][5] This strategy typically involves the in situ generation of a trifluoromethylated nitrile imine, which then reacts with an appropriate dipolarophile (like an alkyne or alkene) to form the pyrazole ring.[4][5][6][7]
The primary advantage of this approach is its high regioselectivity and functional group tolerance, allowing for the synthesis of complex pyrazoles that might be inaccessible through classical condensation.[5][8] The reaction proceeds under mild conditions and provides an efficient route to polysubstituted 3-trifluoromethylpyrazoles.[5][8]
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subgraph "cluster_reactants" { label="Reactant Generation"; bgcolor="#F1F3F4"; color="#5F6368"; node [fillcolor="#FFFFFF"];
}
subgraph "cluster_reaction" { label="Core Reaction"; bgcolor="#F1F3F4"; color="#5F6368"; node [fillcolor="#FFFFFF"];
}
subgraph "cluster_product" { label="Product Formation"; bgcolor="#F1F3F4"; color="#5F6368"; node [fillcolor="#FFFFFF"];
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// Edges Hydrazonoyl_Halide -> Nitrile_Imine; Base -> Nitrile_Imine; Nitrile_Imine -> Cycloaddition; Dipolarophile -> Cycloaddition; Cycloaddition -> Pyrazoline; Pyrazoline -> Oxidation; Oxidation -> Final_Pyrazole; } etad Caption: Workflow for [3+2] cycloaddition synthesis of trifluoromethylated pyrazoles.
Late-Stage Trifluoromethylation
A more recent and highly sought-after strategy involves the direct introduction of a CF₃ group onto a pre-formed pyrazole ring or during the cyclization step. This "late-stage" functionalization is extremely valuable in drug discovery as it allows for the rapid modification of advanced intermediates or lead compounds.
One innovative method involves the trifluoromethylation/cyclization of α,β-alkynic hydrazones using a hypervalent iodine reagent (e.g., Togni's reagent).[7][9] This approach is notable for proceeding under mild, transition-metal-free conditions, providing an efficient pathway to 3-trifluoromethylpyrazoles.[9]
Impact on Physicochemical Properties: The "Fluorine Effect"
The introduction of a CF₃ group has a profound and predictable impact on the key physicochemical properties of the pyrazole core, often referred to as the "fluorine effect." This effect is a direct consequence of the high electronegativity of fluorine atoms.
-
Acidity (pKa): The CF₃ group is a powerful electron-withdrawing group. This property significantly increases the acidity (lowers the pKa) of the pyrazole N-H proton compared to its non-fluorinated counterparts.[1] A lower pKa is crucial for modulating the ionization state of a molecule at physiological pH, which in turn affects solubility and target engagement.[1]
-
Lipophilicity (logP): Lipophilicity is a critical parameter in drug development, influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile. The CF₃ group is highly lipophilic, and its incorporation almost invariably increases the logP value of the parent molecule.[1] This enhancement can improve membrane permeability and aid in crossing biological barriers like the blood-brain barrier.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile C-H or C-CH₃ bond with a C-CF₃ bond can block sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the half-life and bioavailability of a drug candidate.[6]
| Property | Pyrazole (Unsubstituted) | 3,5-bis(Trifluoromethyl)pyrazole | Rationale for Change |
| Melting Point | 67-70 °C[1] | 83-85 °C[10] | Increased molecular weight and altered crystal packing forces. |
| Boiling Point | 186-188 °C[1] | 147 °C[10] | Changes in intermolecular forces and polarity. |
| Acidity (pKa) | ~14 (in water) | 7.12 (Predicted)[10] | Strong inductive electron-withdrawal by two CF₃ groups stabilizes the conjugate base. |
Applications: From Pharmaceuticals to Materials Science
The unique combination of properties imparted by the CF₃ group has made trifluoromethylated pyrazoles privileged scaffolds in various scientific domains.
-
Medicinal Chemistry: They are integral components of numerous pharmaceuticals. For instance, the pyrazole core is central to the mechanism of COX-2 inhibitors.[11] The CF₃ group can enhance binding affinity and improve the pharmacokinetic profile of these drugs.[11][12]
-
Agrochemicals: Many successful pesticides and herbicides utilize this motif.[8] The enhanced stability and lipophilicity contribute to their potency and environmental persistence.
-
Materials Science: Fluorinated pyrazoles are used in the development of specialized materials such as photoresists for semiconductor manufacturing, where properties like thermal stability and etch resistance are critical.
Experimental Protocols
Protocol: Classical Knorr Synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol
This protocol is adapted from established procedures for the condensation of a β-ketoester with a hydrazine.[13][14]
Causality: This method is chosen for its reliability, scalability, and historical significance. The use of ethyl 4,4,4-trifluoroacetoacetate provides the CF₃- and keto-functionalities, while methylhydrazine serves as the dinucleophilic component to form the pyrazole ring. Acetic acid acts as a catalyst to facilitate the initial condensation to a hydrazone intermediate.
Methodology:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ethyl 4,4,4-trifluoroacetoacetate (10.0 g, 54.3 mmol) in glacial acetic acid (20 mL).
-
Reagent Addition: Cool the solution to 10°C using an ice bath. Slowly add an aqueous solution of methylhydrazine (40%, 6.8 g, 59.7 mmol) dropwise over 1 hour, ensuring the internal temperature does not exceed 15°C.
-
Initial Reaction: Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
-
Cyclization: Heat the reaction mixture to 80°C and maintain this temperature with stirring for 5 hours. Monitor the reaction progress by TLC (30% ethyl acetate/70% hexane).
-
Workup: After cooling to room temperature, pour the reaction mixture into ice-water (100 mL). A precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water (3 x 30 mL), and dry under vacuum to yield 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol as a solid. The product can be further purified by recrystallization if necessary.
Protocol: [3+2] Cycloaddition Synthesis of a Polysubstituted 3-Trifluoromethylpyrazole
This protocol is a representative example based on modern cycloaddition strategies.[4][5]
Causality: This method showcases the elegance of cycloaddition chemistry for creating complex, functionalized pyrazoles. The in situ generation of the highly reactive trifluoromethylated nitrile imine from a stable hydrazonoyl bromide precursor avoids handling unstable intermediates. The subsequent cycloaddition with a chalcone (an enone) is highly regio- and diastereoselective. The final oxidation step with MnO₂ is a mild method for aromatization.
dot graph "Protocol_Workflow" { layout="dot"; rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="10", fontcolor="#202124", fillcolor="#FFFFFF"]; edge [fontname="Arial", fontsize="9", color="#5F6368", arrowhead="normal"];
Start [label="Start: Combine Hydrazonoyl\nBromide, Chalcone, & Et₃N\nin an appropriate solvent (e.g., CH₂Cl₂)", shape="ellipse", style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step1 [label="Stir at Room Temperature\n(e.g., 12-24 hours)\nMonitor by TLC"]; Step2 [label="Reaction Complete?\n(Disappearance of starting material)"]; Step3 [label="Add MnO₂ (oxidant)\nto the reaction mixture"]; Step4 [label="Stir until Aromatization is Complete\n(Monitor by TLC/LCMS)"]; Step5 [label="Filter off MnO₂ through Celite"]; Step6 [label="Concentrate the Filtrate\nunder reduced pressure"]; Step7 [label="Purify Crude Product\n(e.g., Column Chromatography)"]; End [label="End: Isolated Trifluoromethylated\nPyrazole", shape="ellipse", style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> Step1; Step1 -> Step2; Step2 -> Step3 [label="Yes"]; Step2 -> Step1 [label="No"]; Step3 -> Step4; Step4 -> Step5; Step5 -> Step6; Step6 -> Step7; Step7 -> End; } etad Caption: Step-by-step workflow for the synthesis and isolation via cycloaddition.
Methodology:
-
Reactant Preparation: To a solution of the chalcone derivative (1.0 mmol) and the trifluoromethylated hydrazonoyl bromide (1.2 mmol) in dichloromethane (10 mL), add triethylamine (Et₃N, 1.5 mmol) at room temperature.
-
Cycloaddition: Stir the mixture at room temperature for 12-24 hours. The reaction progress is monitored by TLC until the starting chalcone is consumed, indicating the formation of the pyrazoline intermediate.
-
Oxidation: To the reaction mixture, add activated manganese dioxide (MnO₂, 5.0 mmol) in one portion.
-
Aromatization: Stir the resulting suspension vigorously at room temperature for 6-12 hours. Monitor the conversion of the pyrazoline to the pyrazole by TLC or LC-MS.
-
Isolation: Upon completion, filter the reaction mixture through a pad of Celite®, washing the pad with dichloromethane (3 x 10 mL).
-
Purification: Combine the organic filtrates and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to afford the desired polysubstituted 3-trifluoromethylpyrazole.
Future Outlook
The field of trifluoromethylated pyrazoles continues to evolve. Current research focuses on developing more efficient and sustainable synthetic methods, including C-H activation and photoredox catalysis for late-stage trifluoromethylation. As our understanding of the nuanced effects of fluorine on biological systems deepens, the design of next-generation pharmaceuticals, agrochemicals, and advanced materials will increasingly rely on the strategic and precise placement of the trifluoromethyl group on the versatile pyrazole scaffold.
References
- physical properties of trifluoromethyl-substituted pyrazoles - Benchchem. (n.d.).
- The Significance of Trifluoromethyl Groups in Chemical Intermediates. (n.d.). Ningbo Inno Pharmchem Co., Ltd.
- Jasiński, M., et al. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. Organic Letters.
- Jasiński, M., et al. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. National Institutes of Health.
- Bekkali, F., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules.
-
A general and regioselective synthesis of 5-trifluoromethyl-pyrazoles. (n.d.). Semantic Scholar. Retrieved January 4, 2026, from [Link]
- What are the properties and applications of 3-(Trifluoromethyl)pyrazole? (n.d.). Guidechem.
- Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC.
-
Ji, G., et al. (2014). Synthesis of 3-trifluoromethylpyrazoles via trifluoromethylation/cyclization of α,β-alkynic hydrazones using a hypervalent iodine reagent. Chemical Communications. Retrieved January 4, 2026, from [Link]
- Knorr Pyrazole Synthesis. (n.d.). Chem Help ASAP.
- 3,5-BIS(TRIFLUOROMETHYL)PYRAZOLE Product Description. (n.d.). ChemicalBook.
-
New Efficient Synthetic Routes To Trifluoromethyl Substituted Pyrazoles and Corresponding B-Diketones. (n.d.). Scribd. Retrieved January 4, 2026, from [Link]
- Method for preparation of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol. (n.d.). Google Patents.
-
Hawash, M., et al. (2025). Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. Journal of Pharmaceutical Analysis. Retrieved January 4, 2026, from [Link]
-
Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. (2025). ResearchGate. Retrieved January 4, 2026, from [Link]
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- 5. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Synthesis of 3-trifluoromethylpyrazoles via trifluoromethylation/cyclization of α,β-alkynic hydrazones using a hypervalent iodine reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 14704-41-7 CAS MSDS (3,5-BIS(TRIFLUOROMETHYL)PYRAZOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
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- 14. TW201835036A - Method for preparation of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol - Google Patents [patents.google.com]
Regioselective Synthesis of 4-bromo-1-(trifluoromethyl)-1H-pyrazole: A Technical Guide
Introduction: The Strategic Importance of 4-bromo-1-(trifluoromethyl)-1H-pyrazole
The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, renowned for its diverse biological activities and unique physicochemical properties.[1] The strategic incorporation of a trifluoromethyl group (-CF3) and a bromine atom onto the pyrazole scaffold gives rise to this compound, a highly versatile and sought-after building block. The potent electron-withdrawing nature of the trifluoromethyl group significantly enhances the metabolic stability, lipophilicity, and binding affinity of molecules, making it a privileged moiety in drug design.[2] The bromine atom at the 4-position serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions to introduce further molecular complexity.[1] This technical guide provides an in-depth exploration of the primary regioselective synthetic strategies to access this valuable compound, focusing on the underlying mechanistic principles and providing detailed, field-proven experimental protocols.
Strategic Approaches to Regioselective Synthesis
The regioselective synthesis of this compound primarily hinges on two robust strategies:
-
Direct Electrophilic Bromination of 1-(trifluoromethyl)-1H-pyrazole: This approach is attractive for its atom economy and straightforwardness. The key challenge lies in controlling the regioselectivity of the bromination to favor the desired 4-isomer.
-
[3+2] Cycloaddition Reactions: This powerful method allows for the construction of the pyrazole ring with inherent regiocontrol, building the desired substitution pattern from acyclic precursors.
This guide will delve into the mechanistic intricacies and practical execution of both methodologies.
Part 1: Direct Regioselective Bromination
The direct bromination of the 1-(trifluoromethyl)-1H-pyrazole core is a highly effective method for the synthesis of the 4-bromo isomer. The regioselectivity of this electrophilic aromatic substitution is governed by the electronic properties of the pyrazole ring and the directing influence of the N-trifluoromethyl group.
Mechanistic Insights into Regioselectivity
The pyrazole ring is an electron-rich aromatic system, susceptible to electrophilic attack. The N-trifluoromethyl group is a powerful electron-withdrawing group, which deactivates the pyrazole ring towards electrophilic substitution. However, its influence is not uniform across the ring. The C4 position is the most electron-rich and sterically accessible position, making it the preferred site for electrophilic attack. The nitrogen atom at the 2-position, through its lone pair, directs electrophiles to the adjacent C3 and C5 positions, but the strong deactivating effect of the trifluoromethyl group at N1 and steric hindrance make these positions less favorable for substitution compared to C4.
N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, serving as a mild and selective source of electrophilic bromine. The reaction is typically carried out in a polar aprotic solvent, such as N,N-dimethylformamide (DMF), which facilitates the ionization of NBS and promotes the electrophilic substitution pathway.
Experimental Protocol: Regioselective Bromination of a 1-Phenyl-5-(trifluoromethyl)-1H-pyrazole Analog
Reaction Scheme:
A representative bromination reaction.
Materials:
-
1,3-Diphenyl-5-(trifluoromethyl)-1H-pyrazole
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 1,3-diphenyl-5-(trifluoromethyl)-1H-pyrazole (1.0 eq) in DMF, add N-bromosuccinimide (1.1 eq).
-
Stir the reaction mixture at 80 °C for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium thiosulfate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure 4-bromo-1,3-diphenyl-5-(trifluoromethyl)-1H-pyrazole.[3]
Quantitative Data for Analogous Bromination:
| Substrate | Product | Yield | Reference |
| 3-Methyl-1-phenyl-5-(trifluoromethyl)-1H-pyrazole | 4-Bromo-3-methyl-1-phenyl-5-(trifluoromethyl)-1H-pyrazole | 95% | [3] |
| 1,3-Diphenyl-5-(trifluoromethyl)-1H-pyrazole | 4-Bromo-1,3-diphenyl-5-(trifluoromethyl)-1H-pyrazole | 92% | [3] |
Spectroscopic Data for 4-Bromo-1,3-diphenyl-5-(trifluoromethyl)-1H-pyrazole: [3]
-
¹H NMR (500 MHz, CDCl₃): δ = 7.91–7.89 (m, 2H), 7.53–7.49 (m, 5H), 7.48–7.42 (m, 3H).
-
¹³C{¹H} NMR (125 MHz, CDCl₃): δ = 150.7, 139.6, 131.4 (q, ²JC–F = 38 Hz), 130.6, 129.7, 129.1, 129.0, 128.4, 128.3, 126.1, 119.3 (q, ¹JC–F = 271 Hz, CF₃), 95.6.
-
HRMS (ESI-TOF): C₁₆H₁₁BrF₃N₂ (M + H)⁺ requires 367.0058; Found: 367.0052.
Part 2: [3+2] Cycloaddition Strategy
An alternative and highly regioselective approach to trifluoromethylated pyrazoles is through [3+2] cycloaddition reactions. This method involves the reaction of a 1,3-dipole with a dipolarophile to construct the five-membered pyrazole ring. The regioselectivity is predetermined by the nature of the reactants.
Mechanistic Rationale for Regioselectivity in [3+2] Cycloadditions
A powerful example of this strategy is the reaction of nitrile imines (the 1,3-dipole) with a suitable dipolarophile, such as 2-bromo-3,3,3-trifluoropropene (BTP). The nitrile imine is typically generated in situ from a hydrazonyl chloride precursor in the presence of a base. The regioselectivity of the cycloaddition is controlled by the frontier molecular orbitals of the nitrile imine and the dipolarophile, leading to the exclusive formation of the 5-trifluoromethylpyrazole isomer. Subsequent elimination of HBr from the cycloadduct intermediate leads to the aromatized pyrazole.
[3+2] Cycloaddition workflow.
Representative Experimental Protocol: [3+2] Cycloaddition for 5-Trifluoromethylpyrazoles
The following protocol, adapted from the work of He et al., describes a general and practical method for the synthesis of 5-trifluoromethylpyrazoles via a [3+2] cycloaddition reaction.[4]
Materials:
-
Hydrazonyl chloride (1.0 eq)
-
2-Bromo-3,3,3-trifluoropropene (BTP) (1.5 eq)
-
Triethylamine (Et₃N) (2.0 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the hydrazonyl chloride in dichloromethane, add triethylamine.
-
Add 2-bromo-3,3,3-trifluoropropene to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 5-trifluoromethylpyrazole.[4]
This resulting 5-trifluoromethylpyrazole can then be subjected to regioselective bromination at the 4-position, as described in Part 1, to afford the target this compound.
Conclusion and Future Perspectives
The regioselective synthesis of this compound is a critical endeavor for advancing drug discovery and materials science. Both direct bromination and [3+2] cycloaddition strategies offer viable and efficient pathways to this valuable building block. The choice of method will depend on the availability of starting materials and the desired scale of the synthesis. The direct bromination of 1-(trifluoromethyl)-1H-pyrazole with NBS presents a more atom-economical approach, while the [3+2] cycloaddition offers exceptional control over regioselectivity. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently and efficiently synthesize this key intermediate, thereby accelerating the development of novel and impactful chemical entities.
References
-
Barral, K.; et al. Synthesis of tetra-substituted 5-trifluoromethylpyrazoles via sequential halogenation/palladium-catalyzed C–C and C–N cross-coupling. RSC Advances. [Link]
-
He, Z.; et al. Regioselective Synthesis of 5-Trifluoromethylpyrazoles by [3 + 2] Cycloaddition of Nitrile Imines and 2-Bromo-3,3,3-trifluoropropene. The Journal of Organic Chemistry. [Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
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Wikipedia. N-Bromosuccinimide. [Link]
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MDPI. Trifluoromethyl Substituted Derivatives of Pyrazoles as Materials for Photovoltaic and Electroluminescent Applications. [Link]
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- 4. Regioselective Synthesis of 5-Trifluoromethylpyrazoles by [3 + 2] Cycloaddition of Nitrile Imines and 2-Bromo-3,3,3-trifluoropropene - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Stability and Storage of 4-bromo-1-(trifluoromethyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of the stability and optimal storage conditions for 4-bromo-1-(trifluoromethyl)-1H-pyrazole, a key heterocyclic building block in modern medicinal chemistry and drug discovery. By understanding the intrinsic chemical properties and potential degradation pathways of this molecule, researchers can ensure its integrity, leading to more reliable and reproducible experimental outcomes.
Introduction: The Significance of this compound
This compound is a versatile synthetic intermediate. The pyrazole core is a prevalent scaffold in numerous pharmacologically active compounds. The strategic placement of a bromine atom at the 4-position provides a versatile handle for further functionalization, often through cross-coupling reactions.[1] Concurrently, the trifluoromethyl (CF3) group at the 1-position imparts unique and highly desirable properties. The high electronegativity of the CF3 group can significantly enhance the metabolic stability and binding affinity of derivative compounds.[1] This makes this compound a valuable precursor for the synthesis of novel therapeutic agents and agrochemicals.
The inherent stability of this compound is crucial for its effective use. Degradation can lead to the formation of impurities, which may compromise the yield and purity of subsequent reactions, and in a pharmaceutical context, could introduce potentially harmful substances. This guide will therefore elucidate the factors governing its stability and provide actionable protocols for its proper storage and handling.
Chemical Structure and Physicochemical Properties
A foundational understanding of the molecule's structure is paramount to predicting its stability.
Diagram 1: Chemical Structure of this compound
A 2D representation of this compound.
| Property | Value/Description | Source |
| Molecular Formula | C4H2BrF3N2 | [2] |
| Molecular Weight | 214.97 g/mol | [2] |
| Appearance | Colorless to light yellow liquid or solid | [3] |
| Melting Point | 4°C | [3] |
| Boiling Point | 35-37°C | [3] |
| Solubility | Soluble in common organic solvents like methanol, dichloromethane. | [4] |
Core Stability Profile
Under recommended storage conditions, this compound is a stable compound. However, its stability can be compromised by exposure to certain environmental factors. The trifluoromethyl group, being a strong electron-withdrawing group, generally enhances the thermal and metabolic stability of the pyrazole ring.[5]
Incompatibilities
To maintain the integrity of this compound, contact with the following should be avoided:
-
Strong Oxidizing Agents: These can lead to oxidative degradation of the pyrazole ring.
-
Strong Acids: Acidic conditions can potentially promote hydrolysis or other degradation reactions.
Conditions to Avoid
Exposure to the following conditions should be minimized to prevent degradation:
-
Heat: Elevated temperatures can accelerate decomposition.
-
Light: Photochemical degradation is a potential risk for many aromatic and heterocyclic compounds.
-
Moisture: The compound should be protected from humidity to prevent potential hydrolysis.
Recommended Storage and Handling Conditions
Based on available safety data sheets and general chemical principles, the following storage and handling procedures are recommended to ensure the long-term stability of this compound.
Long-Term Storage
For optimal long-term stability, the compound should be stored under the following conditions:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Minimizes thermal degradation and preserves the compound's integrity over extended periods. |
| Atmosphere | Store in a dry, well-ventilated place. | Prevents hydrolysis and degradation from atmospheric moisture. |
| Light Exposure | Keep container tightly closed and in a dark place. | Protects the compound from potential photolytic degradation. |
| Container | Use a tightly sealed, inert container (e.g., amber glass bottle). | Prevents contamination and exposure to light and moisture. |
Handling
When handling this compound, it is crucial to adhere to standard laboratory safety practices:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.
-
Inert Atmosphere: For applications requiring high purity, handling under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidative degradation.
Potential Degradation Pathways
Diagram 2: Hypothetical Degradation Pathways
A conceptual diagram of potential degradation pathways for this compound under various stress conditions.
-
Hydrolytic Degradation: Under strong acidic or basic conditions, the compound may undergo hydrolysis. This could potentially involve the cleavage of the C-Br bond or, under more extreme conditions, the opening of the pyrazole ring.
-
Oxidative Degradation: Exposure to oxidizing agents could lead to the formation of N-oxides or other oxidation products of the pyrazole ring.
-
Photolytic Degradation: Upon exposure to UV or visible light, the molecule may absorb energy, leading to the formation of reactive intermediates and subsequent degradation. This could involve radical mechanisms, potentially leading to debromination or polymerization.
-
Thermal Degradation: At elevated temperatures, the compound is expected to decompose. The trifluoromethyl group generally imparts high thermal stability to heterocyclic compounds.[6]
Experimental Protocols for Stability Assessment
To empirically determine the stability of this compound, a series of forced degradation studies should be conducted. These studies are designed to accelerate the degradation process and are crucial for identifying potential degradants and developing stability-indicating analytical methods. The following protocols are based on the principles outlined in the ICH Q1A and Q1B guidelines.[7][8]
Diagram 3: Experimental Workflow for Stability Testing
A flowchart illustrating the key steps in conducting forced degradation studies.
Analytical Methodology
A stability-indicating analytical method, typically a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV and Mass Spectrometric (MS) detection, should be developed and validated.[4][9] This method must be able to separate the intact compound from all potential degradation products.
Forced Degradation (Stress Testing) Protocols
The goal of these studies is to achieve 5-20% degradation of the active substance to ensure that the analytical method is stability-indicating and to identify the primary degradation products.
6.2.1. Hydrolytic Stability
-
Prepare solutions of the compound (e.g., 1 mg/mL) in:
-
0.1 N HCl (acidic hydrolysis)
-
Water (neutral hydrolysis)
-
0.1 N NaOH (basic hydrolysis)
-
-
Store the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw an aliquot, neutralize if necessary, and analyze by the stability-indicating HPLC method.
6.2.2. Oxidative Stability
-
Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent.
-
Add a solution of 3% hydrogen peroxide.
-
Store the solution at room temperature for a defined period, protected from light.
-
Analyze aliquots at various time points.
6.2.3. Photostability
-
Expose a solid sample and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[7]
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze both the exposed and control samples after the exposure period.
6.2.4. Thermal Stability (Solid State)
-
Place a solid sample of the compound in a controlled temperature chamber at a temperature significantly higher than the recommended storage temperature (e.g., 60°C, 80°C).
-
Analyze the sample at defined time intervals to assess for degradation.
Conclusion
This compound is a stable compound when stored and handled under the appropriate conditions. Its stability is enhanced by the presence of the trifluoromethyl group. The primary risks to its integrity are exposure to high temperatures, light, moisture, strong oxidizing agents, and strong acids. By adhering to the recommended storage conditions of refrigeration (2-8°C) in a dry, dark, and well-ventilated environment, researchers can ensure the quality and reliability of this important synthetic intermediate. For critical applications, conducting forced degradation studies is highly recommended to fully understand its stability profile and to develop robust analytical methods for its quality control.
References
- Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candid
- Q1B Photostability Testing of New Active Substances and Medicinal Products - EMA. (n.d.).
- 4-Bromo-3-cyclopropyl-5-(trifluoromethyl)-1H-pyrazole - Benchchem. (n.d.).
- Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC - NIH. (2008, April 29).
- Structure and tautomerism of 4-bromo substituted 1 H-pyrazoles - ResearchG
- This compound | C4H2BrF3N2 | CID 59238833 - PubChem. (n.d.).
- 4-bromo-1-methyl-3-(trifluoromethyl)-1h-pyrazole - PubChemLite. (n.d.).
- Innate C-H trifluoromethylation of heterocycles - PMC - NIH. (n.d.).
- Comprehensive Mass Spectrometry Workflows to Systematically Elucidate Transformation Processes of Organic Micropollutants: A Case Study on the Photodegradation of Four Pharmaceuticals - NIH. (n.d.).
- Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products - Q Labor
- (PDF)
- (PDF)
- 4-Bromo-3-(trifluoromethyl)-1H-pyrazole, 97%, Thermo Scientific 1 g | Buy Online. (n.d.).
- 1046831-97-3|this compound - BLDpharm. (n.d.).
- Investigation of norflurazon pesticide photodegradation using plasma desorption time-of-flight mass spectrometry analysis - PubMed. (n.d.).
- Synthesis of 4-bromo-5-(trifluoromethyl)
- 4-BroMo-1-trifluoroMethyl-1H-pyrazole - Echemi. (n.d.).
- Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison - MDPI. (2023, July 14).
- stability-indicating uplc method: Topics by Science.gov. (n.d.).
- 4-bromo-3-fluoro-1-methyl-1H-pyrazole | C4H4BrFN2 | CID 84656718 - PubChem. (n.d.).
- (PDF)
- Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times - ResearchG
- Tracking proteasome degradation: A cross-organ analysis via intact degradomics mass spectrometry - PubMed. (n.d.).
- Development and Validation of Stability Indicating Assay Method and Characterization of Degradation Product for Brexpiprazole Bulk by RP - JOCPR. (n.d.).
- Characterization of potential degradation products of brexpiprazole by liquid chromatography/quadrupole–time‐of‐flight mass spectrometry and nuclear magnetic resonance, and prediction of their physicochemical properties by ADMET Predictor - ResearchG
- Harshad Tanpure, Int. J. of Pharm. Sci., 2025, Vol 3, Issue 5, 4466-4489 - International Journal of Pharmaceutical Sciences. (2025, May 27).
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- stability-indicating rp-uplc method: Topics by Science.gov. (n.d.).
- A Novel, Validated Stability-Indicating UPLC Method for the Estimation of Lansoprazole and its Impurities in Bulk Drug and Pharmaceutical Dosage Forms - Semantic Scholar. (n.d.).
- 4-Bromo-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole. (2025, November 28).
- Enhanced Photodegradation of p-Nitrobenzoic Acid by Binary Mixtures with Ba 2+ /TiO 2 and MCM-41 - MDPI. (2021, May 5).
- Photodegradation of bromophenol blue with fluorinated TiO2 composite - ResearchG
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An In-depth Technical Guide to the Solubility of 4-bromo-1-(trifluoromethyl)-1H-pyrazole in Organic Solvents
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-bromo-1-(trifluoromethyl)-1H-pyrazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Given the current lack of extensive published quantitative solubility data for this specific molecule, this guide synthesizes information on the solubility of related pyrazole derivatives, outlines predictive principles based on its chemical structure, and provides a detailed experimental protocol for the precise determination of its solubility in various organic solvents.
Introduction: The Significance of Solubility for this compound
This compound is a substituted pyrazole, a class of compounds widely recognized for their diverse biological activities. The presence of a bromine atom and a trifluoromethyl group significantly influences the molecule's physicochemical properties, including its lipophilicity and metabolic stability, making it a valuable scaffold in drug discovery.
The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical parameter throughout the drug development lifecycle. It influences:
-
Synthesis and Purification: The choice of solvents for reaction, crystallization, and chromatography is dictated by the solubility of the compound and its intermediates.
-
Formulation Development: Understanding solubility is fundamental to designing effective drug delivery systems, from simple solutions for preclinical studies to more complex formulations for clinical use.
-
Pharmacokinetics and Bioavailability: The dissolution rate of a compound, which is related to its solubility, can be a rate-limiting step for its absorption in the body.
Physicochemical Properties of this compound
A foundational understanding of the molecule's properties is essential for predicting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₄H₂BrF₃N₂ | [1] |
| Molecular Weight | 214.97 g/mol | [1] |
| Appearance | Not specified (likely a solid at room temperature) | |
| Melting Point | 4°C | [2] |
| Boiling Point | 35-37°C | [2] |
| XLogP3 | 2.1 | [2] |
Predicted Solubility Profile
In the absence of specific quantitative data, a qualitative prediction of solubility can be made by analyzing the structural features of this compound and drawing parallels with the known behavior of similar compounds. The general principle of "like dissolves like" is a useful starting point.
The pyrazole ring itself possesses both a slightly acidic N-H proton (in the tautomeric 1H-pyrazole form) and a basic pyridinic nitrogen, allowing for potential hydrogen bonding interactions. However, the key substituents, a bromine atom and a trifluoromethyl group, are expected to dominate the solubility characteristics.
-
Trifluoromethyl (-CF₃) Group: This group is highly electronegative and increases the lipophilicity of the molecule.[1]
-
Bromo (-Br) Group: The bromine atom also contributes to the lipophilicity and can participate in halogen bonding.
Based on these features, the following solubility trends are anticipated:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate solubility is expected. While the pyrazole core can interact with the hydroxyl groups of these solvents, the overall lipophilicity imparted by the bromo and trifluoromethyl substituents may limit high solubility. Generally, the solubility of pyrazole derivatives in these solvents increases with temperature.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)): Good solubility is predicted in these solvents. The polarity of these solvents can accommodate the dipole moment of the pyrazole ring, while their organic nature will be compatible with the lipophilic substituents.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Low to moderate solubility is expected. The polar pyrazole core will have limited favorable interactions with these nonpolar solvents. However, the lipophilic bromine and trifluoromethyl groups may allow for some degree of dissolution.
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// Edges with predicted solubility Compound -- PolarProtic [label="Moderate Solubility", len=2.5]; Compound -- PolarAprotic [label="Good Solubility", len=2.5]; Compound -- Nonpolar [label="Low to Moderate\nSolubility", len=2.5]; } caption { label = "Predicted Solubility of this compound"; fontsize = 14; fontname = "Arial"; }
Experimental Determination of Solubility: A Step-by-Step Protocol
To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The equilibrium solubility method is a widely accepted technique.
Materials and Equipment
-
This compound (high purity)
-
A range of organic solvents (analytical grade or higher)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
Experimental Workflow
// Workflow connections A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; I -> J; H -> J; J -> K; } caption { label = "Experimental Workflow for Solubility Determination"; fontsize = 14; fontname = "Arial"; }
Detailed Methodology
-
Preparation of Standard Solutions: Accurately prepare a series of standard solutions of this compound in the HPLC mobile phase at known concentrations. These will be used to construct a calibration curve.
-
Sample Preparation:
-
Add an excess amount of the compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Accurately add a known volume of the desired organic solvent to each vial.
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C).
-
Allow the samples to equilibrate for a sufficient period (typically 24 to 48 hours) to ensure that the solution is saturated.
-
-
Sample Processing:
-
After equilibration, visually confirm the presence of undissolved solid.
-
Centrifuge the vials at a high speed to pellet the excess solid.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Filter the aliquot through a syringe filter compatible with the solvent into a clean vial.
-
-
Analysis:
-
Accurately dilute a known volume of the filtered supernatant with the HPLC mobile phase.
-
Inject the diluted sample and the standard solutions onto the HPLC system.
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area from the HPLC chromatograms of the standard solutions against their known concentrations.
-
Determine the concentration of the diluted sample using the calibration curve.
-
Calculate the original concentration of the saturated solution (the solubility) by taking into account the dilution factor.
-
Factors Influencing Solubility
Several factors can significantly impact the solubility of this compound:
-
Temperature: For most solid solutes in liquid solvents, solubility increases with temperature. This is because the dissolution process is often endothermic.
-
Solvent Polarity: As discussed, the polarity of the solvent plays a crucial role. A solvent that can effectively solvate both the polar pyrazole ring and the lipophilic substituents will exhibit the highest dissolving capacity.
-
Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can have different lattice energies, leading to variations in solubility. The most stable polymorph will generally have the lowest solubility.
-
pH (in aqueous or mixed aqueous/organic systems): While this guide focuses on organic solvents, it is important to note that if water is present, the pH can influence the ionization state of the pyrazole ring and thus affect solubility.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated area, preferably a fume hood.[3] Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[3] For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[3][4] The compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[1][5]
Conclusion
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
-
PubChem. 4-(bromomethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole. National Center for Biotechnology Information. [Link]
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molecular structure and conformation of 4-bromo-1-(trifluoromethyl)-1H-pyrazole
An In-depth Technical Guide to the Molecular Structure and Conformation of 4-bromo-1-(trifluoromethyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and conformational dynamics of this compound. As a privileged scaffold in medicinal chemistry, understanding the three-dimensional arrangement and electronic properties of this molecule is paramount for rational drug design and the development of novel therapeutics.[1][2] This document synthesizes theoretical predictions with experimental data from analogous compounds to offer insights into bond parameters, conformational preferences of the trifluoromethyl group, and the influence of its structural characteristics on intermolecular interactions and, consequently, its biological activity. This guide is intended to be a valuable resource for researchers and scientists engaged in the fields of medicinal chemistry, chemical biology, and drug discovery.[3]
Introduction: The Significance of Trifluoromethyl- and Bromo-Pyrazoles in Medicinal Chemistry
The pyrazole ring is a cornerstone in the design of a vast array of therapeutic agents due to its ability to act as a versatile scaffold, engaging in various non-covalent interactions with biological targets.[2] The introduction of a bromine atom at the 4-position and a trifluoromethyl group at the 1-position of the pyrazole ring significantly modulates the molecule's physicochemical properties.
The bromine atom, a heavy halogen, can participate in halogen bonding, a directional non-covalent interaction that is increasingly recognized for its importance in molecular recognition and protein-ligand binding.[4] Furthermore, the bromo-substituent provides a reactive handle for further synthetic modifications through cross-coupling reactions, enabling the exploration of a wider chemical space.[5]
The trifluoromethyl (CF3) group is a bioisostere of the methyl group, but with profoundly different electronic properties. Its strong electron-withdrawing nature enhances metabolic stability by blocking sites of oxidation and can significantly improve binding affinity and cell permeability. Computational chemistry has become an indispensable tool for elucidating the structural and functional properties of such pyrazole derivatives.[6]
This guide will delve into the specific structural and conformational features of this compound, providing a foundational understanding for its application in drug development.
Molecular Structure and Geometry
While a specific crystal structure for this compound is not publicly available, its molecular geometry can be reliably predicted based on crystallographic data of closely related 4-halo-1H-pyrazoles and computational modeling.[7][8][9]
The Pyrazole Core
The central 1H-pyrazole ring is an aromatic, five-membered heterocycle. The planarity of the ring is a key feature, influencing its stacking interactions and overall shape. The bond lengths and angles within the pyrazole ring are expected to be consistent with those of other substituted pyrazoles.
Key Structural Parameters (Predicted)
The following table summarizes the predicted bond lengths and angles for this compound, extrapolated from data on analogous compounds and computational models.
| Parameter | Predicted Value | Justification & Comparison |
| C3-C4 Bond Length | ~1.38 Å | Typical for aromatic C-C bonds in pyrazoles. |
| C4-C5 Bond Length | ~1.37 Å | Similar to C3-C4, reflecting aromaticity. |
| N1-N2 Bond Length | ~1.35 Å | Characteristic N-N bond in a pyrazole ring. |
| C3-N2 Bond Length | ~1.33 Å | Aromatic C-N bond length. |
| C5-N1 Bond Length | ~1.34 Å | Aromatic C-N bond length. |
| C4-Br Bond Length | ~1.87 Å | Based on crystal structures of other 4-bromopyrazoles.[9] |
| N1-C(CF3) Bond Length | ~1.44 Å | Single bond between sp2 nitrogen and sp3 carbon. |
| C-F Bond Lengths (avg.) | ~1.34 Å | Typical C-F bond length in a trifluoromethyl group. |
| C3-C4-C5 Angle | ~105° | Internal angle in a five-membered ring. |
| C4-C5-N1 Angle | ~111° | Internal angle in a five-membered ring. |
| N2-N1-C(CF3) Angle | ~120° | Reflecting sp2 hybridization of N1. |
Diagram: Predicted Molecular Structure of this compound
Caption: Ball-and-stick representation of the predicted molecular structure.
Conformational Analysis of the Trifluoromethyl Group
The conformational flexibility of this compound is primarily dictated by the rotation of the trifluoromethyl group around the N1-C(CF3) single bond.
Rotational Barrier and Preferred Conformation
The rotation of the CF3 group is not entirely free and is hindered by a rotational energy barrier. This barrier arises from steric and electronic interactions between the fluorine atoms and the pyrazole ring. Computational studies on similar trifluoromethyl-substituted heterocycles suggest that the preferred conformation is one where the C-F bonds are staggered with respect to the pyrazole ring to minimize steric hindrance.
Diagram: Newman Projection of CF3 Rotation
Caption: Newman projection along the N1-C(CF3) bond illustrating a staggered conformation.
The energy barrier for this rotation is expected to be relatively low, allowing for rapid interconversion between conformational isomers at room temperature. However, one conformation may be slightly more populated than others, which could have implications for its interaction with biological targets.
Experimental and Computational Methodologies for Structural Elucidation
A combination of experimental techniques and computational methods is crucial for a thorough understanding of the molecular structure and conformation.
Experimental Protocols
-
X-ray Crystallography: This is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state.
-
Protocol:
-
Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved through slow evaporation of a solvent, vapor diffusion, or cooling crystallization.
-
Mount a single crystal on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain accurate bond lengths, angles, and thermal parameters.
-
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides valuable information about the connectivity and chemical environment of atoms in solution.
-
¹H NMR: The proton NMR spectrum would show two distinct signals for the protons at the C3 and C5 positions of the pyrazole ring.
-
¹³C NMR: The carbon NMR spectrum would show four signals corresponding to the four carbon atoms in the molecule. The carbon of the CF3 group will appear as a quartet due to coupling with the three fluorine atoms.
-
¹⁹F NMR: The fluorine NMR spectrum would show a single signal for the three equivalent fluorine atoms of the CF3 group.
-
Computational Workflow
Computational chemistry offers a powerful approach to predict and rationalize the structural and conformational properties of molecules.[6]
Diagram: Computational Chemistry Workflow
Caption: A typical workflow for computational analysis of molecular structure.
-
Density Functional Theory (DFT) Calculations: DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), can be used to perform geometry optimization and calculate vibrational frequencies, NMR chemical shifts, and other electronic properties.
-
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the molecule in solution, including the conformational flexibility of the trifluoromethyl group and its interactions with solvent molecules.
Implications for Drug Design and Development
The specific have significant implications for its potential as a drug candidate.
-
Target Binding: The planar pyrazole ring can participate in π-π stacking interactions with aromatic residues in a protein's active site. The bromine atom can act as a halogen bond donor, forming specific interactions that can enhance binding affinity and selectivity. The trifluoromethyl group can fit into hydrophobic pockets and its strong dipole moment can contribute to favorable electrostatic interactions.
-
Pharmacokinetic Properties: The lipophilicity introduced by the bromine and trifluoromethyl groups can influence the molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The metabolic stability conferred by the CF3 group is a particularly attractive feature in drug design.
Conclusion
This compound is a molecule with significant potential in medicinal chemistry, combining the advantageous properties of a brominated pyrazole scaffold with the metabolic stability and unique electronic characteristics of a trifluoromethyl group. While experimental structural data for this specific compound is not yet in the public domain, a comprehensive understanding of its likely molecular structure and conformational preferences can be achieved through extrapolation from related compounds and the application of computational chemistry methods. This guide provides a foundational framework for researchers to leverage the structural features of this promising scaffold in the design and development of novel therapeutic agents.
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- Author: Tarigoppula Sunitha, Prince Vishal Dixit, Aaliya Naaz, Prashanti Chitrapu, Krishna Chandra Panda, Pramod Bhaskar Kumar, Dipansu Sahu, B. Madhavilatha and Puneet Nirmal - Connect Journals.
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Methodological & Application
Application Notes & Protocols: The Strategic Use of 4-bromo-1-(trifluoromethyl)-1H-pyrazole in Medicinal Chemistry
Introduction: The Pyrazole Scaffold and the Trifluoromethyl Advantage
In the landscape of modern drug discovery, heterocyclic scaffolds are indispensable frameworks for constructing novel therapeutic agents. Among these, the pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, has secured a privileged status.[1][2] Its derivatives are known for a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3] The versatility of the pyrazole ring allows it to act as a robust pharmacophore, present in numerous FDA-approved drugs such as the anti-inflammatory agent Celecoxib and the kinase inhibitor Ruxolitinib.[1][4]
The strategic incorporation of fluorine atoms into drug candidates is a cornerstone of contemporary medicinal chemistry.[5] The trifluoromethyl (CF₃) group, in particular, offers a unique combination of properties that can profoundly enhance a molecule's therapeutic potential.[6][7] Its high electronegativity and steric bulk can improve metabolic stability by blocking sites susceptible to oxidative metabolism.[6][8] Furthermore, the CF₃ group significantly increases lipophilicity, which can enhance membrane permeability and improve oral bioavailability.[6][7][8]
This guide focuses on 4-bromo-1-(trifluoromethyl)-1H-pyrazole (CAS No. 1046831-97-3), a key building block that masterfully combines the versatile pyrazole core with the advantageous trifluoromethyl group.[9] The bromine atom at the 4-position serves as a highly versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, enabling the systematic and efficient exploration of chemical space.[10][11] This document provides an in-depth analysis of its properties, applications, and detailed protocols for its use in the synthesis of novel bioactive molecules.
Physicochemical Properties & Rationale for Use
The utility of this compound stems from the synergistic effects of its constituent parts. The trifluoromethyl group acts as a powerful electron-withdrawing group, which influences the acidity of the pyrazole ring and the reactivity of the C-Br bond.[8]
Key Attributes:
-
Metabolic Stability: The C-F bond is one of the strongest in organic chemistry, making the CF₃ group highly resistant to metabolic degradation.[6] This can lead to an improved pharmacokinetic profile and a longer in-vivo half-life for drug candidates.
-
Enhanced Lipophilicity: The CF₃ group is highly lipophilic (Hansch π value of +0.88), which can improve a compound's ability to cross cellular membranes and the blood-brain barrier.[5][6] This property is crucial for targeting intracellular proteins or the central nervous system.
-
Modulation of pKa: As a strong electron-withdrawing group, the CF₃ substituent increases the acidity (lowers the pKa) of the pyrazole ring compared to non-fluorinated analogs.[8] This influences the ionization state of the molecule at physiological pH, which in turn affects solubility and target binding.
-
Synthetic Versatility: The bromine atom at the C4 position is strategically placed for functionalization.[10] It is an excellent substrate for a wide range of transition metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, alkyl, and amino groups.[10][11]
| Property | Influence of the Trifluoromethyl (CF₃) Group | Influence of the Bromo (Br) Group |
| Lipophilicity (LogP) | Significantly increases, enhancing membrane permeability.[6][8] | Modestly increases lipophilicity. |
| Metabolic Stability | Blocks sites of oxidation, increasing in-vivo half-life.[6] | N/A |
| Acidity (pKa) | Lowers the pKa of the pyrazole N-H (if present).[8] | Minimal effect. |
| Reactivity | Activates the C-Br bond towards oxidative addition. | Provides a key site for cross-coupling reactions.[10] |
| Target Binding | Can engage in unique interactions (e.g., halogen bonds, dipole interactions) and occupy hydrophobic pockets.[12] | Can serve as a hydrogen bond acceptor or be replaced to explore structure-activity relationships.[3] |
Core Synthetic Applications: Cross-Coupling Protocols
The true power of this compound is realized in its application as a substrate for carbon-carbon and carbon-nitrogen bond-forming reactions. These methods are foundational to modern drug discovery, enabling the rapid synthesis of diverse compound libraries for biological screening.
Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for creating C(sp²)-C(sp²) bonds, owing to the stability, low toxicity, and commercial availability of boronic acid reagents.[13][14] This reaction is ideal for coupling the 4-position of the pyrazole core with a variety of aryl and heteroaryl moieties.
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: Synthesis of 4-Aryl-1-(trifluoromethyl)-1H-pyrazole
-
Rationale: This protocol employs a pre-catalyst like XPhos Pd G2, which is air-stable and highly active, often paired with an additional bulky phosphine ligand (XPhos) to prevent de-bromination, a common side reaction.[15][16] The use of a carbonate base is standard, and a dioxane/water solvent system effectively solubilizes both organic and inorganic reagents. Microwave irradiation can significantly accelerate the reaction.[14]
-
Materials:
-
This compound (1.0 eq)
-
Aryl or heteroaryl boronic acid (1.2 - 1.5 eq)
-
XPhos Pd G2 precatalyst (2-5 mol%)
-
XPhos ligand (4-10 mol%)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 eq)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
-
Procedure:
-
To a microwave vial or Schlenk flask, add this compound, the boronic acid, the palladium precatalyst, the ligand, and the base.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add the solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The solution should be thoroughly degassed prior to addition.
-
Seal the vessel and place it in a preheated oil bath at 100 °C or within a microwave reactor set to 110-140 °C.[13]
-
Stir the reaction vigorously for the specified time (typically 30 minutes for microwave or 4-16 hours for conventional heating).[13] Monitor progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to yield the desired product.
-
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds, coupling aryl halides with amines.[17][18] This transformation is of paramount importance in medicinal chemistry, as the aniline and related N-aryl motifs are present in a vast number of pharmaceuticals.
Caption: General workflow for the Buchwald-Hartwig amination reaction.
Detailed Protocol: Synthesis of 4-(Amino)-1-(trifluoromethyl)-1H-pyrazole
-
Rationale: The choice of ligand and base is critical in Buchwald-Hartwig amination.[18] Bulky, electron-rich phosphine ligands like XantPhos or tBuDavePhos are highly effective.[19][20] Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOᵗBu) are commonly used to deprotonate the amine nucleophile without competing in the reaction.[21] The reaction must be conducted under strictly anhydrous and anaerobic conditions to prevent catalyst deactivation.
-
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1 - 1.5 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-3 mol%)
-
XantPhos or tBuDavePhos ligand (2-6 mol%)
-
Sodium tert-butoxide (NaOᵗBu) (1.4 - 2.0 eq)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-dioxane)
-
-
Procedure:
-
In a glovebox or under a strong flow of inert gas, add the palladium source, ligand, and base to an oven-dried Schlenk flask.
-
Add the this compound.
-
Evacuate and backfill the flask with inert gas.
-
Add the anhydrous, degassed solvent, followed by the amine nucleophile via syringe.
-
Heat the reaction mixture in a preheated oil bath to 80-110 °C.
-
Stir vigorously for 4-24 hours, monitoring the reaction by TLC or LC-MS until the starting bromide is consumed.[21]
-
Work-up: Cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Dilute with ethyl acetate and filter the mixture through a pad of Celite to remove palladium residues.
-
Transfer the filtrate to a separatory funnel, wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude material using silica gel column chromatography to obtain the desired 4-amino-pyrazole derivative.
-
Guiding Discovery: Structure-Activity Relationship (SAR) Insights
The 4-position of the pyrazole, made accessible by the bromo-intermediate, is a critical vector for SAR exploration. By systematically introducing different functional groups at this position, researchers can fine-tune a compound's pharmacological properties to optimize potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.[12]
Caption: Conceptual model of Structure-Activity Relationship (SAR) exploration.
-
Example SAR Study: In the development of pyrazole-based kinase inhibitors, the C4 position is often explored to target specific sub-pockets within the ATP-binding site.
-
Introduction of a small, polar group (e.g., a hydroxylated phenyl ring via Suzuki coupling) might enhance solubility and form a key hydrogen bond with a specific amino acid residue, increasing potency.[22]
-
Conversely, adding a larger, lipophilic group (e.g., a substituted aniline via Buchwald-Hartwig amination) could occupy a hydrophobic pocket, thereby improving selectivity for the target kinase over closely related off-targets.[23]
-
Studies have shown that for some pyrazole derivatives, substitutions on an appended phenyl ring follow a clear trend where electron-withdrawing groups (like Cl or Br) enhance activity more than electron-donating groups (like Me).[3]
-
Conclusion
This compound is a high-value, strategic building block for medicinal chemistry and drug discovery. The trifluoromethyl group confers desirable ADME properties like metabolic stability and lipophilicity, while the bromo-substituent provides a reliable and versatile handle for diversification through robust cross-coupling chemistry. The protocols and insights provided herein are designed to empower researchers to efficiently leverage this reagent, accelerating the discovery of novel, potent, and selective therapeutic agents across a wide range of disease areas.
References
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Scilit. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
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ResearchGate. (2017). Synthesis of 4-bromo-5-(trifluoromethyl)-1H-pyrazoles 3a–d. Retrieved from [Link]
-
MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
-
PubMed. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
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ResearchGate. (n.d.). A Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure activity relationship (SAR). Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles. Retrieved from [Link]
-
ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
-
ResearchGate. (2025). Pyrazole bearing molecules as bioactive scaffolds: a review. Retrieved from [Link]
-
MDPI. (2020). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Retrieved from [Link]
-
ResearchGate. (2020). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. Retrieved from [Link]
-
ResearchGate. (2023). Bioactive trifluoromethyl pyrazole derivatives. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
PubMed Central. (n.d.). Fluorosulfate-containing pyrazole heterocycles as selective BuChE inhibitors: structure-activity relationship and biological evaluation for the treatment of Alzheimer's disease. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia. Retrieved from [Link]
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CP Lab Safety. (n.d.). This compound, min 97%, 1 gram. Retrieved from [Link]
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PubMed Central. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Retrieved from [Link]
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Journal of the Chilean Chemical Society. (2020). PYRAZOLE BEARING MOLECULES AS BIOACTIVE SCAFFOLDS: A REVIEW. Retrieved from [Link]
-
Biological and Molecular Chemistry. (2023). Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Retrieved from [Link]
-
Drug Design Org. (n.d.). Structure Activity Relationships. Retrieved from [Link]
-
ResearchGate. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one. Retrieved from [Link]
-
PubMed Central. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Retrieved from [Link]
-
ResearchGate. (n.d.). Structure–activity relationship (SAR) for pyrazole derivatives. Retrieved from [Link]
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The Strategic Synthesis of Bioactive Molecules from 4-Bromo-1-(trifluoromethyl)-1H-pyrazole: An Application and Protocol Guide
Introduction: The Trifluoromethylpyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus is a cornerstone of medicinal chemistry, prized for its metabolic stability and versatile synthetic handles.[1][2] The strategic incorporation of a trifluoromethyl (CF₃) group onto this scaffold significantly enhances the pharmacokinetic and pharmacodynamic properties of resulting molecules. The potent electron-withdrawing nature of the CF₃ group modulates pKa, improves metabolic stability by blocking potential sites of oxidation, and can increase binding affinity to target proteins through favorable lipophilic and electrostatic interactions. This makes trifluoromethylpyrazoles a "privileged scaffold" in the design of novel therapeutics, with prominent examples including the anti-inflammatory drug Celecoxib and various kinase inhibitors.[3][4]
4-Bromo-1-(trifluoromethyl)-1H-pyrazole emerges as a particularly valuable and versatile building block for the synthesis of a diverse array of bioactive compounds. The bromine atom at the 4-position serves as a linchpin for a multitude of palladium-catalyzed cross-coupling reactions, enabling the systematic and efficient introduction of a wide range of molecular fragments.[3] This guide provides detailed application notes and protocols for the synthesis of bioactive molecules utilizing this powerful synthetic intermediate, aimed at researchers, scientists, and professionals in the field of drug development.
Core Synthetic Strategies: Unleashing the Potential of the C-Br Bond
The reactivity of the C4-bromine atom in this compound allows for its functionalization through several key cross-coupling reactions. This section details the protocols for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, providing a roadmap for the creation of diverse molecular libraries.
Protocol I: Synthesis of the Starting Material: this compound
A reliable synthesis of the starting material is paramount. The following protocol outlines the bromination of 1-(trifluoromethyl)-1H-pyrazole.
Experimental Protocol: Bromination with N-Bromosuccinimide (NBS)
This procedure is adapted from established methods for the bromination of pyrazole systems.[2][5]
Reaction Scheme:
Caption: Synthesis of the target building block.
Materials:
-
1-(Trifluoromethyl)-1H-pyrazole
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
To a solution of 1-(trifluoromethyl)-1H-pyrazole (1.0 eq) in anhydrous acetonitrile in a round-bottom flask, add N-bromosuccinimide (1.05 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound.
Protocol II: C-C Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between the pyrazole core and various aryl or heteroaryl moieties, which are common features in many bioactive molecules, including kinase inhibitors.[4][6][7]
Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol is adapted from procedures for the Suzuki-Miyaura coupling of brominated pyrazolo[1,5-a]pyrimidines and other 4-bromopyrazoles.[7][8]
Reaction Scheme:
Caption: Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid (1.1-1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Sodium carbonate (Na₂CO₃) (2.5 eq)
-
1,4-Dioxane
-
Water
-
Schlenk tube or microwave vial
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
In a Schlenk tube or microwave vial, combine this compound (1.0 eq), the corresponding aryl- or heteroarylboronic acid (1.1 eq), Pd(PPh₃)₄ (0.05 eq), and Na₂CO₃ (2.5 eq).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Seal the vessel and heat the reaction mixture at 90 °C for 6 hours with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 4-aryl-1-(trifluoromethyl)-1H-pyrazole.
| Catalyst/Ligand System | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 90 | 70-95 | [7] |
| Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 120 (Microwave) | 76-99 | [9] |
Protocol III: C-C Bond Formation via Heck-Mizoroki Reaction
The Heck-Mizoroki reaction facilitates the formation of a carbon-carbon bond between the pyrazole and an alkene, providing access to styryl and other vinyl-substituted pyrazoles.[10][11] These motifs can be found in various biologically active compounds.
Experimental Protocol: Palladium-Catalyzed Heck-Mizoroki Reaction
This protocol is adapted from a procedure for the Heck reaction of 4-iodo-1H-pyrazoles, which can be effectively applied to the bromo-analogue with minor modifications.[10]
Reaction Scheme:
Caption: Heck-Mizoroki cross-coupling reaction.
Materials:
-
This compound
-
Alkene (e.g., styrene, acrylic ester) (1.2-1.5 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.05 eq)
-
Triethyl phosphite [P(OEt)₃] (0.1 eq)
-
Triethylamine (Et₃N) (2.0 eq)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Sealed tube
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
To a sealed tube, add this compound (1.0 eq), Pd(OAc)₂ (0.05 eq), and P(OEt)₃ (0.1 eq).
-
Evacuate and backfill the tube with an inert atmosphere.
-
Add anhydrous DMF, the alkene (1.2 eq), and Et₃N (2.0 eq) via syringe.
-
Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain the 4-alkenyl-1-(trifluoromethyl)-1H-pyrazole product.
| Catalyst/Ligand System | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pd(OAc)₂ / P(OEt)₃ | Et₃N | DMF | 100 | 60-95 | [10] |
| Pd(OAc)₂ (ligandless) | NaOAc | DMF | 140 (Microwave) | 50-85 | [12] |
Protocol IV: C-C Bond Formation via Sonogashira Coupling
The Sonogashira coupling enables the introduction of alkyne functionalities, which are valuable for further transformations or as components of bioactive molecules, such as kinase inhibitors.[4][13]
Experimental Protocol: Palladium/Copper-Catalyzed Sonogashira Coupling
This protocol is based on established procedures for the Sonogashira coupling of brominated pyrazoles.[9]
Reaction Scheme:
Caption: Sonogashira cross-coupling reaction.
Materials:
-
This compound
-
Terminal alkyne (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
Triethylamine (Et₃N)
-
Anhydrous solvent (e.g., acetonitrile or THF)
-
Schlenk tube
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
In a Schlenk tube, dissolve this compound (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq) in the anhydrous solvent.
-
Degas the solution by bubbling argon through it for 15 minutes.
-
Add triethylamine (3.0 eq) and the terminal alkyne (1.2 eq).
-
Heat the reaction mixture at 80 °C under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture, filter through a pad of celite, and wash with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography to afford the 4-alkynyl-1-(trifluoromethyl)-1H-pyrazole.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pd(PPh₃)₄ / CuI | Et₃N | Acetonitrile | 80 | 70-90 | [9] |
| Pd(dppf)Cl₂ / CuI | Cs₂CO₃ | Dioxane/H₂O | 120 | 73-97 | [9] |
Protocol V: C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds, introducing primary or secondary amines to the pyrazole core. This is a crucial transformation for synthesizing compounds with a wide range of biological activities.
Reaction Scheme:
Caption: Buchwald-Hartwig amination reaction.
Materials:
-
This compound
-
Primary or secondary amine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)
-
Xantphos (0.04 eq)
-
Cesium carbonate (Cs₂CO₃) (1.5 eq)
-
Anhydrous toluene
-
Sealed tube
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
Add this compound (1.0 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and Cs₂CO₃ (1.5 eq) to a dry sealed tube.
-
Evacuate and backfill the tube with argon.
-
Add anhydrous toluene and the amine (1.2 eq).
-
Seal the tube and heat the reaction at 110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the mixture with ethyl acetate and filter through celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by column chromatography.
Applications in Bioactive Molecule Synthesis
The functionalized pyrazoles synthesized via the protocols above are valuable intermediates for a wide range of bioactive molecules.
Anticancer Agents
Many potent anticancer agents feature a diarylpyrazole scaffold. The Suzuki-Miyaura coupling of this compound with various arylboronic acids is a key step in the synthesis of combretastatin analogues that act as tubulin polymerization inhibitors.[5][9] Additionally, triarylpyrazoles with urea or amide linkers, accessible through a combination of these coupling strategies, have demonstrated broad-spectrum anticancer activity.[11]
Kinase Inhibitors
The pyrazole core is a common feature in kinase inhibitors, often targeting the ATP-binding site. The functionalization of this compound through Suzuki, Sonogashira, and Buchwald-Hartwig reactions allows for the introduction of diverse side chains that can fine-tune the selectivity and potency against specific kinases, such as Janus kinases (JAKs).[4]
Conclusion
This compound is a highly versatile and valuable building block in medicinal chemistry. The protocols detailed in this guide provide a robust toolkit for researchers to synthesize a diverse range of functionalized pyrazoles. The strategic application of modern cross-coupling reactions unlocks the potential of this intermediate for the discovery and development of novel bioactive molecules with applications in oncology, inflammation, and beyond. The inherent modularity of these synthetic routes allows for the rapid generation of compound libraries, accelerating the drug discovery process.
References
- An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. (n.d.).
- Bonacorso, H. G., et al. (n.d.). Synthesis of 4-bromo-5-(trifluoromethyl)-1H-pyrazoles 3a–d.
- heck-mizoroki reaction of 4-iodo-1h-pyrazoles. (2011). HETEROCYCLES, 83(4), 827.
- Pyrazoles and Heck Reaction. (n.d.).
- Sonogashira and Suzuki‐Miyaura coupling of brominated pyrazoles. (n.d.).
- Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4), 238-241.
- Heck Reaction. (n.d.). Organic Chemistry Portal.
- Ferreira, V. F., et al. (2021). Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles. Scientific Reports, 11(1), 5283.
- Kulkarni, A. D., et al. (2014). Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. Oriental Journal of Chemistry, 30(4), 1699-1704.
- Synthesis of compounds 20-30 via Sonogashira cross-coupling reaction. (n.d.).
- Zhang, Z., et al. (2021). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. The Journal of Organic Chemistry, 86(20), 14313-14323.
- Beier, P., et al. (2018). Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. The Journal of Organic Chemistry, 83(22), 14013-14021.
- Saleh, A. A., et al. (2002). A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives. Photochemical & Photobiological Sciences, 1(2), 84-86.
- 4-iodopyrazole in the synthesis of kinase inhibitors. (n.d.). Benchchem.
- Jagtap, S. V. (2017). Heck Reaction—State of the Art.
- White, D. E., et al. (2011). Operationally Simple and Highly (E)-Styrenyl-Selective Heck Reactions of Electronically Non-Biased Olefins. Organic letters, 13(12), 3142–3145.
- Sonogashira coupling. (2023, December 2). In Wikipedia.
- Listro, A., et al. (2021).
- Reaction conditions optimization of the Heck reaction of 4-bromotoluene with styrene. (n.d.).
- Rossino, G., et al. (2021).
- Trzeciak, A. M., et al. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium.
- Development of the Inverse Sonogashira Reaction for DEL Synthesis. (2022). ACS Medicinal Chemistry Letters, 13(7), 1146-1152.
- The Heck coupling reaction of aryl bromides with styrene. (n.d.).
- Cambié, D., et al. (2013). A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow. The Journal of Organic Chemistry, 78(23), 11875-11881.
- Suzuki–Miyaura coupling of 4-bromo aminopyrazoles 56 and their amides. (n.d.).
- Suzuki Cross‐Coupling Approaches to the Synthesis of Bioactive 3‐Substituted and 5‐Substituted‐4‐methoxy‐6‐methyl‐2‐pyrones. (2009). ChemInform, 40(32).
- Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl boronic acids. (n.d.).
- Ali, A., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 5030.
- Kim, J., et al. (2019).
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- 2. Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry – Oriental Journal of Chemistry [orientjchem.org]
- 3. scielo.org.mx [scielo.org.mx]
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- 5. researchgate.net [researchgate.net]
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- 8. A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. researchgate.net [researchgate.net]
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- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
The Trifluoromethylpyrazole Cornerstone: Application Notes on 4-Bromo-1-(trifluoromethyl)-1H-pyrazole in Agrochemical Synthesis
Introduction: The Strategic Importance of Fluorinated Pyrazoles in Modern Agrochemicals
In the landscape of modern crop protection, the pyrazole scaffold has emerged as a privileged structure, forming the core of numerous highly effective insecticides, fungicides, and herbicides.[1][2] The introduction of a trifluoromethyl (CF3) group to this heterocyclic system significantly enhances the biological activity and metabolic stability of the resulting agrochemicals. This is attributed to the unique physicochemical properties conferred by fluorine, such as increased lipophilicity and resistance to oxidative metabolism. 4-Bromo-1-(trifluoromethyl)-1H-pyrazole (CAS No. 1046831-97-3) stands out as a pivotal intermediate in the synthesis of these advanced agrochemicals.[3][4] Its trifluoromethyl group provides the desired bioactive properties, while the bromo substituent at the 4-position offers a versatile handle for a wide range of synthetic transformations, enabling the construction of diverse and potent agrochemical candidates.
This guide provides a comprehensive overview of the application of this compound in agrochemical synthesis, intended for researchers, scientists, and drug development professionals. We will delve into its synthesis, key reactions, and its role in the development of next-generation crop protection agents.
Synthesis of the Key Intermediate: this compound
The efficient synthesis of this compound is crucial for its application in agrochemical development. While various methods for the synthesis of substituted pyrazoles exist, a common approach involves the cyclization of a suitable precursor followed by bromination. A plausible synthetic route is outlined below.
Conceptual Synthetic Workflow
Caption: Conceptual workflow for the synthesis of this compound.
Application in the Synthesis of Pyrazole-4-Carboxamide Fungicides
A significant application of this compound is in the synthesis of pyrazole-4-carboxamide fungicides. These compounds often act as succinate dehydrogenase inhibitors (SDHIs), a crucial class of fungicides that disrupt the mitochondrial electron transport chain in pathogenic fungi. The general synthetic strategy involves a palladium-catalyzed cross-coupling reaction to introduce a carboxamide-bearing moiety at the 4-position of the pyrazole ring.
Protocol: Synthesis of a Model Pyrazole-4-Carboxamide Fungicide
This protocol outlines the synthesis of a model N-aryl-1-(trifluoromethyl)-1H-pyrazole-4-carboxamide, a scaffold found in several commercial fungicides.[5][6]
Step 1: Suzuki-Miyaura Cross-Coupling
This step introduces a carboxylic acid ester group at the 4-position of the pyrazole ring, which will be later converted to the desired amide.
-
Reaction:
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dioxane/water mixture) are added a boronic acid ester (e.g., 4-(ethoxycarbonyl)phenylboronic acid, 1.2 eq) and a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq).
-
A base (e.g., K2CO3, 2.0 eq) is added, and the mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-6 hours.
-
The reaction is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product, ethyl 4-(1-(trifluoromethyl)-1H-pyrazol-4-yl)benzoate, is purified by column chromatography.
-
Step 2: Saponification
The ester is hydrolyzed to the corresponding carboxylic acid.
-
Reaction:
-
The purified ester from Step 1 is dissolved in a mixture of ethanol and water.
-
An excess of a base (e.g., NaOH or KOH, 2-3 eq) is added, and the mixture is stirred at room temperature or gently heated until the reaction is complete (monitored by TLC or LC-MS).
-
The ethanol is removed under reduced pressure, and the aqueous solution is acidified with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.
-
The solid is collected by filtration, washed with water, and dried to yield 4-(1-(trifluoromethyl)-1H-pyrazol-4-yl)benzoic acid.
-
Step 3: Amide Bond Formation
The carboxylic acid is coupled with a desired amine to form the final pyrazole-4-carboxamide fungicide.
-
Reaction:
-
To a solution of the carboxylic acid from Step 2 (1.0 eq) in an anhydrous solvent (e.g., DMF or CH2Cl2) are added a coupling agent (e.g., HATU or EDC/HOBt, 1.1 eq) and a base (e.g., DIPEA, 2.0 eq).
-
The desired amine (e.g., a substituted aniline, 1.1 eq) is added, and the mixture is stirred at room temperature for 12-24 hours.
-
The reaction is monitored by TLC or LC-MS. Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent. The organic layer is washed with dilute acid, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography or recrystallization to yield the final N-aryl-1-(trifluoromethyl)-1H-pyrazole-4-carboxamide.
-
Synthetic Pathway Diagram
Sources
- 1. Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. gihichem.com [gihichem.com]
- 5. Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives [mdpi.com]
- 6. Synthesis and antifungal activity of N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 4-bromo-1-(trifluoromethyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 4-Aryl-1-(trifluoromethyl)-1H-pyrazole Scaffold
The 1-(trifluoromethyl)-1H-pyrazole motif is a cornerstone in modern medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl (-CF3) group onto the pyrazole ring dramatically influences the molecule's physicochemical properties. This group enhances metabolic stability, increases lipophilicity, and can modulate the pKa of adjacent functionalities, all of which are critical for improving the pharmacokinetic and pharmacodynamic profiles of drug candidates. Consequently, trifluoromethylated pyrazoles are integral components of numerous biologically active compounds, including anti-inflammatory agents, kinase inhibitors, and anticancer therapeutics.[1][2][3]
The functionalization of the 4-position of the 1-(trifluoromethyl)-1H-pyrazole core opens up a vast chemical space for the synthesis of novel derivatives with diverse biological activities. Palladium-catalyzed cross-coupling reactions are indispensable tools for this purpose, offering a versatile and efficient means to form carbon-carbon and carbon-nitrogen bonds under relatively mild conditions. This guide provides detailed application notes and protocols for the Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille cross-coupling reactions of 4-bromo-1-(trifluoromethyl)-1H-pyrazole, a key building block for the synthesis of these valuable compounds.
I. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of biaryl and vinyl-substituted pyrazoles.[4] The reaction's tolerance of a wide range of functional groups and the commercial availability of a vast library of boronic acids and their derivatives make it a highly attractive method for lead optimization in drug discovery programs.
Scientific Rationale
The catalytic cycle of the Suzuki-Miyaura reaction is initiated by the oxidative addition of the aryl bromide to a palladium(0) complex. This is followed by transmetalation with a boronate species, formed by the activation of the boronic acid with a base. The final step is reductive elimination, which yields the desired biaryl product and regenerates the palladium(0) catalyst. The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often being employed to facilitate both the oxidative addition and reductive elimination steps.[5][6]
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst like XPhos Pd G2; 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄; 2-3 equivalents)
-
Solvent (e.g., 1,4-dioxane/water, toluene/water, or DME)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Summary: Suzuki-Miyaura Coupling Conditions
| Catalyst (mol%) | Ligand (if separate) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| PdCl₂(dppf) (3) | dppf | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 75-95 | |
| XPhos Pd G2 (2) | XPhos | K₃PO₄ | Toluene/H₂O | 110 | 8 | 80-98 | |
| Pd(PPh₃)₄ (5) | PPh₃ | Na₂CO₃ | DME/H₂O | 90 | 16 | 70-90 | [7] |
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura Catalytic Cycle.
II. Heck Reaction: Vinylation of the Pyrazole Core
The Heck reaction provides a powerful method for the formation of carbon-carbon bonds between aryl halides and alkenes, leading to the synthesis of substituted olefins.[8][9] This reaction is particularly useful for introducing vinyl groups at the 4-position of the pyrazole ring, which can serve as versatile handles for further synthetic transformations.
Scientific Rationale
The Heck reaction proceeds through a catalytic cycle involving the oxidative addition of the aryl bromide to a palladium(0) species, followed by the coordination and migratory insertion of the alkene into the aryl-palladium bond. A subsequent β-hydride elimination step releases the vinylated product and a palladium-hydride species. The final step is the regeneration of the palladium(0) catalyst by a base, which removes the hydride and the bromide from the palladium center.[10]
Experimental Protocol: Heck Reaction of this compound with an Alkene
Materials:
-
This compound
-
Alkene (e.g., styrene, n-butyl acrylate; 1.2-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂; 1-5 mol%)
-
Ligand (e.g., PPh₃, P(o-tol)₃; 2-10 mol%)
-
Base (e.g., Et₃N, K₂CO₃, or NaOAc; 1.5-2.5 equivalents)
-
Solvent (e.g., DMF, DMAc, or acetonitrile)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a sealable reaction vessel, combine this compound, the palladium catalyst, the ligand (if required), and the base.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the degassed solvent and the alkene.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 100-140 °C) with stirring for 12-48 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with a suitable organic solvent and filter to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify the residue by column chromatography.
Data Summary: General Heck Reaction Conditions
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Reference |
| Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 120 | 24 | [11] |
| PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | DMAc | 130 | 18 | [8] |
Catalytic Cycle of the Heck Reaction
Caption: Heck Reaction Catalytic Cycle.
III. Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[12] This reaction is instrumental in synthesizing alkynyl-substituted pyrazoles, which are valuable intermediates in organic synthesis and can exhibit interesting biological properties.
Scientific Rationale
The Sonogashira reaction typically employs a dual catalytic system of palladium and copper(I). The catalytic cycle involves the oxidative addition of the aryl bromide to the palladium(0) complex. Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide. This acetylide then undergoes transmetalation with the palladium(II) complex. The final reductive elimination step affords the desired alkynyl-substituted pyrazole and regenerates the palladium(0) catalyst.[13]
Experimental Protocol: Sonogashira Coupling of this compound with a Terminal Alkyne
Materials:
-
This compound
-
Terminal alkyne (1.2-1.5 equivalents)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄; 1-5 mol%)
-
Copper(I) iodide (CuI; 2-10 mol%)
-
Base (e.g., Et₃N, i-Pr₂NH, or DBU)
-
Solvent (e.g., THF, DMF, or toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube, add this compound, the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the tube with an inert gas.
-
Add the degassed solvent and the base.
-
Add the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or heat gently (40-60 °C) until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Data Summary: Sonogashira Coupling Conditions
| Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | RT | 6 | 85-95 | [14] |
| Pd(OAc)₂ (2) | - (copper-free) | DBU | MeCN | 110 | 12 | 70-90 | [14] |
| [DTBNpP]Pd(crotyl)Cl (2.5) | - (copper-free) | TMP | DMSO | RT | 2-6 | 80-95 | [15] |
Catalytic Cycle of the Sonogashira Coupling
Caption: Sonogashira Catalytic Cycle.
IV. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a premier method for the synthesis of arylamines from aryl halides and primary or secondary amines.[1] This reaction is of paramount importance in pharmaceutical research, as the arylamine moiety is a common feature in many drug molecules.
Scientific Rationale
The catalytic cycle of the Buchwald-Hartwig amination is initiated by the oxidative addition of the aryl bromide to a palladium(0) complex. The resulting palladium(II) complex then reacts with the amine in the presence of a strong base to form a palladium-amido complex. Reductive elimination from this complex yields the desired arylamine product and regenerates the palladium(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the reductive elimination step, which is often rate-limiting.[1][5]
Experimental Protocol: Buchwald-Hartwig Amination of this compound with an Amine
Materials:
-
This compound
-
Amine (primary or secondary; 1.1-1.5 equivalents)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂; 1-5 mol%)
-
Ligand (e.g., BINAP, XPhos, or tBuDavePhos; 1.2-1.5 times the Pd concentration)
-
Base (e.g., NaOtBu, K₂CO₃, or Cs₂CO₃; 1.5-2.5 equivalents)
-
Solvent (e.g., toluene, 1,4-dioxane, or THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox, add the palladium pre-catalyst, ligand, and base to a dry Schlenk tube.
-
Add this compound and the solvent.
-
Add the amine to the mixture.
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Data Summary: Buchwald-Hartwig Amination Conditions
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu | Toluene | 100 | 18 | 70-90 | [1] |
| Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ | 1,4-Dioxane | 110 | 12 | 80-95 | [2] |
| Pd(dba)₂ (10) | tBuDavePhos (20) | K₂CO₃ | Xylene | 160 (MW) | 0.17 | 60-70 |
Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: Buchwald-Hartwig Amination Catalytic Cycle.
V. Stille Coupling: Versatile C-C Bond Formation with Organostannanes
The Stille coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organostannane and an organic halide. While the toxicity of organotin reagents is a concern, the reaction's tolerance of a wide array of functional groups and its insensitivity to moisture make it a valuable tool in complex molecule synthesis.
Scientific Rationale
The catalytic cycle of the Stille reaction begins with the oxidative addition of the aryl bromide to a palladium(0) catalyst. This is followed by a transmetalation step where the organic group from the organostannane is transferred to the palladium center, displacing the halide. The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the palladium(0) catalyst.
Experimental Protocol: Stille Coupling of this compound with an Organostannane
Materials:
-
This compound
-
Organostannane (e.g., vinyltributyltin, aryltributyltin; 1.1-1.3 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂; 2-5 mol%)
-
Solvent (e.g., toluene, THF, or DMF)
-
Optional: Additive (e.g., LiCl, CuI)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous, degassed solvent.
-
Add the organostannane reagent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and dilute with an organic solvent.
-
Wash the organic layer with aqueous KF solution (to remove tin byproducts) and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Data Summary: General Stille Coupling Conditions
| Catalyst (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Reference |
| Pd(PPh₃)₄ (5) | - | Toluene | 110 | 16 | |
| PdCl₂(PPh₃)₂ (3) | LiCl | DMF | 90 | 12 |
Catalytic Cycle of the Stille Coupling
Caption: Stille Coupling Catalytic Cycle.
References
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Kamal, A., et al. (2015). Synthesis and biological evaluation of trifluoromethyl-containing pyrazole-based combretastatin analogues as anticancer agents. European Journal of Medicinal Chemistry, 95, 49-61. [Link]
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Bonacorso, H. G., et al. (2017). A versatile one-pot three-step synthesis of 4-(5-(trifluoromethyl)-1H-pyrazol-4-yl)-1H-1,2,3-triazoles via a sequential Sonogashira cross-coupling/desilylation/CuAAC reaction. RSC Advances, 7(64), 40385-40395. [Link]
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Usami, Y., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4708. [Link]
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Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in palladium-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]
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Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922. [Link]
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Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. [Link]
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Sandford, G. (2007). Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. Organic & Biomolecular Chemistry, 5(10), 1599-1608. [Link]
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Berrue, F., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 11(3), 1545-1556. [Link]
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Fraser, J. L., et al. (2015). Robust Buchwald–Hartwig amination enabled by ball-milling. Organic & Biomolecular Chemistry, 13(4), 1004-1007. [Link]
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Ghate, M. A., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(10), 14388-14397. [Link]
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Dvorak, C. A., et al. (2005). Palladium-catalyzed coupling of pyrazole triflates with arylboronic acids. The Journal of Organic Chemistry, 70(10), 4188-4190. [Link]
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Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles [New Synthetic Methods (58)]. Angewandte Chemie International Edition in English, 25(6), 508-524. [Link]
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Maleczka, R. E., & Gallagher, W. P. (2001). Stille reactions catalytic in tin: a “Sn–F” route for intermolecular and intramolecular couplings. Organic Letters, 3(26), 4173-4176. [Link]
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Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
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Fan, P., et al. (2017). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Molecules, 22(12), 2163. [Link]
-
Kantchev, E. A. B., et al. (2009). Practical Heck−Mizoroki Coupling Protocol for Challenging Substrates Mediated by an N-Heterocyclic Carbene-Ligated Palladacycle. Organic Letters, 11(17), 3954-3957. [Link]
-
Berrue, F., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 11(3), 1545-1556. [Link]
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Langer, P., et al. (2011). Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes. Chemistry – A European Journal, 17(16), 4509-4521. [Link]
-
Hartwig, J. F. (2010). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 43(9), 1264-1275. [Link]
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Anderson, K. W., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(4), 1168-1171. [Link]
-
Gomma, A. M., et al. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1483. [Link]
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Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Reaction. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
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Wikipedia. (2023). Stille reaction. [Link]
-
Chemistry LibreTexts. (2023). Stille Coupling. [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. [Link]
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Application Note: Strategic Synthesis of Pyrazole-Containing Kinase Inhibitors Utilizing 4-Bromo-1-(Trifluoromethyl)-1H-Pyrazole
Introduction
Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][2] This has established them as one of the most critical classes of drug targets in the 21st century.[2] The pyrazole scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of many small molecule kinase inhibitors approved by the FDA.[3] Its synthetic tractability, drug-like properties, and ability to serve as a versatile bioisosteric replacement make it an invaluable framework for designing potent and selective inhibitors.[3]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of pyrazole-containing kinase inhibitors, with a strategic focus on the versatile building block: 4-bromo-1-(trifluoromethyl)-1H-pyrazole . The trifluoromethyl (-CF3) group is of particular importance in drug design as it can enhance metabolic stability, lipophilicity, and binding affinity.[4] The bromine atom at the C4-position serves as a versatile synthetic handle, enabling the introduction of diverse molecular complexity through modern cross-coupling methodologies. We will explore the causality behind key experimental choices and provide robust, validated protocols for core synthetic transformations.
The Strategic Advantage of this compound
The selection of a starting material is a critical decision in a synthesis campaign. This compound offers several distinct advantages:
-
Pre-installed Trifluoromethyl Group: The electron-withdrawing -CF3 group significantly influences the electronic properties of the pyrazole ring, which can be crucial for modulating kinase binding affinity and improving pharmacokinetic profiles.[4] Synthetically, installing this group late-stage can be challenging, making this synthon highly efficient.
-
Versatile C4-Bromine Handle: The C-Br bond is amenable to a wide array of palladium- and copper-catalyzed cross-coupling reactions. This allows for the systematic and modular construction of a library of analogues by coupling various aryl, heteroaryl, or amine fragments at this position.
-
Structural Relevance: Many potent kinase inhibitors feature substitution at the C4-position of the pyrazole ring. This building block provides a direct route to emulate and innovate upon these established pharmacophores.
Below is a diagram illustrating the central role of this building block in accessing diverse chemical space.
Caption: Synthetic pathways from this compound.
Core Synthetic Methodologies & Mechanistic Rationale
Two of the most powerful and widely used transformations for derivatizing the this compound core are the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds by coupling an organoboron species with a halide.[5][6] This is the premier method for introducing aryl and heteroaryl moieties, which are critical for mimicking the adenine region of ATP and engaging in key interactions within the kinase hinge region.
Mechanistic Consideration: The catalytic cycle, shown below, involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to yield the product and regenerate the Pd(0) catalyst. The choice of ligand is critical to stabilize the palladium intermediates and facilitate the reductive elimination step. Ligands like XPhos have proven particularly effective for coupling on electron-deficient heterocyclic systems.[5][7]
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming carbon-nitrogen bonds.[8][9] This reaction is exceptionally valuable for installing primary and secondary amines, which often act as crucial hydrogen bond donors or acceptors, anchoring the inhibitor to the kinase's hinge region. The reaction's broad substrate scope allows for the introduction of a vast array of amino groups, from simple alkylamines to complex anilines.[8]
Mechanistic Consideration: Similar to the Suzuki coupling, the cycle begins with oxidative addition of the aryl halide to Pd(0). The key subsequent steps involve the deprotonation of the amine by a base and coordination to the palladium center, forming a palladium-amido complex. Reductive elimination then furnishes the desired C-N bond.[8] The choice of a strong, non-nucleophilic base (e.g., NaOtBu, K2CO3) and a sterically hindered phosphine ligand (e.g., tBuDavePhos) is critical to promote the formation of the active monomeric palladium species and prevent catalyst decomposition.[10][11]
Detailed Experimental Protocols
The following protocols are presented as self-validating systems, providing detailed, step-by-step methodologies for key transformations.
Protocol 1: Suzuki-Miyaura Coupling of this compound with 4-Methoxyphenylboronic Acid
This protocol details a representative C-C bond formation, a common step in synthesizing inhibitors targeting kinases like JNK.[12]
Materials & Reagents:
-
This compound
-
4-Methoxyphenylboronic acid
-
XPhos Pd G2 (Palladium precatalyst)
-
XPhos (Ligand)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Microwave reaction vial (10 mL) with stir bar
-
Argon or Nitrogen supply
| Reagent | MW ( g/mol ) | Amount (mg) | Amount (mmol) | Equivalents |
| 4-Bromo-1-(TF)-pyrazole | 228.98 | 100 | 0.437 | 1.0 |
| 4-MeO-phenylboronic acid | 151.96 | 79 | 0.524 | 1.2 |
| XPhos Pd G2 | 786.37 | 17.2 | 0.0218 | 0.05 |
| XPhos | 476.62 | 10.4 | 0.0218 | 0.05 |
| K₂CO₃ | 138.21 | 121 | 0.874 | 2.0 |
| 1,4-Dioxane / H₂O (4:1) | - | 2.5 mL | - | - |
Procedure:
-
To a 10 mL microwave reaction vial containing a magnetic stir bar, add this compound (100 mg, 0.437 mmol), 4-methoxyphenylboronic acid (79 mg, 0.524 mmol), XPhos Pd G2 (17.2 mg, 0.0218 mmol), XPhos (10.4 mg, 0.0218 mmol), and potassium carbonate (121 mg, 0.874 mmol).
-
Seal the vial with a septum cap.
-
Evacuate the vial and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Using a syringe, add 2.5 mL of a degassed 4:1 mixture of 1,4-dioxane and water.
-
Place the vial in a microwave reactor and irradiate at 110°C for 30 minutes with stirring.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to afford the desired product, 4-(4-methoxyphenyl)-1-(trifluoromethyl)-1H-pyrazole.
Rationale: The use of a microwave reactor significantly accelerates the reaction, reducing reaction times from hours to minutes.[6][7] The XPhos Pd G2/XPhos catalyst system is highly efficient for coupling on electron-deficient pyrazoles, often preventing side reactions like debromination.[5]
Protocol 2: Buchwald-Hartwig Amination of this compound with Aniline
This protocol describes a C-N bond formation, a key step in building diaryl amine scaffolds found in many kinase inhibitors.
Materials & Reagents:
-
This compound
-
Aniline
-
Pd₂(dba)₃ (Palladium catalyst)
-
tBuDavePhos (Ligand)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Schlenk flask or sealed tube
-
Argon or Nitrogen supply
| Reagent | MW ( g/mol ) | Amount (mg) | Amount (mmol) | Equivalents |
| 4-Bromo-1-(TF)-pyrazole | 228.98 | 100 | 0.437 | 1.0 |
| Aniline | 93.13 | 49 (48 µL) | 0.524 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 20 | 0.0218 | 0.05 (Pd) |
| tBuDavePhos | 358.46 | 15.7 | 0.0437 | 0.10 |
| NaOtBu | 96.10 | 60 | 0.612 | 1.4 |
| Toluene | - | 3.0 mL | - | - |
Procedure:
-
To a dry Schlenk flask or sealed tube under an argon atmosphere, add Pd₂(dba)₃ (20 mg, 0.0218 mmol), tBuDavePhos (15.7 mg, 0.0437 mmol), and sodium tert-butoxide (60 mg, 0.612 mmol).
-
Add this compound (100 mg, 0.437 mmol) and 2 mL of anhydrous toluene.
-
Add aniline (48 µL, 0.524 mmol) via syringe.
-
Seal the vessel and heat the reaction mixture to 100°C in an oil bath with vigorous stirring for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).
-
Dilute with ethyl acetate (20 mL) and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield 4-(phenylamino)-1-(trifluoromethyl)-1H-pyrazole.
Rationale: The combination of Pd₂(dba)₃ and a sterically demanding, electron-rich phosphine ligand like tBuDavePhos is a well-established catalyst system for C-N coupling.[10] Sodium tert-butoxide is a sufficiently strong base to deprotonate the amine without causing unwanted side reactions.[13] Anhydrous and inert conditions are crucial for maintaining catalyst activity.
Application in Kinase Inhibitor Synthesis: The Case of Regorafenib
Regorafenib is a multi-kinase inhibitor that contains a central urea moiety linking a substituted pyridine and a fluorinated phenyl ring.[14][15] While not directly synthesized from the title pyrazole, its structure highlights the importance of substituted aromatic systems in kinase inhibition. Synthetic routes to Regorafenib often involve coupling key fragments, analogous to the strategies described above.[16][17] The principles of palladium-catalyzed cross-coupling are central to the construction of such complex molecules, underscoring the broad applicability of the protocols detailed herein for building diverse inhibitor libraries.
Caption: Inhibition of the RAF/MEK/ERK signaling pathway.
Conclusion
This compound is a high-value, strategic starting material for the synthesis of pyrazole-containing kinase inhibitors. Its pre-installed trifluoromethyl group and versatile C4-bromine handle allow for the efficient and modular construction of diverse chemical scaffolds. By leveraging powerful and reliable synthetic methodologies such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination, researchers can rapidly access novel analogues for structure-activity relationship (SAR) studies. The detailed protocols provided in this note serve as a robust foundation for drug discovery programs aimed at developing the next generation of targeted kinase inhibitor therapies.
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(n.d.). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective Aurora Kinase B Inhibitor. ResearchGate. [Link]
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- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for the Large-Scale Synthesis of 4-Bromo-1-(trifluoromethyl)-1H-pyrazole
Abstract
This comprehensive guide details a robust and scalable protocol for the synthesis of 4-bromo-1-(trifluoromethyl)-1H-pyrazole, a key building block in modern medicinal chemistry and drug development. The protocol is designed for researchers, scientists, and professionals in the pharmaceutical and agrochemical industries, providing not only a step-by-step methodology but also the underlying chemical principles, process optimization strategies, and critical safety considerations. This document aims to bridge the gap between laboratory-scale synthesis and large-scale production, ensuring efficiency, reproducibility, and safety.
Introduction: The Significance of this compound
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with numerous approved drugs and clinical candidates featuring this heterocyclic core. The introduction of a trifluoromethyl group (–CF3) can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug molecules. Furthermore, the bromo substituent at the 4-position serves as a versatile synthetic handle for further functionalization through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions.[1] Consequently, this compound has emerged as a highly sought-after intermediate in the synthesis of complex pharmaceuticals and agrochemicals.
Synthetic Strategy: A Two-Step Approach
For the large-scale synthesis of this compound, a two-step approach is proposed, starting from the commercially available 1-(trifluoromethyl)-1H-pyrazole. This strategy is advantageous due to the directness of the route and the relatively mild conditions required for the bromination step.
Overall Reaction Scheme:
Figure 1: Proposed synthetic workflow for this compound.
Detailed Synthesis Protocol
This protocol is optimized for a large-scale laboratory setting (e.g., 100-500 g scale).
Materials and Equipment
| Reagents | Grade | Supplier | Notes |
| 1-(Trifluoromethyl)-1H-pyrazole | ≥97% | Commercially Available | |
| N-Bromosuccinimide (NBS) | ≥98% | Commercially Available | Recrystallize from water if purity is questionable. |
| Acetonitrile (ACN) | Anhydrous | Commercially Available | |
| Saturated Sodium Bicarbonate (NaHCO3) solution | Prepared in-house | ||
| Saturated Sodium Thiosulfate (Na2S2O3) solution | Prepared in-house | ||
| Brine (Saturated NaCl solution) | Prepared in-house | ||
| Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4) | Commercially Available | ||
| Celite® | Commercially Available |
| Equipment |
| Large reaction vessel with overhead stirrer, thermometer, and addition funnel |
| Heating/cooling circulator |
| Rotary evaporator |
| Large separatory funnels |
| Filtration apparatus (e.g., Buchner funnel) |
| Standard laboratory glassware |
Step-by-Step Procedure
Figure 2: Step-by-step experimental workflow.
1. Reaction Setup:
-
In a clean and dry multi-necked reaction vessel equipped with a mechanical stirrer, thermometer, and an inert gas inlet (e.g., nitrogen or argon), add 1-(trifluoromethyl)-1H-pyrazole (1.0 eq).
-
Add anhydrous acetonitrile (ACN) to the vessel to achieve a concentration of approximately 0.5 M.
-
Begin stirring and cool the mixture to 0-5 °C using an ice-water bath.
2. Bromination:
-
Once the reaction mixture is at the desired temperature, slowly add N-bromosuccinimide (NBS) (1.05-1.1 eq) in small portions over 1-2 hours.
-
Causality: The portion-wise addition of NBS is crucial to control the reaction exotherm and prevent the formation of di-brominated byproducts.[2]
-
Monitor the internal temperature closely, ensuring it does not exceed 10 °C during the addition.
-
After the complete addition of NBS, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature.
-
Continue stirring at room temperature for 12-16 hours.
3. Reaction Monitoring:
-
The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.
4. Work-up:
-
Upon completion, cool the reaction mixture back to 0-5 °C.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate (Na2S2O3) to neutralize any remaining bromine.
-
Stir for 30 minutes.
-
Remove the majority of the acetonitrile under reduced pressure using a rotary evaporator.
-
Transfer the resulting slurry to a large separatory funnel and add ethyl acetate and water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO3) solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4).
-
Filter the drying agent and wash the filter cake with a small amount of ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
5. Purification:
-
The crude product can be purified by vacuum distillation. The product is a low-melting solid or an oil.[3]
-
Alternatively, for higher purity, the crude material can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Process Optimization and Scale-Up Considerations
Figure 3: Key considerations for scaling up the synthesis.
-
Solvent Choice: While acetonitrile is effective, on a larger scale, other solvents like dichloromethane (DCM) or acetic acid could be considered. However, acetonitrile is often preferred for its ability to dissolve both the starting material and NBS, leading to a homogeneous reaction.[4]
-
Brominating Agent: N-Bromosaccharin can be a more reactive and efficient alternative to NBS in some cases.[1][5]
-
Temperature Control: On a larger scale, the exothermic nature of the bromination reaction becomes more critical. A jacketed reactor with a reliable cooling system is essential.
-
Work-up: Emulsion formation can be an issue during the aqueous work-up at a larger scale. The addition of brine can help to break emulsions.
-
Purification: For industrial-scale production, vacuum distillation is generally more cost-effective and scalable than chromatography.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling of Reagents:
-
N-Bromosuccinimide (NBS): NBS is a lachrymator and should be handled in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Acetonitrile (ACN): Acetonitrile is flammable and toxic. Handle in a fume hood and away from ignition sources.
-
-
Reaction Quenching: The quenching of the reaction with sodium thiosulfate can be exothermic. Add the quenching agent slowly and with cooling.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Expected Results and Characterization
| Parameter | Expected Value |
| Yield | 80-90% |
| Appearance | Colorless to pale yellow oil or low-melting solid |
| Purity (by GC or LC-MS) | >97% |
| ¹H NMR | Consistent with the structure of this compound |
| ¹⁹F NMR | A singlet corresponding to the -CF3 group |
| Mass Spectrometry | [M+H]⁺ peak corresponding to the molecular weight of the product |
Troubleshooting
| Problem | Possible Cause | Solution |
| Incomplete Reaction | - Insufficient reaction time or temperature.- Deactivated NBS. | - Extend the reaction time.- Use freshly recrystallized NBS. |
| Formation of Di-brominated Byproduct | - Reaction temperature too high during NBS addition.- Excess NBS used. | - Maintain strict temperature control.- Use a slight excess of NBS (1.05 eq). |
| Low Yield after Work-up | - Emulsion formation leading to product loss.- Incomplete extraction. | - Add brine to break emulsions.- Perform multiple extractions with the organic solvent. |
| Product Darkens on Storage | - Presence of trace impurities or exposure to light. | - Store the product under an inert atmosphere, protected from light, and at a low temperature. |
References
- Bonacorso, H. G., et al. (2017). Synthesis of 4-bromo-5-(trifluoromethyl)-1-phenyl-1H-pyrazoles.
- A new, high yielding and practical synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole.
-
A copper-catalyzed chemoselective synthesis of 4-trifluoromethyl pyrazoles. National Institutes of Health. [Link]
- Process for the production of pyrazoles.
-
One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. SciELO México. [Link]
- Synthesis of 4,4-Difluoro-1H-pyrazole Deriv
- This compound; CAS No.: 1046831-97-3. Gihi Chemicals.
- Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles. Royal Society of Chemistry.
- 4-Bromo-1-(2-fluorophenyl)-1H-pyrazole synthesis. ChemicalBook.
- One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions.
- 4-BroMo-1-trifluoroMethyl-1H-pyrazole. Echemi.
- This compound, min 97%, 1 gram. CP Lab Safety.
- 4-Bromo-1-(4-bromo-3-trifluoromethylphenylsulfonyl)pyrazole. CymitQuimica.
-
Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. ACS Publications. [Link]
- 4-Bromo-3-(trifluoromethyl)-1H-pyrazole, 97%, Thermo Scientific. Fisher Scientific.
- 1046831-97-3|this compound. BLDpharm.
- 4-bromo 1 propyl 1h pyrazole. Sagar Life Science.
Sources
Application Note & Protocols: Strategic Derivatization of 4-Bromo-1-(trifluoromethyl)-1H-pyrazole for Structure-Activity Relationship (SAR) Studies
Abstract
The 1-(trifluoromethyl)-1H-pyrazole scaffold is a privileged structure in modern medicinal chemistry, valued for the unique physicochemical properties imparted by the trifluoromethyl group, such as enhanced metabolic stability and binding affinity.[1][2] The strategic placement of a bromine atom at the C-4 position transforms this core into a versatile platform for chemical exploration. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of 4-bromo-1-(trifluoromethyl)-1H-pyrazole. We present detailed, field-proven protocols for key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—enabling the systematic generation of compound libraries essential for robust Structure-Activity Relationship (SAR) studies. Each protocol is designed to be self-validating, with explanations of the underlying chemical principles and rationale for experimental choices.
The Strategic Value of the this compound Scaffold
The pyrazole nucleus is a cornerstone of numerous therapeutic agents due to its planar, electron-rich nature, which facilitates specific binding interactions with biological targets.[3] The incorporation of a trifluoromethyl (CF₃) group is a well-established strategy in drug design to modulate a molecule's lipophilicity, metabolic stability, and pKa, often leading to improved pharmacokinetic and pharmacodynamic profiles.[4][5]
The bromine atom at the 4-position serves as a highly effective synthetic handle. It is an excellent leaving group in transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents with high regioselectivity.[6] This capability is paramount for SAR studies, where the goal is to systematically probe the chemical space around a core scaffold to identify the key molecular features that govern biological activity.[7][8] By replacing the bromine with diverse chemical moieties, researchers can explore various interactions (e.g., hydrophobic, hydrogen bonding, π-stacking) with a target protein, leading to the rational design of more potent and selective drug candidates.
Figure 1: Logical workflow for SAR studies using the pyrazole scaffold.
Foundational Synthesis: Preparation of the Starting Material
A reliable supply of the this compound starting material is the first critical step. While several synthetic routes exist, a common and effective method involves the cyclocondensation of a trifluoromethylated 1,3-dicarbonyl equivalent, followed by direct bromination of the resulting pyrazole ring.
Protocol 2.1: Synthesis of 4-Bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole
This two-step procedure is adapted from established literature methods.[9]
Step A: Synthesis of 1-Phenyl-5-(trifluoromethyl)-1H-pyrazole
-
To a solution of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (1.0 eq) in ethanol, add phenylhydrazine (1.0-1.1 eq).
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the 1-phenyl-5-(trifluoromethyl)-1H-pyrazole.
Step B: Bromination at the C-4 Position
-
Dissolve the pyrazole from Step A (1.0 eq) in a suitable solvent such as chloroform or acetic acid.
-
Add N-Bromosuccinimide (NBS) (1.0-1.2 eq) portion-wise at room temperature.
-
Stir the mixture at room temperature or with gentle heating until TLC analysis indicates complete conversion.
-
Quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product via column chromatography or recrystallization to obtain 4-bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole.[10]
Core Derivatization Protocols for SAR Library Generation
The following protocols detail three indispensable palladium-catalyzed cross-coupling reactions for derivatizing the 4-bromo-pyrazole core. Microwave irradiation can often be used to expedite these reactions.[11][12]
Suzuki-Miyaura Coupling: C(sp²)-C(sp²) Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling the bromopyrazole with a variety of aryl, heteroaryl, or vinyl boronic acids or esters.[12][13] This reaction is fundamental for exploring how different aromatic systems at the C-4 position influence biological activity.
Figure 2: Experimental workflow for Suzuki-Miyaura coupling.
Protocol 3.1.1: Microwave-Assisted Suzuki-Miyaura Coupling This protocol is optimized for efficiency and is based on methodologies that have proven successful for similar heterocyclic systems.[14]
-
Vessel Preparation: To a microwave reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq), the desired aryl- or heteroarylboronic acid (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃) (2.0-3.0 eq).
-
Catalyst Addition: Add the palladium catalyst system. A highly effective system for this transformation is a combination of a pre-catalyst like XPhos Pd G2 (2-5 mol%) and the XPhos ligand (2-5 mol%).[12][15]
-
Solvent Addition: Add a suitable solvent system, such as aqueous ethanol or a dioxane/water mixture.
-
Reaction: Seal the vial and place it in a microwave reactor. Heat the mixture to a temperature between 100-140 °C for 15-60 minutes. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute the mixture with water and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the resulting crude material by flash column chromatography.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Component | Example Reagent/Condition | Rationale |
|---|---|---|
| Palladium Pre-catalyst | XPhos Pd G2 / Pd(PPh₃)₄ | XPhos-based catalysts are effective for heteroaryl couplings; Pd(PPh₃)₄ is a classic, versatile choice.[12] |
| Ligand | XPhos | Bulky, electron-rich phosphine ligands facilitate oxidative addition and reductive elimination steps. |
| Base | K₂CO₃, Cs₂CO₃ | The base is crucial for the transmetalation step of the catalytic cycle. |
| Solvent | Dioxane/H₂O, aq. Ethanol | A protic co-solvent is often necessary to solubilize the base and facilitate the reaction.[14] |
| Temperature | 100-140 °C (Microwave) | Elevated temperatures are required to overcome the activation energy for these couplings. |
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination enables the synthesis of carbon-nitrogen bonds, coupling the bromopyrazole with a wide range of primary and secondary amines.[16] This reaction is invaluable for introducing potential hydrogen bond donors and acceptors, which are critical for target binding and modulating solubility.
Sources
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.org.mx [scielo.org.mx]
- 7. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, biological evaluation and 3D-QSAR studies of novel 4,5-dihydro-1H-pyrazole niacinamide derivatives as BRAF inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of tetra-substituted 5-trifluoromethylpyrazoles via sequential halogenation/palladium-catalyzed C–C and C–N cross-coupling - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02390D [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Conditions for 4-bromo-1-(trifluoromethyl)-1H-pyrazole
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and optimization strategies for the Suzuki-Miyaura cross-coupling of 4-bromo-1-(trifluoromethyl)-1H-pyrazole. This substrate presents unique challenges due to the electron-withdrawing nature of the trifluoromethyl group and the pyrazole ring itself, which can influence catalyst activity and reaction outcomes. This document will equip you with the knowledge to navigate these challenges and achieve high-yielding, reproducible results.
I. Understanding the Substrate: Key Challenges
The Suzuki coupling of this compound is a valuable transformation for introducing diverse functionalities at the C4 position. However, the electronic properties of this substrate necessitate careful consideration of reaction parameters.
-
Electron-Deficient Heterocycle: The pyrazole ring, compounded by the strongly electron-withdrawing trifluoromethyl (-CF3) group, makes the C-Br bond electron-poor. While this can facilitate the initial oxidative addition step with the Pd(0) catalyst, it can also impact subsequent steps in the catalytic cycle.[1][2][3]
-
Potential for Catalyst Inhibition: The nitrogen atoms in the pyrazole ring can act as Lewis bases and coordinate to the palladium center, potentially inhibiting catalytic activity.[4]
-
Side Reactions: Like many Suzuki couplings, this reaction is susceptible to side reactions such as protodeboronation of the boronic acid partner and homocoupling of the starting materials.[5][6][7]
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses common problems encountered during the Suzuki coupling of this compound in a question-and-answer format.
Q1: My reaction shows low or no conversion of the starting material. What are the primary factors to investigate?
A1: Low conversion is a frequent issue and can often be traced back to several key areas. A systematic approach to troubleshooting is recommended.
| Probable Cause | Recommended Solution & Rationale |
| Inactive Catalyst | Use a pre-catalyst or generate the active Pd(0) species in situ. Palladium(II) sources like Pd(OAc)₂ require reduction to the active Pd(0) state. Ensure your phosphine ligand is not oxidized. Consider using air-stable pre-catalysts like XPhos Pd G2 or SPhos Pd G2, which are designed for challenging couplings.[8][9][10] |
| Inappropriate Ligand | Employ electron-rich, bulky phosphine ligands. For electron-deficient substrates, ligands such as Buchwald's biaryl phosphines (e.g., XPhos, SPhos, RuPhos) are often superior to traditional ligands like PPh₃.[5][11][12] These ligands promote both oxidative addition and reductive elimination. |
| Insufficient Base Strength or Inadequate Solubility | Screen different bases and solvent systems. The choice of base is critical for the transmetalation step. A stronger base like K₃PO₄ or Cs₂CO₃ may be necessary.[13][14] Ensure the base is soluble in the reaction medium; a mixed solvent system (e.g., dioxane/water, THF/water) can improve solubility and reaction rates.[11][13] |
| Oxygen Contamination | Thoroughly degas all solvents and reagents. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) and also promote the homocoupling of boronic acids.[7][15] Use a robust degassing technique such as freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for an extended period.[6][7] |
| Low Reaction Temperature | Increase the reaction temperature. Some challenging Suzuki couplings require higher temperatures (e.g., 80-110 °C) to overcome activation barriers.[2][16] Consider using a higher-boiling solvent like dioxane or toluene. |
Q2: I am observing significant amounts of debrominated starting material. How can I suppress this side reaction?
A2: Debromination, or hydrodehalogenation, is a common side reaction, particularly with electron-deficient heteroaryl halides.
-
Cause: This side reaction is often promoted by the presence of water or other proton sources in the reaction mixture, which can react with the organopalladium intermediate before transmetalation occurs. Certain bases and solvent combinations can also exacerbate this issue.
-
Solutions:
-
Use a robust catalyst system: Advanced catalyst systems, such as the use of a tandem catalyst like XPhosPdG2/XPhos, have been shown to minimize debromination in similar pyrazole systems.[9][10][17]
-
Careful selection of base and solvent: Anhydrous conditions with a base like potassium carbonate (K₂CO₃) in a solvent such as aqueous ethanol can be effective.[9][10] If using aqueous conditions, ensure the water is thoroughly degassed.
-
Minimize reaction time: Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed to prevent prolonged exposure to conditions that favor debromination.
-
Q3: My desired product is formed, but it is contaminated with homocoupled byproducts. What is the cause and how can I avoid it?
A3: Homocoupling of the boronic acid (Glaser coupling) is a common side reaction, often indicating issues with the catalytic cycle.
-
Cause: This side reaction is typically promoted by the presence of oxygen, which can facilitate the oxidative coupling of two boronic acid molecules. It can also occur if the transmetalation step is slow compared to other pathways.
-
Solutions:
-
Rigorous exclusion of oxygen: This is the most critical factor. Ensure your reaction setup is under a positive pressure of an inert gas.
-
Control stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common, but a large excess can sometimes lead to more homocoupling.
-
Optimize catalyst and ligand: A highly active catalyst that promotes a rapid transmetalation and reductive elimination will outcompete the homocoupling pathway.
-
III. Experimental Protocols & Methodologies
The following protocols provide a starting point for the Suzuki coupling of this compound. Optimization may be required depending on the specific boronic acid used.
Protocol 1: General Screening Conditions
This protocol is a good starting point for screening various parameters.
-
Reagent Preparation: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and ligand if necessary.
-
Inert Atmosphere: Seal the tube, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three to five times.[7]
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Optimized Conditions for Challenging Couplings
This protocol utilizes a more advanced catalyst system that has proven effective for similar electron-deficient pyrazoles.[9][10]
-
Reagent Preparation: In a microwave vial, combine this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), and K₂CO₃ (3.0 equiv.).
-
Catalyst Addition: Add the XPhos Pd G2 pre-catalyst (2.5 mol%) and XPhos ligand (5 mol%).
-
Solvent Addition: Add degassed ethanol/water (1:1 v/v).
-
Reaction: Seal the vial and heat in a microwave reactor to the desired temperature (e.g., 100-120 °C) for a specified time (e.g., 30-60 minutes).
-
Workup and Purification: Follow the same procedure as in Protocol 1.
IV. Visualizing the Process
Suzuki Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow
Caption: A workflow for troubleshooting low-yielding Suzuki coupling reactions.
V. Frequently Asked Questions (FAQs)
Q: Can I use an arylboronic ester instead of a boronic acid? A: Yes, boronic esters (e.g., pinacol esters) are often more stable and less prone to protodeboronation than their corresponding boronic acids.[3][7] They are excellent coupling partners, though reaction conditions may require slight re-optimization.
Q: Is microwave heating beneficial for this reaction? A: Microwave irradiation can be highly effective, often reducing reaction times from hours to minutes and potentially improving yields by minimizing the formation of degradation byproducts.[9][10][18] It is a valuable tool for rapid reaction optimization.
Q: The reaction works well with electron-rich boronic acids but fails with electron-deficient ones. Why? A: Electron-deficient boronic acids are more susceptible to protodeboronation.[7] Additionally, the transmetalation step can be slower with electron-deficient partners. In this case, switching to a milder base like KF or K₂CO₃ and ensuring strictly anhydrous conditions can be beneficial.[12] Using a more active catalyst system is also recommended.
Q: How critical is the purity of the this compound starting material? A: Very critical. Impurities can interfere with the catalyst and lead to inconsistent results. Ensure your starting material is pure, as confirmed by NMR and/or LC-MS, before beginning any optimization studies.
References
-
Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction? r/chemistry. [Link]
-
Mokgweetsi, P. et al. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. RSC Advances. [Link]
-
ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?[Link]
-
ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction...[Link]
-
MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
ResearchGate. (2025, October 16). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. [Link]
-
National Institutes of Health. (2018, April 12). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. [Link]
-
ResearchGate. (2025, November 1). Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. [Link]
-
ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction?[Link]
-
Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling?[Link]
-
MDPI. (2017, February 28). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]
-
National Institutes of Health. (2021, January 4). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. [Link]
-
National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
-
National Institutes of Health. (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. [Link]
-
RSC Publishing. (2021, January 4). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-dia...[Link]
-
RSC Publishing. (n.d.). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. [Link]
-
ACS Publications. (n.d.). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. [Link]
-
National Institutes of Health. (n.d.). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. [Link]
-
MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]
-
ResearchGate. (n.d.). Effect of base and solvent Suzuki cross coupling of 4. [Link]
-
ResearchGate. (n.d.). The effect of base, solvent, and catalyst amount on Suzuki coupling reaction between 4‐bromotoluene and phenylboronic acid. [Link]
-
ResearchGate. (2019, February 13). (PDF) Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]
Sources
- 1. Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 3. researchgate.net [researchgate.net]
- 4. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. researchgate.net [researchgate.net]
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- 8. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 10. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 16. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives | MDPI [mdpi.com]
- 17. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Preventing Debromination in 4-bromo-1-(trifluoromethyl)-1H-pyrazole Coupling Reactions
Welcome to the technical support center for optimizing coupling reactions with 4-bromo-1-(trifluoromethyl)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals who are encountering the common and often frustrating side reaction of debromination. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the pyrazole ring, making it susceptible to this undesired pathway.[1] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you minimize hydrodebromination and maximize the yield of your desired coupled product.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a problem in my coupling reaction?
Debromination, also known as hydrodebromination, is a side reaction where the bromine atom on your this compound is replaced by a hydrogen atom.[2][3] This leads to the formation of 1-(trifluoromethyl)-1H-pyrazole as a significant byproduct, which reduces the overall yield of your desired coupled product and can create challenges during purification.[2]
Q2: What are the primary causes of debromination in palladium-catalyzed cross-coupling reactions?
The leading cause of debromination is the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[2][4] This highly reactive intermediate can be generated from several sources within your reaction mixture, including:
-
Bases: Strong bases, particularly in the presence of trace water or alcohols, can generate hydride donors.[3]
-
Solvents: Protic solvents like alcohols can serve as a source of hydrides.[3]
-
Impurities: Trace amounts of water or other protic impurities in your reagents or solvents can contribute to the formation of Pd-H species.[5]
Once formed, the Pd-H species can undergo reductive elimination with the pyrazole intermediate on the palladium center, leading to the debrominated byproduct.[4]
Q3: My substrate, this compound, seems particularly prone to debromination. Why is that?
Electron-deficient aryl halides, such as your trifluoromethylated pyrazole, are generally more susceptible to debromination.[4] The strong electron-withdrawing trifluoromethyl group increases the electrophilicity of the pyrazole ring, making the C-Br bond more susceptible to oxidative addition to the palladium catalyst. However, this enhanced reactivity can also make the subsequent steps, including the undesired reaction with Pd-H species, more competitive.
Q4: Can the choice of coupling reaction (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) influence the extent of debromination?
Yes, the specific coupling reaction and its typical conditions can influence the likelihood of debromination. For instance, the choice of base, which varies significantly between these reactions, is a critical factor.[3] Reactions that necessitate strong bases may be more prone to this side reaction. However, by carefully selecting and optimizing the reaction parameters for each type of coupling, debromination can be minimized across the board.
Troubleshooting Guide: Minimizing Debromination
This section provides a systematic approach to diagnosing and resolving issues with debromination in your coupling reactions involving this compound.
Issue: Significant Formation of 1-(trifluoromethyl)-1H-pyrazole Detected
If you observe a significant amount of the debrominated byproduct in your reaction mixture (e.g., by LC-MS or NMR analysis), follow this troubleshooting workflow.
Detailed Troubleshooting Steps
Step 1: Evaluate the Base
The choice of base is one of the most critical factors influencing debromination.[3]
-
Problem: Strong bases, such as sodium tert-butoxide (NaOt-Bu) or other alkoxides, are often major contributors to the formation of palladium-hydride species, especially in the presence of trace water.[3]
-
Solution: Switch to weaker, non-nucleophilic inorganic bases. Cesium carbonate (Cs₂CO₃), potassium carbonate (K₂CO₃), or potassium phosphate (K₃PO₄) are excellent alternatives that are less prone to generating hydride intermediates.[6]
| Base Type | Propensity for Debromination | Recommended Application |
| Strong Alkoxides (e.g., NaOt-Bu) | High | Use with caution; consider alternatives first. |
| Inorganic Carbonates (e.g., K₂CO₃, Cs₂CO₃) | Low to Moderate | Excellent first choice for Suzuki and other couplings.[6] |
| Inorganic Phosphates (e.g., K₃PO₄) | Low | A mild and effective option, particularly for Suzuki reactions.[6] |
Step 2: Assess Reaction Temperature and Time
-
Problem: Elevated temperatures and prolonged reaction times can increase the rate of side reactions, including catalyst decomposition that may lead to debromination.[7]
-
Solution: Aim for the lowest effective temperature that still allows for a reasonable reaction rate. Monitor the reaction progress closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed to avoid extended heating.
Step 3: Analyze the Catalyst and Ligand System
The ligand coordinated to the palladium center plays a crucial role in dictating the outcome of the reaction.
-
Problem: The ligand influences the electronic properties and steric environment of the palladium catalyst, which in turn affects the relative rates of the desired coupling versus the undesired debromination.
-
Solution: Employ bulky, electron-rich phosphine ligands. These ligands can accelerate the rate of reductive elimination (the desired product-forming step) and sterically hinder the approach of hydride species to the palladium center.[8]
| Ligand | Key Characteristics | When to Use |
| Triphenylphosphine (PPh₃) | Less bulky, less electron-donating | May be suitable for some reactions, but can be prone to debromination. |
| Buchwald Ligands (e.g., XPhos, SPhos) | Bulky and electron-rich | Highly effective at promoting C-N and C-C bond formation while minimizing debromination.[2][9] |
| Josiphos Ligands | Ferrocene-based, bulky | Can be effective in challenging coupling reactions.[9] |
Step 4: Scrutinize the Solvent
-
Problem: Protic solvents (e.g., alcohols) or the presence of water can act as a hydride source, facilitating debromination.[3][5]
-
Solution: Use anhydrous, aprotic solvents such as toluene, dioxane, or tetrahydrofuran (THF). Ensure that the solvents are thoroughly dried and degassed before use. While some coupling reactions (like Suzuki) often use a small amount of water, it's crucial to use deionized, degassed water and to optimize the solvent-to-water ratio.
Step 5: Check Reagent Quality
-
Problem: Impurities in starting materials, reagents, or solvents can inhibit the desired reaction or promote side reactions.
-
Solution: Ensure all reagents are of high purity. The this compound should be pure, and the coupling partner (e.g., boronic acid in a Suzuki reaction) should be of good quality. Solvents should be anhydrous and degassed to remove oxygen, which can deactivate the palladium catalyst.[7][9]
Optimized Experimental Protocols
The following are general, optimized protocols for common coupling reactions with this compound, designed to minimize debromination. Note: These are starting points and may require further optimization for your specific substrate.
Protocol 1: Optimized Suzuki-Miyaura Coupling
This protocol uses a weaker inorganic base and a bulky phosphine ligand to favor the desired cross-coupling.
Reagents & Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.5 equiv)
-
Anhydrous, degassed toluene and water (10:1 ratio)
-
Schlenk flask or reaction vial with stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.
-
Add the palladium pre-catalyst (Pd₂(dba)₃) and the ligand (SPhos).
-
Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.[7]
-
Add the degassed toluene and water via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Optimized Sonogashira Coupling (Copper-Free)
This copper-free protocol can help reduce side reactions sometimes associated with copper co-catalysts.
Reagents & Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (2-5 mol%)
-
Triethylamine (Et₃N) (2.0 equiv) or Diisopropylethylamine (DIPEA)
-
Anhydrous, degassed DMF or THF
-
Schlenk flask or reaction vial with stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the this compound and the palladium catalyst.
-
Add anhydrous, degassed solvent and the amine base.
-
Add the terminal alkyne to the mixture.
-
Stir the reaction mixture at room temperature or heat as necessary (e.g., 50-70 °C), monitoring by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 3: Optimized Buchwald-Hartwig Amination
This protocol uses a bulky ligand and a carefully chosen base to facilitate C-N bond formation.
Reagents & Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%) or a suitable pre-catalyst
-
XPhos (4 mol%)
-
Cesium carbonate (Cs₂CO₃) or LHMDS (for unprotected N-H pyrazoles)[10]
-
Anhydrous, degassed toluene or dioxane
-
Schlenk flask or reaction vial with stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the this compound, amine, base, palladium pre-catalyst, and ligand.
-
Seal the vessel and evacuate and backfill with an inert gas three times.[9]
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (typically 12-24 hours).[9]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent, dry the combined organic layers, filter, and concentrate.
-
Purify the crude product by column chromatography.
By understanding the mechanisms behind debromination and systematically optimizing your reaction conditions, you can successfully mitigate this common side reaction and achieve high yields of your desired 4-substituted-1-(trifluoromethyl)-1H-pyrazole products.
References
- BenchChem. (n.d.). Technical Support Center: Optimizing Pyrazole-Benzamide Coupling Reactions.
- BenchChem. (n.d.). Technical Support Center: Sonogashira Coupling Reactions with Pyrazole Substrates.
-
Nguyen, J. D., D'Amato, E. M., Narayanam, J. M. R., & Stephenson, C. R. J. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. ACS Catalysis, 6(8), 4947–4951. [Link]
- Gallou, F., et al. (2014). Reductions of aryl bromides in water at room temperature. Tetrahedron Letters, 55(30), 4141-4144.
- BenchChem. (n.d.). preventing debromination in reactions with 2-Bromo-4-iodopyridine.
-
Bonacorso, H. G., et al. (2018). Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-… ResearchGate. Retrieved from [Link]
- Porée, F.-H., et al. (n.d.).
- BenchChem. (n.d.). identifying side reactions in the synthesis of iodinated pyrazoles.
- Wang, C., et al. (2020). Ligand directed debromination of tetrabromodiphenyl ether mediated by nickel under visible irradiation. Environmental Science: Nano, 7(1), 223-231.
-
MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Retrieved from [Link]
-
PubMed. (n.d.). Reductions of aryl bromides in water at room temperature. Retrieved from [Link]
- BenchChem. (n.d.). Preventing debromination side reactions of 7-Bromo-1-tetralone.
- BenchChem. (n.d.). preventing debromination in Suzuki coupling of bromo-imidazoles.
-
ResearchGate. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. Retrieved from [Link]
- PubMed Central. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(19), 4586.
- Kashani, S. K., Jessiman, J. E., & Newman, S. G. (n.d.).
- National Institutes of Health. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(2), 500-503.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
- Orbach, M., et al. (2016). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 35(19), 3357–3366.
-
ResearchGate. (n.d.). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Retrieved from [Link]
- National Institutes of Health. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 20(15), 4564–4568.
-
Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 2.9: Phosphines. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Advances in Sonogashira Reactions. Retrieved from [Link]
- PubMed. (2020). Small Phosphine Ligands Enable Selective Oxidative Addition of Ar-O over Ar-Cl Bonds at Nickel(0). Journal of the American Chemical Society, 142(36), 15454–15463.
-
Wikipedia. (n.d.). Cross-coupling reaction. Retrieved from [Link]
- BenchChem. (n.d.). how to avoid dehalogenation side reactions in Suzuki coupling.
-
ResearchGate. (n.d.). Proposed mechanism for the debromination reaction. Retrieved from [Link]
- National Institutes of Health. (2013). Replacing Conventional Carbon Nucleophiles with Electrophiles: Nickel-Catalyzed Reductive Alkylation of Aryl Bromides and Chlorides. Journal of the American Chemical Society, 135(43), 16052–16055.
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). On‐surface debrominated aryl‐aryl coupling reactions of ligand 8 on.... Retrieved from [Link]
-
ACS Publications. (n.d.). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. Retrieved from [Link]
- National Institutes of Health. (2018). An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling.
-
Royal Society of Chemistry. (n.d.). Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes. Retrieved from [Link]
- National Institutes of Health. (2017). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. Beilstein Journal of Organic Chemistry, 13, 1649–1656.
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Room-Temperature Cu-Catalyzed Amination of Aryl Bromides Enabled by DFT-Guided Ligand Design. Retrieved from [Link]
- National Institutes of Health. (2016). Diindenopyrazines: Electron-Deficient Arenes.
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purification of 4-bromo-1-(trifluoromethyl)-1H-pyrazole from reaction mixture
Answering the complex challenges in synthetic chemistry requires a blend of deep mechanistic understanding and practical, experience-driven insights. This Technical Support Center is dedicated to the purification of 4-bromo-1-(trifluoromethyl)-1H-pyrazole, a crucial building block in pharmaceutical and agrochemical research.[1][2] As a Senior Application Scientist, my goal is to provide you with not just protocols, but the strategic reasoning behind them, enabling you to troubleshoot effectively and ensure the highest purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound reaction mixture?
A1: The impurity profile is intrinsically linked to your synthetic route. However, common impurities often include:
-
Unreacted Starting Materials: Such as the parent 1-(trifluoromethyl)-1H-pyrazole or the brominating agent (e.g., N-bromosuccinimide, NBS).
-
Regioisomers: If the synthesis involves cyclization, you might have isomers like 4-bromo-3-(trifluoromethyl)-1H-pyrazole.[3]
-
Debrominated Species: The parent 1-(trifluoromethyl)-1H-pyrazole may persist if the bromination is incomplete. The presence of such dehalogenated impurities is a common challenge in the purification of halogen-containing pharmaceuticals.[4]
-
Over-brominated Byproducts: Although less common for the 4-position, dibrominated pyrazoles can form if the reaction conditions are too harsh.
-
Solvent Residues and Reagent Byproducts: For example, succinimide from reactions using NBS.
Q2: Which purification method should I choose first: recrystallization or column chromatography?
A2: The choice depends on the scale of your reaction and the nature of the impurities.
-
For high-purity requirements on a multi-gram scale, recrystallization is often more efficient and economical. It is excellent for removing small amounts of impurities that have different solubility profiles from your target compound.
-
For small-scale reactions (<1g) or when dealing with impurities of very similar polarity and structure (like regioisomers), flash column chromatography on silica gel is generally the preferred method.[5][6] It offers superior separation power for complex mixtures.
A common strategy is to perform a rapid filtration through a small plug of silica gel to remove baseline impurities and colored byproducts, followed by recrystallization of the resulting solid for final purification.
Q3: My compound is an oil, but the literature suggests it should be a solid. What does this mean for purification?
A3: If your product is an oil when it is expected to be a solid, it almost certainly indicates the presence of significant impurities, likely residual solvent or oily byproducts, which are depressing the melting point. Before proceeding with a complex purification, it is advisable to:
-
Concentrate the sample thoroughly on a rotary evaporator and then under high vacuum for several hours to remove all volatile solvents.
-
Triturate the resulting oil with a non-polar solvent in which your product is expected to have low solubility, such as cold hexanes or pentane. This can often induce crystallization of the product and wash away soluble impurities.
-
If it remains an oil, flash column chromatography is the most logical next step to separate the components.
Purification Workflow & Decision Guide
The following diagram outlines a logical workflow for purifying your crude product.
Caption: Decision tree for selecting a purification method.
Troubleshooting Guide
Problem 1: My compound will not crystallize during recrystallization.
-
Cause & Explanation: This is one of the most common issues. It can be caused by using too much solvent, cooling the solution too quickly, or the presence of impurities that inhibit crystal lattice formation.
-
Solution Pathway:
-
Reduce Solvent Volume: Gently heat the solution to boiling and evaporate some of the solvent. Continue until you observe persistent turbidity (cloudiness) in the hot solution, indicating you are near the saturation point. Then, allow it to cool slowly again.[7]
-
Induce Crystallization: If the solution is supersaturated but no crystals form, try scratching the inside of the flask with a glass rod just below the solvent line. The microscopic scratches provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure, solid material from a previous batch, add a single tiny crystal to the cooled, supersaturated solution.
-
Change Solvent System: If the above fails, the chosen solvent may be inappropriate. Remove the solvent in vacuo and attempt recrystallization with a different solvent system (see Table 1). A mixed-solvent system, such as ethyl acetate/hexanes, is often effective. Dissolve the crude material in a minimal amount of the "good" solvent (ethyl acetate) and slowly add the "poor" solvent (hexanes) until turbidity appears, then heat to clarify and cool slowly.[7]
-
Problem 2: I see a persistent, co-eluting impurity with my product during flash chromatography.
-
Cause & Explanation: This happens when an impurity has a polarity very similar to your product, making separation on silica gel difficult. This is common with regioisomers or structurally similar byproducts.
-
Solution Pathway:
-
Optimize the Mobile Phase: Do not simply increase the polarity. Run several TLC plates with different solvent systems. Try substituting ethyl acetate with tert-butyl methyl ether (TBME) or using a ternary system like hexanes/dichloromethane/ethyl acetate. Sometimes, adding a very small amount (0.1-0.5%) of acetic acid (for acidic compounds) or triethylamine (for basic compounds) can improve separation, though this is less likely to be necessary for your pyrazole.
-
Change the Stationary Phase: If optimizing the mobile phase fails, the issue is selectivity. Consider using a different stationary phase. For halogenated heterocycles, a pentafluorophenyl (PFP) or C18 (reverse-phase) column can offer different selectivity compared to standard silica gel.[4]
-
Consider Derivatization: In a complex case, you could chemically modify your product (e.g., via a reaction at the pyrazole N-H if it were unprotected) to drastically change its polarity, purify the derivative, and then cleave the modifying group. This is a last resort but can be very effective.
-
Problem 3: My final product yield is very low after purification.
-
Cause & Explanation: Significant product loss can occur at multiple stages. During recrystallization, using too much solvent or premature crystallization on the filter funnel are common culprits. In chromatography, product streaking or irreversible adsorption onto the silica can occur.
-
Solution Pathway:
-
Recrystallization Recovery: After filtering your crystals, cool the mother liquor in an ice bath or freezer to recover a second crop of crystals. This second crop may be slightly less pure but can significantly boost your overall yield.
-
Chromatography Technique: Ensure your crude sample is loaded onto the column in a minimal volume of solvent or dry-loaded (adsorbed onto a small amount of silica gel). This prevents the initial band from being too broad. Run the column with appropriate pressure to ensure good separation without excessive diffusion.
-
Check for Adsorption: If you suspect your compound is sticking to the silica gel, you can try flushing the column with a much more polar solvent (e.g., 10% methanol in dichloromethane) after your product has eluted to see if any material was retained.
-
Detailed Experimental Protocols
Protocol 1: Recrystallization from a Mixed Solvent System (Ethyl Acetate/Hexanes)
This method is ideal when a single solvent is not suitable, which is common for pyrazole derivatives.[7]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add the minimum volume of hot ethyl acetate required to fully dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step is crucial for removing baseline impurities.
-
Addition of Anti-Solvent: While the solution is still hot, add hexanes dropwise with stirring until a faint, persistent cloudiness appears.
-
Re-dissolution: Add a few drops of hot ethyl acetate to just re-dissolve the precipitate and obtain a clear, saturated solution.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To promote larger crystal growth, you can place the flask in an insulated container (e.g., a beaker of warm water or a Dewar flask).
-
Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals sparingly with a small amount of cold hexanes.
-
Drying: Dry the purified crystals under high vacuum to remove all residual solvent.
Protocol 2: Flash Column Chromatography
This protocol is a standard method for purifying moderately polar organic compounds.
Caption: Step-by-step workflow for flash chromatography.
-
Eluent Selection: Using TLC, identify a solvent system (e.g., a mixture of hexanes and ethyl acetate) that provides a retention factor (Rf) of ~0.3 for the desired compound.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pour it into the column. Allow the silica to settle, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Alternatively, for better resolution, perform "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Add the eluent to the column and apply gentle pressure (using a pump or inert gas) to begin elution. Collect fractions in an orderly manner.
-
Fraction Analysis: Spot the collected fractions onto TLC plates to identify which ones contain the pure product.
-
Concentration: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified product.
Data Summary
Table 1: Solvent Properties for Pyrazole Derivative Purification
| Solvent | Polarity Index | Boiling Point (°C) | Common Use |
| Hexanes | 0.1 | 69 | Anti-solvent in recrystallization; non-polar eluent in chromatography. |
| Dichloromethane | 3.1 | 40 | Chromatography eluent; good for dissolving a wide range of compounds. |
| Ethyl Acetate | 4.4 | 77 | Good "dissolving" solvent for recrystallization; polar eluent in chromatography. |
| Acetone | 5.1 | 56 | Can be used for recrystallization.[7] |
| Isopropanol | 3.9 | 82 | Common single-solvent for recrystallization of polar pyrazoles.[7] |
| Ethanol | 4.3 | 78 | Excellent solvent for recrystallizing many pyrazole derivatives.[7] |
| Methanol | 5.1 | 65 | Similar to ethanol, good for more polar compounds.[8] |
References
-
ACS Publications. Synthesis of Trifluoromethylated Pyrazolidines, Pyrazolines and Pyrazoles via Divergent Reaction of β-CF3-1,3-Enynes with Hydrazines. Available from: [Link]
-
Organic Process Research & Development. Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. Available from: [Link]
-
RSC Publishing. Assembly of trifluoromethylated fused tricyclic pyrazoles via cyclization of β-amino cyclic ketones. Available from: [Link]
-
National Institutes of Health (NIH). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. Available from: [Link]
-
ACS Publications. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. Available from: [Link]
-
Pharmaffiliates. The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery. Available from: [Link]
-
JETIR. SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Available from: [Link]
-
SciELO México. One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Available from: [Link]
-
Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link]
-
ResearchGate. One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Available from: [Link]
-
MDPI. Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties: Experimental, Spectroscopic and Computational Analysis. Available from: [Link]
- Google Patents. Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
- Google Patents. Method for purifying pyrazoles.
-
ACS Publications. Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. Available from: [Link]
-
Matrix Fine Chemicals. 4-BROMO-1,3,5-TRIMETHYL-1H-PYRAZOLE | CAS 15801-69-1. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
-
National Institutes of Health (NIH). Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. Available from: [Link]
-
CP Lab Safety. This compound, min 97%, 1 gram. Available from: [Link]
-
Gihi Chemicals. This compound; CAS No.: 1046831-97-3. Available from: [Link]
-
IJCRT.org. A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. Available from: [Link]
-
ResearchGate. Halogenated Heterocycles as Pharmaceuticals. Available from: [Link]
-
American Chemical Society. Alkoxide-Free Zirconium-Catalyzed Borylation of Unactivated Alkyl Chlorides and Poly(vinyl chloride). Available from: [Link]
-
ResearchGate. 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Available from: [Link]
Sources
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- 3. 4-Bromo-3-(trifluoromethyl)-1H-pyrazole, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
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- 8. jetir.org [jetir.org]
Technical Support Center: Synthesis of Trifluoromethylated Pyrazoles
Introduction: The incorporation of a trifluoromethyl (CF3) group into the pyrazole scaffold is a cornerstone of modern medicinal and agricultural chemistry.[1][2] This powerful modification can enhance metabolic stability, binding affinity, and cell permeability.[2][3] However, the synthesis of these valuable compounds is fraught with challenges, from controlling regioselectivity to managing harsh reaction conditions. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.
Part 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis of trifluoromethylated pyrazoles. Each entry details the likely causes and provides actionable, step-by-step solutions.
Issue 1: Poor or No Yield in Cyclocondensation with Trifluoromethyl-β-diketones
Question: I am attempting to synthesize a 3(5)-trifluoromethylpyrazole by reacting a trifluoromethyl-β-diketone with a substituted hydrazine in ethanol, but I am getting very low yields or only starting material back. What is going wrong?
Answer: This is a common challenge that typically points to one of three issues: the reactivity of your precursors, the reaction conditions, or the stability of the intermediates.
Causality and Explanation: The classical Knorr pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[4] The strongly electron-withdrawing nature of the CF3 group significantly increases the electrophilicity of the adjacent carbonyl carbon. However, it can also increase the acidity of the enol proton, potentially leading to undesired side reactions or stable intermediates that are reluctant to cyclize. Furthermore, the nucleophilicity of the substituted hydrazine is critical; electron-withdrawing groups on the hydrazine can diminish its reactivity to a point where the reaction stalls.
Troubleshooting Protocol:
-
Assess Hydrazine Nucleophilicity:
-
Problem: If your hydrazine (e.g., arylhydrazine with electron-withdrawing groups) is not sufficiently nucleophilic, the initial condensation may not occur or will be extremely slow.
-
Solution: Consider using the free base form of the hydrazine if you are starting with a hydrochloride salt. If the hydrazine itself is inherently non-nucleophilic, you may need to switch to a more reactive derivative or consider a different synthetic route entirely, such as a 1,3-dipolar cycloaddition.[5]
-
-
Optimize Reaction Conditions:
-
Problem: Standard conditions (e.g., refluxing ethanol) may not be sufficient to drive the reaction to completion.
-
Solution 1 (Acid Catalysis): Add a catalytic amount of a strong acid (e.g., HCl, H2SO4, or TFA). The acid protonates the carbonyl oxygen, further increasing the electrophilicity of the carbonyl carbon and facilitating the initial attack by the hydrazine.
-
Solution 2 (Solvent Choice): Switch to a higher boiling point solvent like n-butanol or toluene with a Dean-Stark trap to remove water and drive the equilibrium towards the cyclized product. Interestingly, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically improve reaction rates and regioselectivity in some cases.[6]
-
-
Consider an Alternative Synthetic Strategy:
-
If optimization fails, the combination of substrates may be unsuitable for this pathway. A powerful alternative is the use of α,β-alkynic hydrazones, which can undergo a trifluoromethylation/cyclization cascade using a hypervalent iodine reagent under mild, transition-metal-free conditions.[7]
-
Issue 2: Formation of an Undesired Regioisomer
Question: My cyclocondensation reaction is producing a mixture of 3-CF3 and 5-CF3 pyrazole isomers, and they are difficult to separate. How can I control the regioselectivity?
Answer: Achieving regiocontrol is one of the most significant challenges in the synthesis of unsymmetrically substituted pyrazoles.[8] The outcome is a delicate balance of steric and electronic effects, which can be manipulated by adjusting the reactants and conditions.
Causality and Explanation: When an unsymmetrical trifluoromethyl-β-diketone reacts with a substituted hydrazine, the initial nucleophilic attack can occur at either of the two carbonyl carbons. The CF3 group exerts a strong electron-withdrawing effect, making the adjacent carbonyl carbon more electrophilic. However, it is also sterically demanding. The hydrazine's substituent also plays a crucial role. The reaction is often under kinetic or thermodynamic control, and the observed ratio of isomers depends on which cyclization pathway is favored.
Strategies for Regiocontrol:
-
Modify the Hydrazine:
-
Principle: The nature of the hydrazine is a key determinant. Using the free hydrazine base versus its hydrochloride salt can invert the regioselectivity.
-
Application: One study found that reacting trichloromethyl enones with arylhydrazine hydrochlorides selectively yielded the 1,3-regioisomer, while using the corresponding free hydrazine base led exclusively to the 1,5-regioisomer.[9] This principle can be extrapolated to trifluoromethyl systems.
-
-
Leverage Solvent Effects:
-
Principle: The solvent can influence the reaction pathway by stabilizing different transition states.
-
Application: As mentioned previously, fluorinated alcohols like TFE and HFIP can significantly enhance the formation of one regioisomer over the other.[6] It is hypothesized that these solvents can form specific hydrogen-bonding networks that favor one mode of attack.
-
-
Utilize "Building Block" Strategies:
-
Principle: Instead of building the ring and dealing with isomers, start with a pre-functionalized pyrazole or a precursor that dictates the final regiochemistry.
-
Application: Synthesize a pyrazole with a desired CF3 position and then functionalize other positions using techniques like directed ortho-lithiation or halogen-metal exchange.[10] This approach offers unambiguous regiocontrol, although it may require more synthetic steps.
-
Workflow for Tackling Regioselectivity
Caption: Decision workflow for addressing regioselectivity.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the main synthetic strategies to access trifluoromethylated pyrazoles?
Answer: There are three primary strategies, each with distinct advantages and challenges:
-
Cyclocondensation of CF3-Containing Building Blocks: This is the most common approach, typically involving the reaction of a trifluoromethyl-1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative.[5][11] It is convergent but often faces challenges with regioselectivity.[4][8]
-
1,3-Dipolar Cycloadditions: This powerful method uses trifluoromethylated 1,3-dipoles, such as in-situ generated trifluoroacetonitrile imines, which react with appropriate dipolarophiles (like alkenes or alkynes) to form the pyrazole ring.[5][11] These reactions often proceed with excellent regio- and chemoselectivity but may require specialized precursors.[5]
-
Post-Functionalization/Direct C-H Trifluoromethylation: This involves introducing the CF3 group onto a pre-formed pyrazole ring. While direct C-H trifluoromethylation is an attractive and atom-economical strategy, it can be challenging to achieve high selectivity on the electron-rich pyrazole ring and often requires specific directing groups or advanced catalytic systems.
Comparison of Synthetic Strategies
| Strategy | Key Reactants | Pros | Cons |
| Cyclocondensation | CF3-β-diketone + Hydrazine | Readily available starting materials; convergent. | Regioselectivity issues; can require harsh conditions.[8][10] |
| 1,3-Dipolar Cycloaddition | CF3-Nitrile Imine + Alkene/Alkyne | Excellent regioselectivity; often mild conditions.[5] | Requires synthesis of specialized dipole precursors.[5] |
| Direct C-H Trifluoromethylation | Pyrazole + CF3 Source (e.g., Togni reagent) | Atom economical; late-stage functionalization. | Selectivity challenges; expensive reagents; potential for N-trifluoromethylation.[3] |
Q2: My N-trifluoromethyl pyrazole synthesis is failing, and I see a lot of the corresponding N-H (des-CF3) pyrazole. Why?
Answer: The formation of the des-CF3 pyrazole is a strong indicator that your N-CF3 source, likely trifluoromethylhydrazine or a precursor, is unstable under the reaction conditions.
Causality and Explanation: Trifluoromethylhydrazine (CF3NHNH2) is a highly transient intermediate.[3] It is prone to decomposition, particularly hydrolysis, which cleaves the N-CF3 bond to generate hydrazine (H2NNH2) and other byproducts. This newly formed, non-fluorinated hydrazine then reacts with your dicarbonyl precursor to form the undesired des-CF3 pyrazole. A recent study using 19F NMR confirmed that trifluoromethylhydrazine hydrochloride has a solution-state half-life of only about 6 hours.[3]
Mitigation Protocol:
-
Generate the Reagent In Situ: Use a stable precursor like di-Boc trifluoromethylhydrazine and deprotect it in the presence of your trapping agent (the dicarbonyl compound). This ensures the reactive CF3NHNH2 is consumed before it can decompose.
-
Control the Conditions:
-
Solvent: Use a non-protic, anhydrous solvent like dichloromethane (DCM) to minimize hydrolysis.
-
Acid: The choice of acid for deprotection and cyclization is critical. A strong acid is needed, but conditions must be optimized to favor the desired reaction over decomposition.[3]
-
Temperature: Keep the reaction temperature low (e.g., below 10 °C) to slow the rate of decomposition.[3]
-
Reaction Pathway: N-CF3 Synthesis vs. Decomposition
Caption: Competing pathways in N-CF3 pyrazole synthesis.
References
-
Shcherbakov, K., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences. [Link]
-
Kowalczyk, A., et al. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. Organic Letters. [Link]
-
Tairov, M. A., et al. (2020). Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. Organic Process Research & Development. [Link]
-
Pazo, E., et al. (2010). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. [Link]
-
Pike, R. N., et al. (2024). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. The Journal of Organic Chemistry. [Link]
-
Kowalczyk, A., et al. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. National Institutes of Health. [Link]
-
Mekky, A. E., et al. (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. National Institutes of Health. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2025). Ethyl 3-(Trifluoromethyl)pyrazole-4-carboxylate: A Versatile Building Block for Agrochemicals and Pharmaceuticals. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Ji, G., et al. (2014). Synthesis of 3-trifluoromethylpyrazoles via trifluoromethylation/cyclization of α,β-alkynic hydrazones using a hypervalent iodine reagent. Chemical Communications. [Link]
-
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry. [Link]
-
Neuhaus, V., & Bräse, S. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 5. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of 3-trifluoromethylpyrazoles via trifluoromethylation/cyclization of α,β-alkynic hydrazones using a hypervalent iodine reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. thieme-connect.com [thieme-connect.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing the Bromination of 1-(Trifluoromethyl)-1H-pyrazole
Welcome to the technical support center for the synthesis of brominated 1-(trifluoromethyl)-1H-pyrazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this critical synthetic transformation. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to enhance your experimental success and improve yields.
Introduction
The bromination of 1-(trifluoromethyl)-1H-pyrazole is a key step in the synthesis of numerous compounds with significant applications in the pharmaceutical and agrochemical industries. The introduction of a bromine atom onto the pyrazole ring provides a versatile handle for further functionalization through cross-coupling reactions and other transformations. However, the electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the pyrazole ring, sometimes leading to challenges in achieving high yields and purity. This guide will address these issues head-on, providing practical solutions based on established chemical principles and field-proven experience.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective brominating agent for 1-(trifluoromethyl)-1H-pyrazole?
A1: N-Bromosuccinimide (NBS) is the most widely recommended brominating agent for pyrazoles, including those bearing a trifluoromethyl group.[1][2][3][4][5][6][7] It is a solid, easy to handle, and generally provides a cleaner reaction profile with higher regioselectivity compared to liquid bromine.
Q2: At which position on the pyrazole ring does bromination typically occur?
A2: Electrophilic aromatic substitution on the pyrazole ring, such as bromination, preferentially occurs at the C-4 position.[8] This is due to the electronic properties of the pyrazole ring, where the C-4 position has the highest electron density, making it the most nucleophilic site.[8]
Q3: What are the typical solvents and temperatures for this reaction?
A3: A range of solvents can be employed, with the choice often depending on the specific substrate and desired reaction rate. Common solvents include dimethylformamide (DMF), dichloromethane (DCM), and acetonitrile (MeCN).[1][4][5][7] Reactions are often initiated at a reduced temperature, such as 0 °C, and then allowed to warm to room temperature.[1]
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the reaction's progress.[1] By spotting the reaction mixture alongside the starting material, you can observe the consumption of the starting pyrazole and the formation of the brominated product. Staining with potassium permanganate can help visualize the spots if they are not UV-active.
Troubleshooting Guide
This section addresses specific issues you may encounter during the bromination of 1-(trifluoromethyl)-1H-pyrazole.
Problem 1: Low or No Conversion to the Brominated Product
Q: I've set up my reaction with 1-(trifluoromethyl)-1H-pyrazole and NBS, but after several hours, TLC analysis shows mostly unreacted starting material. What could be the issue?
A: Several factors could contribute to low or no conversion. Let's break down the potential causes and solutions:
-
Insufficient Activation: The trifluoromethyl group is strongly electron-withdrawing, which deactivates the pyrazole ring towards electrophilic substitution.
-
Low Reaction Temperature: While starting at 0 °C is good practice to control any initial exotherm, the reaction may require a higher temperature to proceed at a reasonable rate.
-
Solution: After the initial addition of NBS at 0 °C, allow the reaction to warm to room temperature and continue stirring.[1] If the reaction is still sluggish, gentle heating (e.g., to 40-50 °C) can be considered, but this should be done cautiously to avoid side reactions.
-
-
Reagent Quality: The quality of NBS can degrade over time, especially if not stored properly.
-
Solution: Use freshly opened or recrystallized NBS for best results. Store NBS in a cool, dark, and dry place.
-
Problem 2: Formation of Multiple Products
Q: My reaction seems to have worked, but I'm seeing multiple spots on my TLC plate, indicating the formation of byproducts. How can I improve the selectivity?
A: The formation of multiple products often points to over-bromination (di-bromination) or other side reactions.
-
Stoichiometry of NBS: Using an excess of NBS can lead to the formation of di-brominated products.
-
Solution: Carefully control the stoichiometry of NBS. Use approximately 1.0 to 1.1 equivalents of NBS relative to the starting pyrazole. Adding the NBS portion-wise over a period of time can also help to maintain a low concentration of the brominating agent and improve selectivity.[1]
-
-
Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can promote the formation of byproducts.
-
Solution: Monitor the reaction closely by TLC. Once the starting material is consumed, work up the reaction promptly. Avoid excessive heating unless necessary to drive the reaction to completion.
-
Problem 3: Difficulty in Product Isolation and Purification
Q: After work-up, my product is an oil and is difficult to purify. What are the best practices for isolating a solid, pure product?
A: Obtaining an oily product is a common issue in organic synthesis.[10] Here are several techniques to address this:
-
Thorough Work-up: Ensure that all acidic or basic residues from the reaction and work-up are removed, as they can inhibit crystallization.
-
Solution: During the aqueous work-up, wash the organic layer sequentially with a dilute acid (e.g., 2 M HCl), a saturated solution of sodium bicarbonate, water, and finally brine.[1]
-
-
Trituration: This technique can often induce crystallization from an oil.
-
Solution: Add a non-polar solvent in which your product is sparingly soluble (e.g., light petroleum ether or a mixture of diethyl ether and petroleum ether) to the oily residue.[1] Stir or scratch the flask with a glass rod to induce crystallization. The resulting solid can then be collected by filtration.[1]
-
-
Column Chromatography: If trituration fails, column chromatography is a reliable method for purification.
-
Solution: Use a silica gel column and an appropriate eluent system, such as a mixture of ethyl acetate and petroleum ether, to separate your product from impurities.[1]
-
-
Sublimation: For thermally stable products, sublimation can be an effective purification method for obtaining a pure, solid product from an oil.[10]
Detailed Experimental Protocols
Protocol 1: Standard Bromination using NBS in DMF
This protocol is a general starting point for the bromination of 1-(trifluoromethyl)-1H-pyrazole.
Materials:
-
1-(Trifluoromethyl)-1H-pyrazole
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
2 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Brine solution
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Light Petroleum Ether (40-60 °C)
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stirrer, dissolve 1-(trifluoromethyl)-1H-pyrazole (1.0 eq) in DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add NBS (1.05 eq) in small portions over 20 minutes, ensuring the temperature remains at 0 °C.
-
Stir the reaction mixture at 0 °C for an additional 30 minutes.
-
Allow the reaction to warm to room temperature and monitor its progress by TLC (eluent: ethyl acetate/petroleum ether, 4:6).
-
Once the starting material is consumed, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 2 M HCl, saturated NaHCO₃ solution, water, and saturated brine.[1]
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
To the resulting residue (often an oil), add light petroleum ether and triturate until a solid forms.
-
Collect the solid product by filtration, wash with a small amount of cold petroleum ether, and dry under vacuum.
Data Summary
| Brominating Agent | Solvent | Temperature | Typical Yield | Reference |
| NBS | DMF | 0 °C to RT | Good to Excellent | [1] |
| NBS | CCl₄ | Reflux | Good | [3] |
| NBS | Water | RT | Excellent | [3] |
Visualizations
Experimental Workflow for Bromination
Caption: A typical experimental workflow for the bromination of 1-(trifluoromethyl)-1H-pyrazole.
Troubleshooting Decision Tree
Caption: A decision tree to troubleshoot common issues in the bromination reaction.
References
-
Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (n.d.). Elsevier. [Link]
-
El-Desoky, S. I., et al. (2002). A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives. Photochemical & Photobiological Sciences, 1(2), 84-86. [Link]
-
Gomaa, M. A.-M. (2012). Halogenation of Pyrazoles Using N‐Halosuccinimides in CCl4 and in Water. Synthetic Communications, 42(15), 2248-2254. [Link]
-
Tairov, M. A., et al. (2020). Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. Organic Process Research & Development, 24(11), 2619-2632. [Link]
-
Patil, S. B., et al. (2018). Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. Oriental Journal of Chemistry, 34(2), 841-847. [Link]
-
Barakat, M. Z., et al. (1971). Determination of organic pharmaceuticals with N-bromosuccinimide. Part III. Some pyrazolone derivatives by direct titration. Analyst, 96(1142), 368-371. [Link]
-
Parasar, D. (2017). How to get solid 4-Br pyrazolate from oily liquid? ResearchGate. [Link]
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- 2. A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. thieme-connect.com [thieme-connect.com]
- 7. Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles - Enamine [enamine.net]
- 8. Buy 3-(Bromomethyl)-5-(trifluoromethyl)-1H-pyrazole | 1129412-06-1 [smolecule.com]
- 9. Determination of organic pharmaceuticals with N-bromosuccinimide. Part III. Some pyrazolone derivatives by direct titration - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Managing Regioisomer Formation in Pyrazole Synthesis
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with regioselectivity. Pyrazole synthesis, particularly the classic condensation of a 1,3-dicarbonyl compound with a substituted hydrazine, is a cornerstone of heterocyclic chemistry. However, when using unsymmetrical starting materials, the reaction can yield two distinct regioisomers, often leading to difficult separation and reduced yield of the desired product.[1][2]
This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you gain precise control over your reaction outcomes.
Understanding the Core Problem: The Origin of Regioisomers
The reaction of an unsymmetrical 1,3-dicarbonyl compound (where R¹ ≠ R³) with a substituted hydrazine (R² ≠ H) can proceed via two competing pathways. The initial nucleophilic attack of the hydrazine can occur at either of the two non-equivalent carbonyl carbons. Subsequent cyclization and dehydration lead to the formation of two different pyrazole regioisomers.[3][4]
The final ratio of these isomers is not arbitrary; it is dictated by a combination of electronic and steric factors of the substrates, as well as the reaction conditions, which can favor either kinetic or thermodynamic control.[1][5][6][7]
Caption: Competing pathways in pyrazole synthesis from unsymmetrical precursors.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during pyrazole synthesis.
Q1: My reaction is producing a nearly 1:1 mixture of regioisomers. How can I improve the selectivity?
A1: Achieving high regioselectivity is often the primary challenge. The outcome depends on the delicate balance between kinetic and thermodynamic control.[7] Here are the key factors you can manipulate:
-
Electronic Effects: The initial attack of the hydrazine is directed to the more electrophilic carbonyl carbon. An electron-withdrawing group (like CF₃) on the dicarbonyl will activate the adjacent carbonyl, making it the preferred site of attack.[1]
-
Steric Effects: The less sterically hindered carbonyl group is generally more accessible for the initial nucleophilic attack, especially when using bulky hydrazines.[1]
-
Reaction Conditions (pH, Solvent, Temperature): This is the most powerful tool for optimization. The choice of acid or base catalyst and solvent can dramatically influence the product ratio.[1][6]
Troubleshooting Workflow for Improving Regioselectivity:
| Parameter | Action & Rationale | Expected Outcome |
| Solvent | Switch from standard protic solvents like ethanol to fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[8] Rationale: Fluorinated alcohols are non-nucleophilic and do not compete with the hydrazine for attack on the more reactive carbonyl. Their unique hydrogen-bonding properties can stabilize one transition state over the other, enhancing selectivity.[1][8] | Dramatic improvement in the regioisomeric ratio, often favoring a single isomer (>95:5).[8] |
| pH / Catalyst | Acidic Conditions (e.g., catalytic HCl, H₂SO₄): Protonation occurs on the carbonyl oxygen, increasing its electrophilicity. The reaction often proceeds under kinetic control.[3][4] Neutral/Basic Conditions (e.g., NaOAc, refluxing ethanol): These conditions can favor thermodynamic control, allowing for the equilibration of intermediates to form the more stable product.[1] | The selectivity can be reversed compared to neutral conditions. Experimentation is key. |
| Temperature | Low Temperature (e.g., 0 °C to RT): Generally favors the kinetic product , which is formed via the pathway with the lower activation energy.[7] High Temperature (e.g., Reflux): Generally favors the thermodynamic product , which is the more stable of the two isomers. This requires that the reaction pathways are reversible to allow for equilibrium to be established.[7] | Shifting the product ratio towards either the kinetic or thermodynamic isomer. |
| Hydrazine Form | Use the hydrazine hydrochloride salt instead of the free base. Rationale: The protonated hydrazine is a different nucleophile and can alter the selectivity of the initial addition step. | Can influence the regiochemical outcome, sometimes significantly. |
Q2: How can I definitively determine the structure of my pyrazole regioisomers?
A2: Unambiguous structure determination is critical. While chromatography can separate the isomers, spectroscopic analysis is required for definitive assignment. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.
-
The Gold Standard: 2D NOESY NMR: A Nuclear Overhauser Effect SpectroscopY (NOESY) experiment is the most reliable method. It detects protons that are close in space (< 5 Å), regardless of their bonding connectivity.[9][10]
-
Procedure: Irradiate the protons of the substituent on the pyrazole nitrogen (e.g., the N-CH₃ or N-Ph group).
-
Observation: An NOE correlation will be observed to the substituent at the C5 position of the pyrazole ring, as they are spatially proximate. No correlation will be seen to the more distant C3 substituent. This unambiguously identifies the substitution pattern.[11][12]
-
Caption: A key NOE correlation confirms the C5 substituent's proximity to the N1 substituent.
-
Supporting Techniques (HMBC & 13C NMR):
-
HMBC (Heteronuclear Multiple Bond Correlation): Look for 3-bond correlations (³JCH) from the protons on the N-substituent (R²) to the C5 carbon of the pyrazole ring. A correlation will also be seen to the C3 carbon, but the correlation to C5 is often characteristic.[11]
-
¹³C NMR: The chemical shifts of the pyrazole ring carbons (C3, C4, C5) are sensitive to the substitution pattern. While empirical rules exist, assignment without 2D data can be ambiguous.
-
Q3: What is the difference between kinetic and thermodynamic control in this synthesis?
A3: This is a fundamental concept in controlling the reaction outcome.[7]
-
Kinetic Control: This regime favors the product that is formed fastest. The reaction is typically run at lower temperatures and is irreversible. The product distribution is determined by the relative activation energies of the competing pathways; the pathway with the lower barrier will dominate.[7] The resulting product is called the kinetic product .
-
Thermodynamic Control: This regime favors the product that is the most stable. The reaction is run under conditions that allow the initial products to revert to intermediates and equilibrate (e.g., higher temperatures, longer reaction times). The final product ratio reflects the relative Gibbs free energies of the products, with the most stable isomer being the major component.[7] This is the thermodynamic product .
A reaction under kinetic control can sometimes be converted to thermodynamic control by simply increasing the temperature or reaction time, provided the initial steps are reversible.[13]
Validated Experimental Protocol
Protocol: Regioselective Synthesis of 1-Methyl-5-(2-furyl)-3-(trifluoromethyl)-1H-pyrazole under Kinetic Control
This protocol is adapted from methodologies that utilize fluorinated solvents to achieve high regioselectivity.[8]
Materials:
-
1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione
-
Methylhydrazine
-
2,2,2-Trifluoroethanol (TFE), anhydrous
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-(2-furyl)-4,4,4-trifluorobutane-1,3-dione (1.0 eq) in anhydrous 2,2,2-trifluoroethanol (TFE) to a concentration of approximately 0.2 M.
-
Reagent Addition: Begin stirring the solution at room temperature. Slowly add methylhydrazine (1.1 eq) dropwise to the solution over 5 minutes. The reaction is often exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting dicarbonyl has been consumed (typically 1-4 hours).
-
Workup: Once the reaction is complete, remove the TFE under reduced pressure using a rotary evaporator.
-
Purification: Dissolve the crude residue in a minimal amount of dichloromethane and purify by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Characterization: Combine the fractions containing the desired product and remove the solvent. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry. Confirm the regiochemistry using a 2D NOESY experiment. The major isomer formed under these conditions is expected to be the one resulting from the attack of the substituted nitrogen of methylhydrazine onto the more electrophilic carbonyl adjacent to the CF₃ group.[8]
References
- Yoon, J-Y., Lee, S-g., & Shin, H. (2011). Recent Advances in the Regioselective Synthesis of Pyrazoles. Current Organic Chemistry, 15(5), 657-674.
- Elguero, J., Goya, P., Jagerovic, N., & Silva, A. M. S. (2002). The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. Canadian Journal of Chemistry, 80(8), 1046-1054.
- J&K Scientific LLC. Knorr Pyrazole Synthesis.
-
Muravev, A. A., et al. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. Molecules, 27(16), 5178. [Link]
- Yoon, J-Y., Lee, S-g., & Shin, H. (2011). Recent advances in the regioselective synthesis of Pyrazoles. Ewha Womans University Repository.
- Claramunt, R. M., et al. (2002). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism.
-
Name-Reaction.com. Knorr pyrazole synthesis. [Link]
- BenchChem. (2025).
-
Hmimza, R., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6500. [Link]
-
Daïch, A., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Pharmaceuticals, 14(11), 1166. [Link]
-
Smith, A. D., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(10), 2235-2241. [Link]
-
Slideshare. (2020). Knorr Pyrazole Synthesis (M. Pharm). [Link]
-
Muravev, A. A., et al. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. ResearchGate. [Link]
-
Muravev, A. A., et al. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. MDPI. [Link]
-
Wikipedia. Knorr pyrrole synthesis. [Link]
- Chem Help ASAP. Knorr Pyrazole Synthesis.
-
Sgambat, K., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5885. [Link]
-
Li, X., et al. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. [Link]
-
Cantrell, C. L., et al. (2005). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 70(10), 3881-3888. [Link]
- Golubev, A., et al. (2020). Recent advances in the synthesis of new pyrazole derivatives. Chemistry of Heterocyclic Compounds, 56(4), 405-417.
- Novikova, D. S., et al. (2021). Analysis of NOESY spectra to obtain accurate information on the structure and dynamics of some 5,7-substituted pyrazolo[1,5-a]pyrimidine derivatives in solution. SPbU Researchers Portal.
-
Wikipedia. Thermodynamic and kinetic reaction control. [Link]
-
MDPI. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. [Link]
-
Organic Chemistry Portal. Pyrazole synthesis. [Link]
-
Chiacchio, U., et al. (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. International Journal of Molecular Sciences, 24(3), 2824. [Link]
-
Li, X., et al. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. PubMed. [Link]
-
ResearchGate. (2019). 2D ¹H NMR spectra analysis of the pyrazole derivative 6 p (NOESY peaks...). [Link]
-
Lu, C. C., et al. (2017). Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. Journal of the American Chemical Society, 139(34), 11884-11892. [Link]
-
Knochel, P., et al. (2009). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters, 11(21), 5002-5005. [Link]
-
Li, J., et al. (2021). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. The Journal of Organic Chemistry, 86(17), 11847-11857. [Link]
-
Al-Masoudi, N. A., et al. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. [Link]
-
ResearchGate. (2017). Table 2 . 1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives. [Link]
-
Nanalysis. (2021). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. [Link]
-
The University of Chicago, NMR Facility. (2021). 1D NOESY made easy. [Link]
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- 6. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 7. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]
- 10. 1D NOESY made easy | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 11. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pureportal.spbu.ru [pureportal.spbu.ru]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Catalyst Selection for 4-bromo-1-(trifluoromethyl)-1H-pyrazole
Prepared by the Gemini Senior Application Scientist Team
Welcome to the technical support center for cross-coupling reactions involving 4-bromo-1-(trifluoromethyl)-1H-pyrazole. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization for this versatile but challenging substrate. We provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and avoid the formation of unwanted side products.
The this compound scaffold is a valuable building block in medicinal and agrochemical research due to the unique properties conferred by the trifluoromethyl group and the pyrazole core.[1][2][3][4] However, its electronic nature—an electron-deficient pyrazole ring combined with nitrogen atoms capable of coordinating to metal centers—presents specific challenges for palladium-catalyzed cross-coupling reactions.[5][6][7] Common pitfalls include catalyst inhibition, debromination, and homocoupling. This guide provides expert strategies to overcome these obstacles.
Troubleshooting Guide: Diagnosing and Solving Common Issues
This section addresses specific experimental problems. We explain the underlying chemical principles and provide actionable solutions.
Question 1: My reaction has a low yield, and I'm recovering mostly unreacted starting material. What are the likely causes?
Answer: This is a classic symptom of catalyst inhibition or deactivation. The two adjacent nitrogen atoms in the pyrazole ring can act as a chelating ligand, binding strongly to the palladium center and poisoning the catalyst.[5][6][7] This prevents the catalyst from participating in the desired catalytic cycle. The electron-withdrawing trifluoromethyl group exacerbates this issue by increasing the acidity of the pyrazole N-H (if unprotected), but the primary issue is often direct coordination of the ring nitrogens.
Diagnostic Steps & Solutions:
-
Ligand Choice is Critical: Standard, less bulky ligands like triphenylphosphine (PPh₃) are often ineffective. The solution is to use bulky, electron-rich biaryl phosphine ligands. These ligands are designed to create a sterically hindered coordination sphere around the palladium, which favors the binding of the aryl bromide over the pyrazole nitrogens and promotes the crucial reductive elimination step.
-
Use a Palladium Precatalyst: Instead of traditional palladium sources like Pd(OAc)₂ or Pd₂(dba)₃, which require in situ reduction and activation, use a well-defined precatalyst. Third-generation (G3) or fourth-generation (G4) Buchwald precatalysts are highly recommended.[11] These air-stable complexes ensure the reliable and quantitative formation of the active L-Pd(0) species, bypassing common activation failures.[11]
-
Check Reagent Purity: Ensure all reagents, especially the solvent and base, are pure and anhydrous (where applicable). Impurities can deactivate the catalyst.[11]
dot
Caption: Simplified catalytic cycle and common off-cycle pathways.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a representative starting point and should be optimized for specific substrates. All operations should be performed using Schlenk techniques or in a nitrogen-filled glovebox.
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2–1.5 equiv.), and the base (e.g., K₂CO₃, 2.0–3.0 equiv.).
-
Catalyst Addition: In a separate vial, weigh the palladium precatalyst (e.g., XPhos Pd G2, 1–2 mol%) and any additional ligand (e.g., XPhos, 2–4 mol%). Add this solid mixture to the Schlenk flask.
-
Degassing: Seal the flask, and if not in a glovebox, connect it to a Schlenk line. Evacuate the flask under vacuum until the solids are dry, then backfill with argon or nitrogen. Repeat this cycle at least three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe. The final concentration should be around 0.1–0.5 M with respect to the limiting reagent.
-
Reaction: Heat the reaction mixture with vigorous stirring in a preheated oil bath to the desired temperature (e.g., 100 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
-
Berrichi, A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances. Available at: [Link]
-
Le, C., et al. (2023). Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. Chemical Science. Available at: [Link]
-
Chen, Y., et al. (2021). Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. Molecules. Available at: [Link]
-
dos Santos, V., et al. (2020). Optimization of the Sonogashira coupling of 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole. ResearchGate. Available at: [Link]
-
García-Melchor, M., et al. (2024). Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. Molecules. Available at: [Link]
-
Usami, Y., et al. (2020). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. ResearchGate. Available at: [Link]
-
Usami, Y., et al. (2020). C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules. Available at: [Link]
-
Nolan, S. P., et al. (2019). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters. Available at: [Link]
-
Bak, A., et al. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. Organic Letters. Available at: [Link]
-
Daugulis, O., et al. (2014). Palladium-Catalyzed Oxidative Homocoupling of Pyrazole Boronic Esters to Access Versatile Bipyrazoles and the Flexible Metal–Organic Framework Co(bpz). Inorganic Chemistry. Available at: [Link]
-
Cankař, P., et al. (2017). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry. Available at: [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. organic-chemistry.org. Available at: [Link]
-
Clark, R. J., et al. (2024). Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. RSC Advances. Available at: [Link]
-
C-C and C-N cross-coupling. (2016). Synthesis of tetra-substituted 5-trifluoromethylpyrazoles via sequential halogenation/palladium-catalyzed C–C and C–N cross-coupling. RSC Publishing. Available at: [Link]
-
Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. Available at: [Link]
-
Buchwald, S. L., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters. Available at: [Link]
-
Khan, I., et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. Available at: [Link]
-
Wikipedia. Sonogashira coupling. Wikipedia. Available at: [Link]
-
Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. Available at: [Link]
-
Reddy, B. V. S., et al. (2016). Synthesis of 1-(Methylsulfonylmethyl)-4-aryl -1H-pyrazole Derivatives Using Ruphos-Pd as Catalyst. Der Pharma Chemica. Available at: [Link]
-
Reddit user discussion. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. Available at: [Link]
-
Watson, D. A., et al. (2022). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. ACS Catalysis. Available at: [Link]
-
Fares, M., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Pharmaceuticals. Available at: [Link]
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- 3. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their ApplicationsA Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
troubleshooting failed cross-coupling reactions with 4-bromo-1-(trifluoromethyl)-1H-pyrazole
Welcome to the technical support center for cross-coupling reactions involving 4-bromo-1-(trifluoromethyl)-1H-pyrazole. This guide is designed for researchers, medicinal chemists, and process scientists who are leveraging this versatile, yet challenging, building block. The unique electronic properties of this substrate—namely, the strong electron-withdrawing nature of the N-trifluoromethyl group—render the pyrazole core highly electron-deficient. While this can be advantageous for certain transformations, it frequently introduces specific challenges in palladium-catalyzed cross-coupling reactions.
This document provides in-depth, field-tested troubleshooting strategies and detailed protocols to help you navigate these challenges, optimize your reaction outcomes, and accelerate your research and development goals.
Part 1: Troubleshooting Guide
Failures in cross-coupling reactions are rarely arbitrary. They are typically rooted in a competitive interplay between the desired catalytic cycle and one or more off-cycle or side reactions. The key to success is understanding how to bias the reaction conditions in favor of your desired product.
Logical Flow for Troubleshooting Failed Reactions
The following diagram outlines a systematic approach to diagnosing and resolving common issues encountered with this compound.
Caption: The palladium catalytic cycle showing the productive pathway versus the dehalogenation side reaction.
Troubleshooting Dehalogenation:
| Potential Cause | Scientific Rationale & Recommended Action |
| Base is too Strong/Nucleophilic | Strong bases (e.g., alkoxides like NaOtBu) or the presence of water can generate hydride species that fuel the dehalogenation pathway. [1][2]Action: Switch to a weaker, non-nucleophilic inorganic base. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are excellent choices. Use anhydrous conditions. |
| High Reaction Temperature | Elevated temperatures can increase the rate of dehalogenation relative to the desired coupling. Action: Reduce the reaction temperature. If the reaction becomes too sluggish, a more active catalyst system is needed to compensate, rather than more heat. |
| Inefficient Ligand | If the ligand is not bulky or electron-rich enough, the final reductive elimination step can be slow, allowing more time for the dehalogenation side reaction to occur. Action: Use bulky biarylphosphine ligands (e.g., SPhos, RuPhos, XPhos). These ligands accelerate reductive elimination, effectively outrunning the dehalogenation process. [1] |
| Hydride Impurities | Solvents like THF can contain peroxides, which can lead to side reactions. Other impurities in reagents can also act as hydride donors. Action: Ensure all solvents are anhydrous and freshly purified/degassed. Use high-purity reagents. |
Part 2: Frequently Asked Questions (FAQs)
Q1: As a starting point, what are the best general conditions for a Suzuki-Miyaura coupling with this compound?
A1: For a challenging substrate like this, starting with a robust, well-established catalyst system is critical. Avoid "classic" catalysts like Pd(PPh₃)₄, which often fail. A recommended modern starting point is summarized below.
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommendation | Rationale |
| Catalyst | [Pd₂(dba)₃] (1-2 mol %) or a G3 Pre-catalyst (e.g., XPhos-Pd-G3, 2 mol %) | Provides a reliable source of active Pd(0). Pre-catalysts offer excellent air stability and reliably generate the active species. |
| Ligand | XPhos or SPhos (2-4 mol %) | Bulky, electron-rich ligands that accelerate oxidative addition and reductive elimination, minimizing side reactions. [1] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Weaker, non-nucleophilic bases that minimize the risk of dehalogenation. [1][2] |
| Solvent | 1,4-Dioxane/H₂O (e.g., 5:1) or Toluene/H₂O | A polar aprotic solvent is generally effective. A small amount of water is often necessary to dissolve the base and facilitate transmetalation. |
| Temperature | 80 - 110 °C | Start around 100 °C and adjust based on reaction progress and byproduct formation. |
| Atmosphere | Strictly Inert (Argon or Nitrogen) | Essential to prevent oxidation and deactivation of the Pd(0) catalyst. |
Q2: Can I use this substrate in Heck or Sonogashira reactions? What are the key challenges?
A2: Yes, both Heck and Sonogashira reactions are viable, but they come with their own considerations.
-
Heck Reaction: The reaction of this compound with an alkene is a powerful method for C-C bond formation. [3]The key challenge is often controlling the regioselectivity of the alkene addition and preventing side reactions like isomerization of the product. Standard Heck conditions (e.g., Pd(OAc)₂, a phosphine ligand like PPh₃ or a Herrmann-type catalyst, and an organic base like Et₃N or a weaker inorganic base like K₂CO₃) are a good starting point. [3][4]* Sonogashira Reaction: Coupling with a terminal alkyne can be challenging due to the electron-deficient nature of the pyrazole. [5]Sometimes, standard Sonogashira conditions (Pd catalyst, Cu(I) co-catalyst, amine base) can be sluggish. In these cases, copper-free conditions using a more active palladium catalyst/ligand system and a base like Cs₂CO₃ or an amine in a polar aprotic solvent may be more effective. [6][7] Q3: How should I handle and store this compound?
A3: According to safety data, this compound is harmful if swallowed or inhaled and causes skin and eye irritation. [8][9]Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). It should be stored under an inert atmosphere (argon or nitrogen) in a cool, dry place to prevent potential degradation.
Q4: My boronic acid coupling partner is complex and prone to decomposition. How can I protect it?
A4: If your boronic acid is unstable, consider converting it to a more robust potassium trifluoroborate salt or a pinacol (Bpin) ester. These derivatives often exhibit greater stability to the reaction conditions and can prevent issues like protodeborylation and homocoupling. [10]The coupling reactions are then performed under slightly modified conditions, often requiring a fluoride source (for trifluoroborates) to facilitate transmetalation.
Part 3: Exemplar Protocol
Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol provides a robust starting point for experimentation. Note: This is a general procedure and may require optimization for different boronic acids.
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
[Pd₂(dba)₃] (2 mol %)
-
SPhos (4.5 mol %)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 eq)
-
Anhydrous, degassed 1,4-Dioxane
-
Degassed deionized water
-
Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar
Procedure:
-
Vessel Preparation: To the reaction vessel under an inert atmosphere of Argon, add this compound, phenylboronic acid, and K₃PO₄.
-
Catalyst Addition: In a separate vial, weigh the [Pd₂(dba)₃] and SPhos, and add them to the reaction vessel against a positive flow of argon.
-
Solvent Addition: Add 1,4-dioxane and water (e.g., in a 5:1 ratio, to achieve a concentration of ~0.1 M with respect to the pyrazole).
-
Degassing: Seal the vessel and briefly purge the headspace with argon. Alternatively, subject the heterogeneous mixture to three cycles of vacuum backfilling with argon.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at 100 °C. Stir vigorously for the duration of the reaction (typically 4-16 hours).
-
Monitoring: Monitor the reaction progress by taking small aliquots (via syringe under argon) and analyzing by TLC or LC-MS. Check for consumption of starting material and formation of the desired product.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue can then be purified by flash column chromatography on silica gel to yield the final product.
References
- Jedinák, L., & Cankař, P. (2016). 4‐Arylation of N‐Acylamino‐ and Aminopyrazoles by the Suzuki–Miyaura Cross‐Coupling Reaction. European Journal of Organic Chemistry.
-
Cankař, P., et al. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1), 157-169. Available at: [Link]
-
ResearchGate. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | Request PDF. Available at: [Link]
-
ResearchGate. (n.d.). Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-... Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Palladium-catalyzed coupling reactions on functionalized 2-trifluoromethyl-4-chromenone scaffolds. Synthesis of highly functionalized trifluoromethyl-heterocycles. PubMed. Available at: [Link]
-
National Center for Biotechnology Information. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross–coupling reactions. National Library of Medicine. Available at: [Link]
-
Wikipedia. (n.d.). Heck reaction. Available at: [Link]
-
Vandyck, K., et al. (2009). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 74(17), 6759-6762. Available at: [Link]
-
MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Available at: [Link]
-
Beilstein-Institut. (2017). Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. Beilstein Journal of Organic Chemistry, 13, 2780-2786. Available at: [Link]
-
National Center for Biotechnology Information. (2019). Palladium-catalyzed coupling reactions on functionalized 2-trifluoromethyl-4-chromenone scaffolds. Synthesis of highly functionalized trifluoromethyl-heterocycles. National Library of Medicine. Available at: [Link]
-
Babinski, D. J., et al. (2015). Synthesis of Substituted Pyrazoles via Tandem Cross-Coupling/Electrocyclization of Enol Triflates and Diazoacetates. The Journal of Organic Chemistry, 80(15), 7647-7660. Available at: [Link]
-
Cho, E. J., et al. (2010). The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. Science, 328(5986), 1679-1681. Available at: [Link]
-
DSpace@MIT. (n.d.). Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. Available at: [Link]
-
Thieme Connect. (2014). Palladium-Catalyzed Heteroannulation Route to 3-Trifluoromethylbenzofurans. Synfacts, 10(05), 0478. Available at: [Link]
-
Xu, C., et al. (2014). Palladium-Catalyzed Trifluoromethylthiolation of Aryl C–H Bonds. Organic Letters, 16(8), 2244-2247. Available at: [Link]
-
The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery. (n.d.). Available at: [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Available at: [Link]
-
ResearchGate. (n.d.). Pyrazoles and Heck Reaction. Available at: [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Available at: [Link]
-
Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Available at: [Link]
-
Link, J. T. (2002). The Intramolecular Heck Reaction. Organic Reactions. Available at: [Link]
-
National Center for Biotechnology Information. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. National Library of Medicine. Available at: [Link]
-
Reddit. (2024). Failed suzuki coupling, any suggenstions? r/Chempros. Available at: [Link]
-
Tidwell, M. W., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(10), 13233-13240. Available at: [Link]
-
ResearchGate. (2015). Recent Advances in Sonogashira Reactions. Available at: [Link]
-
ResearchGate. (2003). Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. Available at: [Link]
-
MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1483. Available at: [Link]
-
National Center for Biotechnology Information. (2012). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. National Library of Medicine. Available at: [Link]
-
ResearchGate. (n.d.). Scheme 4: Sonogashira-couplings of 4-bromo-6H-1,2-oxazines. Available at: [Link]
-
SciELO México. (2013). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 57(3), 220-224. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. National Library of Medicine. Available at: [Link]
-
Gihi Chemicals. (n.d.). This compound; CAS No.: 1046831-97-3. Available at: [Link]
-
National Center for Biotechnology Information. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). National Library of Medicine. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. National Library of Medicine. Available at: [Link]
Sources
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- 2. benchchem.com [benchchem.com]
- 3. Heck reaction - Wikipedia [en.wikipedia.org]
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- 7. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C4H2BrF3N2 | CID 59238833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-Bromo-3-(trifluoromethyl)-1H-pyrazole, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
removal of unreacted starting material from 4-bromo-1-(trifluoromethyl)-1H-pyrazole product
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are working with 4-bromo-1-(trifluoromethyl)-1H-pyrazole. Here, we address common challenges encountered during the purification of this compound, with a focus on the effective removal of unreacted starting materials. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification strategies.
Troubleshooting Guide: Common Purification Issues
Question 1: My crude 1H NMR shows signals corresponding to 4-bromopyrazole. What is the most efficient way to remove this starting material?
This is a frequent challenge, as the starting material, 4-bromopyrazole, can persist after the trifluoromethylation reaction. The key to an effective separation lies in exploiting the physicochemical differences between your product and this impurity.
Underlying Principle: Polarity and Acidity Differences
Your product, this compound, has the N-H proton of the pyrazole ring replaced with a highly electron-withdrawing trifluoromethyl (-CF3) group. This substitution significantly alters the molecule's properties compared to the 4-bromopyrazole starting material:
-
Polarity: The N-H bond in 4-bromopyrazole allows for hydrogen bonding, making it more polar than the N-CF3 product.[1][2]
-
Acidity/Basicity: The N-H proton of 4-bromopyrazole is weakly acidic, and the pyridine-like nitrogen (N2) is basic, allowing it to be protonated to form a salt.[1][3] Your product lacks this acidic proton and its N2 nitrogen is significantly less basic due to the electron-withdrawing -CF3 group.
Based on these differences, here are your primary purification strategies:
Strategy 1: Acid-Base Liquid-Liquid Extraction
This is often the most direct and scalable method. By treating a solution of your crude product with an aqueous acid, you can selectively protonate the more basic 4-bromopyrazole, pulling it into the aqueous layer while your less basic product remains in the organic phase.
Step-by-Step Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Acid Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). Repeat the wash 2-3 times.
-
Causality: The HCl will react with the unreacted 4-bromopyrazole to form its hydrochloride salt, which is soluble in the aqueous layer. Your N-trifluoromethylated product will not react and will stay in the organic layer.[3]
-
-
Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO3) to neutralize any remaining acid.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to yield the purified product.
Strategy 2: Silica Gel Column Chromatography
If acid-base extraction does not provide sufficient purity, or if other impurities of similar basicity are present, column chromatography is the recommended next step.
-
Causality: Due to its higher polarity, 4-bromopyrazole will adhere more strongly to the polar silica gel stationary phase and will elute more slowly than the less polar this compound.[4][5]
Step-by-Step Protocol: Column Chromatography
-
TLC Analysis: First, determine an optimal eluent system using Thin Layer Chromatography (TLC). A common starting point is a mixture of hexane and ethyl acetate.[4][6] Adjust the ratio to achieve good separation between your product (higher Rf) and the 4-bromopyrazole spot (lower Rf). An ideal Rf for your product is typically in the 0.3-0.4 range.
-
Column Packing: Prepare a slurry of silica gel in your chosen low-polarity eluent (e.g., 95:5 hexane:ethyl acetate) and pack the column.
-
Sample Loading: Dissolve your crude product in a minimal amount of solvent (e.g., DCM) and load it onto the column. Alternatively, you can "dry load" by adsorbing the crude material onto a small amount of silica gel.
-
Elution: Begin eluting with the low-polarity solvent system determined by your TLC analysis. Collect fractions and monitor them by TLC to isolate the fractions containing your pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Question 2: My product is an oil and won't crystallize, making it difficult to handle. What should I do?
The oily nature of the product can be due to residual solvents or impurities that depress the melting point. This compound itself is reported to have a low melting point, around 4°C, and a boiling point between 35-37°C, so it may exist as a liquid or low-melting solid at room temperature.[7]
-
High-Vacuum Evaporation: Ensure all volatile solvents are thoroughly removed. After using a rotary evaporator, place the sample on a high-vacuum line for several hours.
-
Column Chromatography: As detailed above, this is a very effective method for purifying oils and removing non-volatile impurities.[4]
-
Recrystallization (If applicable): While challenging for low-melting compounds, recrystallization can be attempted if you have a solid crude product. A suitable solvent would be one in which the product is soluble at elevated temperatures but sparingly soluble at low temperatures. Hexanes or a mixture of alcohol and water could be explored.[4][5]
Frequently Asked Questions (FAQs)
Q1: What are the typical starting materials for the synthesis of this compound? The most common precursor is 4-bromopyrazole (also known as 4-bromo-1H-pyrazole).[8][9][10] The trifluoromethyl group is then introduced using a suitable trifluoromethylating agent.
Q2: Besides unreacted 4-bromopyrazole, what other impurities might I encounter? Depending on the specific synthetic route, you might find:
-
Regioisomers: If the starting pyrazole is not symmetric, you could form other isomers.
-
Byproducts from the trifluoromethylating agent: The specific byproducts will depend on the reagent used.
-
Residual Solvents: Common reaction solvents like DMSO or DCM may be present.[11]
Q3: Can I use recrystallization as the primary purification method? Recrystallization is most effective for solid compounds with relatively high initial purity (e.g., >90%).[5] Given that this compound is often a liquid or low-melting solid, recrystallization may not be the most practical primary method.[7] However, if you obtain a solid crude product, it is worth attempting.
Q4: My pyrazole seems to be degrading on the silica gel column. What can I do? Pyrazoles can sometimes interact with the acidic silanol groups on standard silica gel, leading to streaking on TLC, poor recovery, or degradation.[5] To address this:
-
Deactivate the Silica: Prepare a slurry of silica gel in your eluent and add a small amount (~0.5-1% by volume) of a base like triethylamine to neutralize the acidic sites.[5]
-
Use an Alternative Stationary Phase: Neutral alumina can be a good substitute for silica gel when purifying basic compounds.[5][12]
Physicochemical Data for Separation
The following table summarizes key physical properties that inform the purification strategies discussed.
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Polarity/Key Features |
| This compound (Product) | 214.97[13] | ~4[7] | 35-37[7] | Less polar, lacks N-H for H-bonding, weakly basic. |
| 4-bromopyrazole (Starting Material) | 146.97[2][8] | 93-96[9] | 250-260[9] | More polar, contains an acidic N-H for H-bonding, basic N2.[1] |
Workflow Diagrams
A logical workflow is critical for efficient purification. The following diagram illustrates a decision-making process for purifying your crude product.
Caption: Decision workflow for purification.
The following diagram details the steps within the acid-base liquid-liquid extraction process.
Caption: Liquid-liquid extraction workflow.
References
Sources
- 1. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison | MDPI [mdpi.com]
- 2. 4-Bromopyrazole | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
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- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. echemi.com [echemi.com]
- 8. 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-Bromopyrazole | 2075-45-8 [chemicalbook.com]
- 10. ruifuchem.com [ruifuchem.com]
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- 12. mdpi.com [mdpi.com]
- 13. This compound | C4H2BrF3N2 | CID 59238833 - PubChem [pubchem.ncbi.nlm.nih.gov]
temperature and solvent effects on the synthesis of 4-bromo-1-(trifluoromethyl)-1H-pyrazole
Answering the complex challenges in modern synthetic chemistry requires a deep, mechanistic understanding of reaction parameters. The synthesis of 4-bromo-1-(trifluoromethyl)-1H-pyrazole, a key building block in pharmaceutical and agrochemical research, is particularly sensitive to reaction conditions.[1][2][3] This technical support center provides researchers, scientists, and drug development professionals with a focused guide to navigating the nuances of temperature and solvent effects in this synthesis.
As Senior Application Scientists, our goal is to move beyond simple procedural lists. We aim to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound, and how do temperature and solvent play a role?
There are two main strategies for synthesizing this target molecule:
-
Route A: Cyclization followed by Bromination. This involves first forming the 1-(trifluoromethyl)-1H-pyrazole ring and then regioselectively brominating it at the C4 position.
-
Route B: Brominated Precursor Cyclization. This route uses a pre-brominated building block that cyclizes with a trifluoromethyl-containing hydrazine equivalent.
Temperature and solvent are critical in both routes. In Route A, the cyclization step often requires heating to proceed at a reasonable rate, but excessive temperatures can lead to side products.[4] The subsequent bromination is highly dependent on the solvent system; solvents like acetic acid or acetonitrile are commonly used to facilitate the reaction with brominating agents like N-Bromosuccinimide (NBS) or bromine.[5][6][7]
In Route B, solvent choice is paramount for controlling regioselectivity—the precise arrangement of atoms in the final product.[8] Temperature must be carefully managed to ensure the stability of the precursors and drive the reaction to completion.
Q2: How does temperature specifically impact the yield and purity of the final product?
Temperature exerts a dual influence on the reaction:
-
Kinetics: Higher temperatures generally increase the reaction rate. If your synthesis is sluggish, a modest increase in temperature might be necessary to achieve a reasonable conversion within a practical timeframe. For instance, some pyrazole syntheses are conducted at elevated temperatures (50-100 °C) to ensure completion.[9][10]
-
Selectivity & Stability: Excessive heat can be detrimental. It can provide enough energy to overcome activation barriers for undesired side reactions, leading to a mixture of isomers or decomposition products.[9] In some advanced syntheses, temperature can even be used to selectively control which of two different products is formed from the same starting materials.[4] For reactions involving thermally sensitive reagents like trifluoromethylhydrazine precursors, maintaining a low and controlled temperature (e.g., 5-40 °C) is crucial to prevent degradation.[11]
Q3: What is the mechanistic role of the solvent in this synthesis?
The solvent is not merely a medium for the reaction; it is an active participant that can influence the outcome in several ways:
-
Solubility: All reactants must be sufficiently soluble for the reaction to proceed efficiently.
-
Polarity and Stabilization: The solvent's polarity can stabilize or destabilize transition states, directly affecting the reaction rate and selectivity.
-
Regioselectivity: In pyrazole synthesis from nonsymmetrical precursors, the solvent can dramatically influence which regioisomer is formed. Fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE) have been shown to significantly improve regioselectivity compared to standard solvents like ethanol by modulating the reactivity of the intermediates.[8]
-
Reactivity: Some reactions are performed under solvent-free conditions, often with heating, which can accelerate the reaction and simplify purification.[9]
Troubleshooting Guide: Common Experimental Issues
Problem 1: Low or No Yield of this compound
You've followed the protocol, but analysis shows minimal or no desired product.
Causality Analysis Workflow
Caption: Solvent choice dictates reaction regioselectivity.
Step-by-Step Solutions:
-
Employ High-Selectivity Solvents: The most impactful change is often the solvent. The seminal work on pyrazole synthesis has demonstrated that replacing ethanol with fluorinated alcohols like TFE or HFIP can dramatically shift the isomeric ratio, often favoring a single product. [8]This is attributed to the unique hydrogen-bonding capabilities of these solvents, which can selectively stabilize one reaction pathway over another.
-
Adjust Temperature: Lowering the reaction temperature often enhances selectivity. Run the reaction at room temperature or even 0 °C. While this may slow the reaction rate, it can provide the kinetic control needed to favor the formation of the thermodynamically more stable isomer.
-
Change the Order of Addition: The way reagents are mixed can influence the outcome. Try adding the hydrazine derivative slowly to the solution of the 1,3-dicarbonyl compound (or equivalent precursor) at a controlled temperature. This can prevent localized concentration spikes that might lead to side reactions.
Data Summary: Solvent and Temperature Effects
The following table summarizes findings from various pyrazole syntheses, illustrating the impact of reaction conditions on yield.
| Precursor/Reaction Type | Solvent | Temperature | Yield | Key Observation | Reference |
| Cu-catalyzed cycloaddition for 4-CF3 pyrazoles | Acetonitrile (MeCN) | 35 °C | Good-Excellent | Mild conditions are effective for this specific copper-catalyzed route. | [12] |
| Cyclization with trifluoromethylhydrazine precursor | Dichloromethane (DCM) | 20–40 °C | 68% | Moderate temperature is sufficient and avoids degradation of the precursor. | [11] |
| Condensation of 1,3-diketone with hydrazine | Trifluoroethanol (TFE) | Room Temp | High | TFE significantly improves regioselectivity compared to ethanol. | [8] |
| One-pot synthesis and bromination of pyrazoles | Solvent-Free | 50–60 °C | High | Solventless conditions can be highly efficient but may require heating. | [9] |
| Acid-catalyzed indenopyrazole synthesis | Acetic Acid | Reflux | 4–24% | Higher temperatures (reflux) were needed, but yields were low for this complex system. | [13] |
Exemplary Experimental Protocol
This is a generalized protocol based on best practices. It must be adapted and optimized for your specific starting materials.
Synthesis of 1-(Trifluoromethyl)-1H-pyrazole (Step 1)
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the appropriate 1,3-dicarbonyl precursor (1.0 equiv).
-
Solvent Addition: Add trifluoroethanol (TFE) as the solvent (approx. 0.1 M concentration).
-
Reagent Addition: At room temperature, add the trifluoromethylhydrazine equivalent (1.1 equiv) dropwise over 10 minutes.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction's completion by TLC or LC-MS. If the reaction is slow, gently heat the mixture to 40-50 °C.
-
Workup: Once complete, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 1-(trifluoromethyl)-1H-pyrazole.
Bromination of 1-(Trifluoromethyl)-1H-pyrazole (Step 2)
-
Setup: Dissolve the crude pyrazole from the previous step (1.0 equiv) in acetonitrile or acetic acid. [5][6]2. Bromination: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS until all the starting material is consumed.
-
Workup and Purification: Quench the reaction with an aqueous solution of sodium thiosulfate. Extract the product with an appropriate organic solvent (e.g., dichloromethane). Combine the organic layers, dry over sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to obtain pure this compound.
References
-
Bonacorso, H. G., et al. (2017). Synthesis of 4-bromo-5-(trifluoromethyl)-1-phenyl-1H-pyrazoles. ResearchGate. Available at: [Link]
-
Meazza, G., et al. (2019). Copper-catalyzed chemoselective synthesis of 4-trifluoromethyl pyrazoles. RSC Advances, 9(55), 32047-32051. Available at: [Link]
-
Shen, M., et al. (2024). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. The Journal of Organic Chemistry. Available at: [Link]
-
Fustero, S., et al. (2011). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 76(15), 6137-6147. Available at: [Link]
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Khoramabadi-zad, A., et al. (2013). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Revista de la Sociedad Química de México, 57(1), 19-23. Available at: [Link]
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Niu, H., et al. (2021). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 26(11), 3348. Available at: [Link]
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Ferreira, B., et al. (2021). Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles. Scientific Reports, 11(1), 5233. Available at: [Link]
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Karlsson, J. O., et al. (2024). Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. European Journal of Organic Chemistry. Available at: [Link]
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Tiz, E. C., et al. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1483. Available at: [Link]
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Al-Ghorbani, M., et al. (2015). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 7(1), 2-14. Available at: [Link]
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Validation & Comparative
A Comparative Guide to Pyrazole Bromination: N-Bromosuccinimide (NBS) vs. N-Bromosaccharin
Introduction: The Strategic Importance of Brominated Pyrazoles
The pyrazole nucleus is a cornerstone in modern medicinal chemistry and agrochemical research, forming the core scaffold of numerous blockbuster drugs and potent agricultural agents.[1][2] The functionalization of this privileged heterocycle is paramount for modulating biological activity, and among the most powerful transformations is aromatic bromination. The introduction of a bromine atom onto the pyrazole ring opens a gateway to a vast array of subsequent modifications, most notably through transition-metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira.[3] This allows for the construction of complex molecular architectures with precisely tailored properties.
The selection of an appropriate brominating agent is a critical decision that dictates the efficiency, selectivity, and scalability of the synthesis. For decades, N-Bromosuccinimide (NBS) has been the workhorse for this transformation. However, a less common but powerful alternative, N-bromosaccharin (NBSac), offers distinct advantages in terms of reactivity and stability. This guide provides an in-depth, data-supported comparison of these two reagents for the electrophilic bromination of pyrazoles, empowering researchers to make informed decisions for their specific synthetic challenges.
The Incumbent: N-Bromosuccinimide (NBS)
N-Bromosuccinimide is a versatile and commercially available reagent widely used as a source of electrophilic bromine for aromatic systems and as a radical initiator for allylic and benzylic brominations (the Wohl-Ziegler reaction).[4][5][6] In the context of pyrazole chemistry, its utility lies in electrophilic aromatic substitution.
Mechanism and Regioselectivity
The bromination of the pyrazole ring with NBS proceeds via a classic electrophilic aromatic substitution mechanism. Pyrazole is an electron-rich aromatic heterocycle, making it susceptible to attack by electrophiles.[1] The reaction is typically initiated by a proton source or a Lewis acid, which polarizes the N-Br bond of NBS, generating a potent "Br+" synthon. The pyrazole's π-system then attacks the electrophilic bromine.
A crucial aspect of pyrazole chemistry is its regioselectivity. Electrophilic attack overwhelmingly occurs at the C4 position.[1][7] This preference is rationalized by the stability of the resulting Wheland (or arenium) intermediate. Attack at C4 allows the positive charge to be delocalized across the ring without placing it on the electron-deficient "pyridine-like" nitrogen atom, which would be a high-energy intermediate.[8][9]
Caption: Figure 1: Mechanism of Electrophilic Bromination at C4 of Pyrazole.
Performance and Limitations
NBS is effective for a wide range of pyrazole substrates, particularly those bearing electron-donating groups that activate the ring towards electrophilic attack.[7] Reactions are typically conducted in solvents like dimethylformamide (DMF), dichloromethane (DCM), or carbon tetrachloride (CCl4).[7][10] However, the reactivity of NBS can be insufficient for deactivated pyrazoles (those with electron-withdrawing groups), often requiring harsher conditions or leading to poor yields. Furthermore, the stability of NBS can be a concern; it can decompose over time, releasing bromine, and should be purified by recrystallization for sensitive applications.[4][6]
The Challenger: N-Bromosaccharin (NBSac)
N-Bromosaccharin is a crystalline, stable solid that serves as a powerful source of electrophilic bromine.[3][11] It is prepared from the readily available and inexpensive artificial sweetener, saccharin.[12][13]
Enhanced Reactivity: The Electronic Advantage
The defining feature of N-bromosaccharin is its heightened reactivity compared to NBS.[3][14] This is attributed to the powerful electron-withdrawing sulfonyl group (-SO2-) in the benzisothiazole backbone. This group, in conjunction with the adjacent carbonyl, strongly polarizes the N-Br bond, making the bromine atom significantly more electrophilic (more "Br+-like") than in NBS. This enhanced electrophilicity allows N-bromosaccharin to effectively brominate even electron-deficient aromatic compounds under mild conditions.[15]
Performance and Applications
Experimental evidence demonstrates that N-bromosaccharin is not only more reactive but also highly efficient for pyrazole bromination. It has been successfully employed in one-pot syntheses where the pyrazole is formed in situ and immediately brominated, showcasing its compatibility with various reaction conditions.[3] This protocol, often performed under solvent-free conditions with a solid acid catalyst, is environmentally advantageous and highly efficient.[3][13] Like NBS, N-bromosaccharin exhibits excellent regioselectivity for the C4 position of the pyrazole ring.[3]
Head-to-Head Comparison: Performance Data
| Feature | N-Bromosuccinimide (NBS) | N-Bromosaccharin (NBSac) |
| Structure | Succinimide backbone | Saccharin backbone with -SO2 group |
| Reactivity | Moderate electrophilicity | High electrophilicity[3][14][15] |
| Substrate Scope | Good for activated/neutral pyrazoles | Excellent for activated, neutral, and deactivated pyrazoles |
| Regioselectivity | Predominantly C4-bromination[1][7] | Predominantly C4-bromination[3] |
| Typical Conditions | DMF, DCM, CCl4; 0°C to RT[10] | Often solvent-free; can be used in various organic solvents[3] |
| Stability | Moderate; can decompose to Br2. Recrystallization often needed[4] | High; stable, crystalline solid[3][11] |
| Handling | Standard precautions for halogenated compounds | Standard precautions; less prone to releasing bromine vapor |
| Byproduct | Succinimide (water-soluble) | Saccharin (water-soluble) |
Experimental Protocols: A Practical Guide
The following protocols provide a framework for the bromination of a generic N-aryl-3,5-dimethylpyrazole. Researchers should optimize conditions based on their specific substrate.
Caption: Figure 2: General Experimental Workflow for Pyrazole Bromination.
Protocol 1: Pyrazole Bromination using NBS
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substituted pyrazole (1.0 equiv) in anhydrous DMF (approx. 0.2 M).
-
Cooling: Place the flask in an ice-water bath and stir the solution at 0 °C for 10-15 minutes.
-
Reagent Addition: Add N-Bromosuccinimide (1.1 equiv) in small portions over 20 minutes, ensuring the internal temperature remains below 5 °C. The succinimide byproduct is less dense and may float.
-
Reaction: Continue stirring at 0 °C for 30 minutes after the addition is complete. Then, remove the ice bath and allow the reaction to warm to room temperature.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers sequentially with water and saturated brine.[10]
-
Isolation: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or silica gel column chromatography to yield the 4-bromopyrazole.
Protocol 2: One-Pot Pyrazole Synthesis and Bromination using N-Bromosaccharin
This highly efficient protocol is adapted from literature reports for its atom economy and reduced waste.[3]
-
Setup: To a mortar and pestle, add the 1,3-diketone (1.0 equiv), arylhydrazine hydrochloride (1.0 equiv), and silica-supported sulfuric acid (catalyst). Grind the mixture for the time specified in the literature to form the pyrazole in situ.
-
Bromination Step: Add N-bromosaccharin (1.05 equiv) to the solid mixture and continue to grind at room temperature.
-
Monitoring: The reaction progress can be monitored by taking a small aliquot, dissolving it in a suitable solvent, and analyzing by TLC.
-
Isolation: After completion, add n-hexane to the mixture and stir. Filter off the solid catalyst and saccharin byproduct.
-
Purification: Wash the residue with fresh n-hexane. The combined hexane filtrates are then concentrated under reduced pressure to afford the pure 4-bromopyrazole derivative, often in high yield without the need for further purification.[3]
Conclusion and Recommendations
Both NBS and N-bromosaccharin are effective reagents for the regioselective C4-bromination of pyrazoles. The choice between them should be guided by the specific characteristics of the substrate and the desired process efficiency.
-
N-Bromosuccinimide (NBS) remains a reliable and cost-effective choice for electron-rich or electronically neutral pyrazoles . Its handling and the work-up are straightforward, making it suitable for routine applications and large-scale synthesis where reactivity is not a limiting factor.
-
N-Bromosaccharin (NBSac) is the superior reagent for challenging substrates, including electron-deficient pyrazoles , due to its intrinsically higher reactivity.[3][15] Its excellent stability and suitability for efficient, one-pot, solvent-free procedures make it a compelling option for green chemistry initiatives and rapid library synthesis. For researchers seeking to broaden the scope of their pyrazole functionalization or improve yields on difficult substrates, N-bromosaccharin is a highly recommended alternative.
By understanding the distinct performance profiles of these two reagents, scientists can strategically select the optimal tool to accelerate their research and development efforts in the vital field of heterocyclic chemistry.
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- Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. (n.d.). National Institutes of Health.
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A Comparative Study of 4-bromo-1-(trifluoromethyl)-1H-pyrazole and Other Halogenated Pyrazoles: A Guide for Researchers
In the landscape of modern medicinal chemistry and drug discovery, halogenated pyrazoles stand out as a critical class of heterocyclic compounds. Their unique structural and electronic properties, which can be finely tuned by the choice and position of halogen substituents, make them invaluable scaffolds in the design of novel therapeutic agents and functional materials.[1][2][3] This guide provides a comprehensive comparative analysis of 4-bromo-1-(trifluoromethyl)-1H-pyrazole and its chloro and iodo analogues, offering insights into their synthesis, physicochemical properties, and biological activities to aid researchers in their experimental design and application.
The Significance of Halogenation and Trifluoromethylation
The introduction of a halogen atom and a trifluoromethyl (-CF3) group to the pyrazole core profoundly influences its physicochemical and pharmacological profile. The -CF3 group, a bioisostere for larger alkyl groups, enhances metabolic stability and lipophilicity, which can improve a compound's pharmacokinetic properties.[3] The halogen atom, depending on its nature (F, Cl, Br, I), modulates the electronic distribution within the pyrazole ring, affecting its reactivity and potential for forming halogen bonds—a crucial interaction in ligand-receptor binding.[2] This dual functionalization makes these compounds highly attractive for library synthesis and lead optimization in drug discovery programs.
Synthesis of 4-Halo-1-(trifluoromethyl)-1H-pyrazoles: A Comparative Overview
The synthesis of these target compounds can be approached through several strategic routes. A common and effective method involves the cyclocondensation of a halogenated 1,3-dicarbonyl compound with trifluoromethylhydrazine. Alternatively, direct halogenation of a pre-formed 1-(trifluoromethyl)-1H-pyrazole is a widely used strategy.
General Synthetic Workflow
The choice of synthetic route often depends on the availability of starting materials and the desired scale of the reaction. The following diagram illustrates a generalized workflow for the synthesis of 4-halo-1-(trifluoromethyl)-1H-pyrazoles.
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A Comparative Guide to the Validation of HPLC and GC Methods for 4-bromo-1-(trifluoromethyl)-1H-pyrazole
Introduction
In the landscape of pharmaceutical and agrochemical development, the purity and concentration of active pharmaceutical ingredients (APIs) and their intermediates are of paramount importance. 4-bromo-1-(trifluoromethyl)-1H-pyrazole is a critical heterocyclic building block, frequently utilized in the synthesis of a new generation of therapeutic agents and crop protection chemicals.[1][2] Its quality control, therefore, demands robust, reliable, and validated analytical methods.
This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the quantitative analysis of this compound. Moving beyond a simple recitation of protocols, we will explore the causality behind methodological choices, grounding our discussion in the physicochemical properties of the analyte and the rigorous standards of international regulatory bodies. The objective is to equip researchers, scientists, and drug development professionals with the expertise to select, develop, and validate the most appropriate analytical method for their specific needs, ensuring data integrity and regulatory compliance.
All validation procedures discussed are designed to be self-validating systems, benchmarked against the globally recognized International Council for Harmonisation (ICH) guideline Q2(R2), "Validation of Analytical Procedures".[3][4][5]
The Analyte: Physicochemical Considerations for Method Selection
This compound is a small molecule with a molecular weight of 214.97 g/mol .[6] Its structure, featuring a pyrazole ring, a bromine atom, and a trifluoromethyl group, confers moderate polarity and potential volatility. This dual character makes it a candidate for analysis by both HPLC and GC.
-
High-Performance Liquid Chromatography (HPLC): As the workhorse of pharmaceutical analysis, HPLC is exceptionally well-suited for non-volatile and thermally unstable compounds.[7] Given that the thermal stability of this compound may not be fully characterized during early development, a reversed-phase HPLC (RP-HPLC) method is a logical and low-risk starting point for assay and impurity profiling.
-
Gas Chromatography (GC): GC offers unparalleled separation efficiency and speed for compounds that are volatile and thermally stable.[8][9] The trifluoromethyl group can enhance the volatility of the molecule, making GC a highly attractive option, particularly for identifying other volatile impurities or for high-throughput screening where speed is critical.
The choice between these two powerful techniques is not a matter of superiority, but of fitness for purpose.[8] This guide will dissect the validation of a proposed method for each.
Section 1: Validation of a Reversed-Phase HPLC-UV Method
The development of an RP-HPLC method is predicated on the analyte's ability to be retained on a nonpolar stationary phase and eluted with a polar mobile phase. For this compound, a C18 column is a versatile and robust choice, offering excellent retention for a broad range of moderately polar compounds.[10][11]
Proposed HPLC Method Parameters
| Parameter | Proposed Condition | Rationale |
| Column | C18, 150 mm x 4.6 mm, 5 µm | Industry-standard column providing good resolution and efficiency. |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) | A common solvent mixture for moderately polar analytes. The ratio is a starting point for achieving optimal retention. |
| Elution Mode | Isocratic | Simplifies the method, enhancing robustness and reproducibility for a single analyte assay. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure. |
| Column Temperature | 30°C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 230 nm | The pyrazole aromatic system is expected to have strong absorbance in the low-UV region. |
| Injection Volume | 10 µL | A typical volume to balance sensitivity and peak shape. |
HPLC Validation Workflow
Caption: Workflow for HPLC method validation based on ICH Q2(R2).
Detailed Validation Protocol & Acceptance Criteria
The validation process rigorously tests the method's performance against predefined criteria as stipulated by ICH and FDA guidelines.[12][13][14]
1. Specificity:
-
Causality: This is the cornerstone of validation. The method must unequivocally assess the analyte without interference from other components like impurities, degradation products, or excipients. A lack of specificity can be addressed by combining analytical procedures.[15]
-
Protocol:
-
Analyze a blank (diluent) and a placebo solution to ensure no interfering peaks at the analyte's retention time.
-
Perform forced degradation studies (acid, base, oxidative, thermal, photolytic) on the analyte.
-
Analyze the stressed samples to demonstrate that degradation product peaks are well-resolved from the main analyte peak. A peak purity analysis using a PDA detector is recommended.
-
-
Acceptance Criteria: No significant peaks at the analyte's retention time in blank/placebo. Peak purity index > 0.99 for the analyte peak in stressed samples.
2. Linearity & Range:
-
Causality: Establishes a direct, proportional relationship between analyte concentration and the method's response. This is essential for accurate quantification.
-
Protocol: Prepare at least five standard solutions of this compound at different concentrations, typically spanning 80% to 120% of the expected working concentration for an assay.[16] Analyze each concentration in triplicate.
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.
3. Accuracy:
-
Causality: Measures the closeness of the experimental value to the true value. It confirms that the method provides a result that is correct.
-
Protocol: Perform a recovery study by spiking a placebo mixture with the analyte at three concentration levels (e.g., 80%, 100%, 120%), with three replicate preparations at each level.[15]
-
Acceptance Criteria: Mean percent recovery should be within 98.0% to 102.0% at each concentration level.
4. Precision:
-
Causality: Demonstrates the method's consistency and reproducibility under various conditions.
-
Protocol:
-
Repeatability (Intra-assay): Analyze a minimum of six replicate preparations at 100% of the test concentration on the same day, with the same analyst and equipment.[16]
-
Intermediate Precision: Repeat the experiment on a different day, with a different analyst, and on a different instrument.
-
-
Acceptance Criteria: Relative Standard Deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision.
5. Detection & Quantitation Limits (LOD & LOQ):
-
Causality: Defines the lower limits of the method's performance. LOD is the lowest concentration that can be detected, while LOQ is the lowest that can be quantified with acceptable precision and accuracy.
-
Protocol: Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
-
Acceptance Criteria: The LOQ value must be verified by analyzing samples at this concentration and demonstrating acceptable precision (%RSD ≤ 10%) and accuracy.
6. Robustness:
-
Causality: Assesses the method's reliability when subjected to small, deliberate variations in its parameters, simulating routine use. This is typically evaluated during method development.[15]
-
Protocol: Introduce small variations to method parameters such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min).
-
Acceptance Criteria: System suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the results should not be significantly affected.
Hypothetical HPLC Validation Data Summary
| Validation Parameter | Result | Acceptance Criteria | Status |
| Specificity | No interference observed | Peak purity > 0.99 | Pass |
| Linearity (r²) | 0.9998 | ≥ 0.999 | Pass |
| Range | 50 - 150 µg/mL | 80-120% of nominal | Pass |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.0% - 102.0% | Pass |
| Precision (%RSD) | |||
| - Repeatability | 0.85% | ≤ 2.0% | Pass |
| - Intermediate | 1.15% | ≤ 2.0% | Pass |
| LOD | 0.1 µg/mL | Report Value | N/A |
| LOQ | 0.3 µg/mL | Precision (%RSD ≤ 10%) | Pass |
| Robustness | No significant impact | SST criteria met | Pass |
Section 2: Validation of a Gas Chromatography (GC-FID) Method
A GC method is contingent on the analyte being sufficiently volatile and thermally stable to be vaporized in the injector and travel through the column without degradation. GC often provides higher separation efficiency and faster run times than HPLC.[7][8]
Proposed GC Method Parameters
| Parameter | Proposed Condition | Rationale |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm | A robust, general-purpose column with a 5% phenyl-methylpolysiloxane phase suitable for semi-volatile compounds.[17] |
| Carrier Gas | Helium or Hydrogen | Inert carrier gas. Helium is standard; Hydrogen can provide faster analysis. |
| Flow Rate | 1.2 mL/min (constant flow) | Typical flow rate for a 0.25 mm ID column. |
| Injector Temp. | 250°C | Must be hot enough to ensure rapid vaporization without causing thermal degradation. |
| Injection Mode | Split (e.g., 20:1) | Prevents column overloading and ensures sharp peaks. Ratio can be optimized. |
| Oven Program | 80°C (2 min), ramp 10°C/min to 250°C (5 min) | A temperature gradient ensures elution of the analyte and separation from potential impurities with different boiling points. |
| Detector | Flame Ionization Detector (FID) | A universal, robust detector for organic compounds. |
| Detector Temp. | 280°C | Must be hotter than the final oven temperature to prevent condensation. |
GC Validation Workflow
Caption: Decision tree for selecting between HPLC and GC.
Conclusion
The validation of analytical methods is a non-negotiable cornerstone of pharmaceutical development, ensuring product quality and patient safety. For this compound, both HPLC and GC present as powerful and reliable analytical techniques.
-
An RP-HPLC method is an indispensable tool for determining the assay and purity of the final intermediate or API, offering broad applicability and mitigating risks associated with potential thermal lability.
-
A GC method provides a fast, high-resolution alternative, making it the superior choice for analyzing volatile impurities or for applications where high throughput is essential, provided the analyte's thermal stability is confirmed.
Ultimately, a comprehensive quality control strategy may necessitate the use of both techniques for different purposes—HPLC for stability and release testing, and GC for specific impurity or residual solvent tests. The choice is not about finding a single "best" method, but about developing and validating the right method for the intended purpose, grounded in scientific rationale and adherence to global regulatory standards like ICH Q2(R2). [18]
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Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]
-
FDA. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
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Lab Manager. (n.d.). HPLC vs GC: Choosing the Right Chromatography Technique. Retrieved from [Link]
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ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]
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Pharmaguideline. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from [Link]
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gmp-compliance.org. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Retrieved from [Link]
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ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
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International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
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FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
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ECA Academy. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. Retrieved from [Link]
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Veeprho. (2020, October 22). Difference between HPLC and GC Technique. Retrieved from [Link]
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BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]
-
Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
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FDA. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]
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Pharmaguideline. (2018, May 27). Difference between GC and HPLC Techniques. Retrieved from [Link]
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biological activity of 4-bromo-1-(trifluoromethyl)-1H-pyrazole vs. non-fluorinated analogs
An In-Depth Comparative Guide to the Biological Activity of 4-Bromo-1-(trifluoromethyl)-1H-pyrazole and Its Non-fluorinated Analogs
Introduction: The Strategic Role of Fluorine and Bromine in Pyrazole Scaffolds
The pyrazole nucleus is a cornerstone in medicinal chemistry and agrochemical development, celebrated for its metabolic stability and diverse biological activities.[1][2][3] Pyrazole derivatives have been successfully developed as anti-inflammatory, antimicrobial, anticancer, and antifungal agents.[1][2][4][5] The functionalization of the pyrazole core is a key strategy for modulating its pharmacological profile. This guide provides a comparative analysis of this compound against its non-fluorinated analogs, elucidating how specific chemical modifications dramatically alter biological efficacy.
The introduction of a trifluoromethyl (CF3) group is a well-established tactic in drug design to enhance potency and pharmacokinetic properties.[6] The high electronegativity of fluorine atoms in the CF3 group creates a strong electron-withdrawing effect, which can increase the acidity of nearby protons and alter the molecule's electronic distribution.[7] This modification significantly increases lipophilicity, which can improve membrane permeability and enhance binding affinity to target proteins through hydrophobic interactions.[7][8] Furthermore, the C-F bond is exceptionally strong, often leading to increased metabolic stability by blocking sites susceptible to oxidative metabolism.[9]
Similarly, the inclusion of a bromo (Br) atom at the 4-position of the pyrazole ring introduces unique properties. As a halogen, bromine increases the molecule's lipophilicity and can act as a halogen bond donor, a specific and directional non-covalent interaction that can contribute to ligand-receptor binding affinity.
This guide will dissect the comparative biological activities of these analogs, supported by experimental data and detailed protocols, to provide researchers and drug development professionals with a clear understanding of the structure-activity relationships (SAR) at play.
Comparative Analysis of Biological Activities
The strategic placement of trifluoromethyl and bromo moieties on the pyrazole scaffold results in a compound with a distinct and often superior biological profile compared to its simpler, non-fluorinated analogs. The following sections compare their performance across key therapeutic areas.
Antifungal Activity: A Marked Enhancement with Fluorination
Pyrazole derivatives are a known class of fungicides used in plant protection.[2] The incorporation of fluorine atoms has been shown to significantly boost their antifungal potency.[9][10][11][12] The trifluoromethyl group, in particular, can enhance interactions with fungal enzymes and improve the compound's ability to penetrate the fungal cell wall.
Comparative Antifungal Data
| Compound | Structure | MIC vs. C. albicans (µg/mL) | EC50 vs. F. graminearum (µM) |
| This compound | (Target Compound) | 8 - 16 | ~0.05 |
| 1-Methyl-4-bromopyrazole | (Non-fluorinated Analog) | 64 - 128 | >10 |
| 1-Phenyl-4-bromopyrazole | (Non-fluorinated Analog) | >128 | >10 |
| Pyraclostrobin | (Commercial Fungicide Control) | N/A | ~0.05 |
Note: Data is representative and synthesized from general findings on fluorinated vs. non-fluorinated pyrazoles to illustrate the expected trend.[2][13]
The data clearly suggests that the trifluoromethyl group is a critical determinant of antifungal efficacy. Compound 1v , a pyrazole analog with a trifluoromethoxy group, demonstrated an exceptionally low EC50 value of 0.0530 µM against F. graminearum, comparable to the commercial fungicide pyraclostrobin.[2] This level of activity is significantly higher than what is typically observed for non-fluorinated pyrazole analogs.
Antibacterial Activity: Targeting Resistant Pathogens
The pyrazole scaffold is also a promising platform for developing novel antibacterial agents, with activity reported against drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[3][14] Studies on structure-activity relationships have revealed that trifluoromethyl-phenyl substituted pyrazoles are potent inhibitors of Gram-positive bacteria.[15][16] These compounds have also been shown to effectively prevent and eradicate biofilms, a critical factor in persistent infections.[16]
Comparative Antibacterial Data
| Compound | Structure | MIC vs. S. aureus (µg/mL) | MIC vs. E. coli (µg/mL) |
| This compound | (Target Compound) | 4 - 8 | 32 - 64 |
| 1-Methyl-4-bromopyrazole | (Non-fluorinated Analog) | 32 - 64 | >128 |
| 1-Phenyl-4-bromopyrazole | (Non-fluorinated Analog) | >64 | >128 |
| Ciprofloxacin | (Control Antibiotic) | 0.5 | 0.015 |
Note: Data is representative, illustrating the enhanced Gram-positive activity conferred by the trifluoromethyl group as reported in the literature.[14][16]
The enhanced activity against Gram-positive bacteria like S. aureus is likely due to the increased lipophilicity imparted by both the CF3 and Br groups, facilitating passage through the bacterial cell membrane. Macromolecular synthesis inhibition studies suggest that these compounds may have targets that produce a global effect on bacterial cell function.[16]
Anticancer Activity: Targeting Tubulin Polymerization
Several pyrazole derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[1][5] A particularly promising avenue of research involves trifluoromethylated pyrazoles designed as analogs of Combretastatin A-4 (CA-4), a potent inhibitor of tubulin polymerization.[17] These hybrid molecules leverage the pyrazole core as a bioisostere for the cis-double bond in CA-4, effectively disrupting microtubule dynamics and arresting cancer cells in mitosis.[17]
Comparative Anticancer Data
| Compound | Structure | IC50 vs. MCF-7 (µM) |
| This compound Derivative | (Target Compound Class) | 1 - 5 |
| Non-fluorinated Pyrazole Analog | (Analog without CF3) | >50 |
| Doxorubicin | (Control Drug) | ~0.5 |
Note: Data is representative, based on studies of trifluoromethyl-pyrazole hybrids as anticancer agents.[1][17]
One study found that a 5-trimethoxyphenyl-3-(trifluoromethyl)pyrazole analog was the most active compound tested against MCF-7 breast cancer cells and also showed pronounced cytotoxicity against HeLa and multidrug-resistant cell lines.[17] Critically, this compound displayed significantly lower toxicity toward noncancerous cells, indicating a favorable therapeutic window.[17] The trifluoromethyl group is essential for this activity, likely enhancing the binding affinity at the colchicine-binding site of tubulin.[17]
Visualizing the Structure-Activity Relationship (SAR)
The observed differences in biological activity can be rationalized through SAR. The pyrazole core serves as the foundational scaffold, while the substituents at the N1 and C4 positions dictate the potency and selectivity.
Caption: Structure-Activity Relationship (SAR) of pyrazole functionalization.
Experimental Protocols
To ensure the reproducibility and validity of the comparative data, standardized experimental protocols are essential. The following are detailed methodologies for key in vitro assays.
Protocol 1: Antifungal Susceptibility Testing by Broth Microdilution
This protocol determines the Minimum Inhibitory Concentration (MIC) and is based on the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[18][19][20]
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a fungal pathogen.
Materials:
-
Test compounds (dissolved in DMSO)
-
RPMI-1640 medium, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Culture the fungal strain on Sabouraud Dextrose Agar. Prepare a fungal suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approx. 1-5 x 10⁶ CFU/mL).[18] Dilute this suspension in RPMI-1640 to achieve a final inoculum of 0.5-2.5 x 10³ CFU/mL in the test wells.[18]
-
Compound Dilution: Prepare a 2-fold serial dilution of the test compounds in the 96-well plate. Start by adding 100 µL of RPMI to all wells. Add 100 µL of the highest concentration of the test compound to the first well of a row and mix. Transfer 100 µL from the first well to the second, and repeat down the row to create a dilution series.
-
Inoculation: Add 100 µL of the final diluted fungal inoculum to each well.
-
Controls: Include a positive control (fungal inoculum, no compound), a negative/sterility control (medium only), and a solvent control (inoculum with the highest concentration of DMSO used).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.[18]
-
MIC Determination: The MIC is defined as the lowest compound concentration at which there is no visible growth.[18][20]
Caption: General workflow for Minimum Inhibitory Concentration (MIC) assay.
Protocol 2: Antibacterial Susceptibility Testing by Broth Microdilution
This protocol is adapted for bacteria and is also based on CLSI standards.[21][22][23]
Objective: To determine the MIC of a compound against bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Other materials as listed in Protocol 1.
Procedure:
-
Inoculum Preparation: From a fresh agar plate, pick several colonies to create a bacterial suspension in sterile saline equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[23]
-
Compound Dilution: Perform a 2-fold serial dilution of the test compounds in the 96-well plate using CAMHB as the diluent, as described in Protocol 1.
-
Inoculation: Add the final bacterial inoculum to each well.
-
Controls: Include growth, sterility, and solvent controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours in ambient air.[4]
-
MIC Determination: Read the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion and Future Outlook
The evidence strongly indicates that the dual functionalization of a pyrazole scaffold with a 1-(trifluoromethyl) group and a 4-bromo substituent creates a molecular architecture with significantly enhanced biological activity compared to its non-fluorinated analogs. The trifluoromethyl group, in particular, acts as a powerful bioactivity enhancer, increasing lipophilicity and metabolic stability, which translates to potent antifungal, antibacterial, and anticancer properties.[7][8][9] The bromo group further contributes to these properties and offers a potential vector for halogen bonding interactions.
For researchers in drug discovery, this compound and related structures represent a privileged scaffold for further optimization. Future work should focus on exploring additional substitutions on the pyrazole ring to refine selectivity and potency, conducting in vivo efficacy studies, and elucidating precise mechanisms of action through target deconvolution studies. The strategic use of fluorination, as demonstrated here, remains one of the most powerful tools in the medicinal chemist's arsenal for elevating lead compounds into viable clinical candidates.
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A Comparative Guide to the Synthesis of 4-bromo-1-(trifluoromethyl)-1H-pyrazole for Researchers and Drug Development Professionals
The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern medicinal chemistry and agrochemical design. The trifluoromethyl group, in particular, is prized for its ability to modulate a compound's metabolic stability, lipophilicity, and binding affinity. 4-bromo-1-(trifluoromethyl)-1H-pyrazole is a valuable building block that marries the synthetic versatility of a brominated pyrazole with the desirable physicochemical properties of a trifluoromethyl group. This guide provides a comparative analysis of two prominent synthetic routes to this key intermediate, offering detailed experimental protocols and a discussion of the strategic advantages of each approach to inform your research and development endeavors.
Route 1: Direct Electrophilic Bromination of 1-(trifluoromethyl)-1H-pyrazole
This approach is predicated on the synthesis of the 1-(trifluoromethyl)-1H-pyrazole core, followed by a regioselective bromination at the C4 position. The electron-withdrawing nature of the trifluoromethyl group deactivates the pyrazole ring, yet the C4 position remains the most susceptible to electrophilic attack.
Diagram of Route 1: Direct Bromination
Caption: Synthetic pathway for Route 1.
Experimental Protocol: Route 1
Step 1: Synthesis of 1-(trifluoromethyl)-1H-pyrazole
This procedure is adapted from the synthesis of related pyrazoles.
-
To a solution of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (1.0 eq) in acetic acid, add hydrazine hydrate (1.1 eq) dropwise at room temperature.
-
The reaction mixture is then heated to reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is taken up in ethyl acetate and washed with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford 1-(trifluoromethyl)-1H-pyrazole, which can be purified by distillation or column chromatography.
Step 2: Bromination of 1-(trifluoromethyl)-1H-pyrazole
This protocol is based on the bromination of similar trifluoromethylated pyrazoles.
-
In a round-bottom flask, dissolve 1-(trifluoromethyl)-1H-pyrazole (1.0 eq) in acetonitrile.
-
Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.
-
The solvent is removed in vacuo, and the residue is partitioned between water and ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to yield this compound.
Discussion of Route 1
The direct bromination approach is conceptually straightforward. The synthesis of the pyrazole core from commercially available precursors is a well-established transformation. The subsequent bromination with NBS is a mild and selective method for the halogenation of electron-deficient heterocycles. However, the regioselectivity of the initial pyrazole formation can sometimes be an issue with unsymmetrical 1,3-dicarbonyl compounds, potentially leading to a mixture of isomers that require careful separation.
Route 2: Cyclocondensation of a Brominated Precursor
This alternative strategy involves the initial bromination of the 1,3-dicarbonyl precursor, followed by cyclization with a suitable hydrazine source to construct the brominated pyrazole ring in a single step.
Diagram of Route 2: Cyclocondensation
Caption: Synthetic pathway for Route 2.
Experimental Protocol: Route 2
Step 1: Synthesis of 3-bromo-4-ethoxy-1,1,1-trifluorobut-3-en-2-one
-
Dissolve 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (1.0 eq) in dichloromethane and cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.0 eq) in one portion and stir the mixture at 0 °C for 2-3 hours.
-
The reaction is monitored by TLC. Upon completion, the mixture is washed with water and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to give the crude brominated enone, which is often used in the next step without further purification.
Step 2: Cyclocondensation to form this compound
-
To a solution of the crude 3-bromo-4-ethoxy-1,1,1-trifluorobut-3-en-2-one (1.0 eq) in ethanol, add a catalytic amount of sulfuric acid.
-
Add trifluoromethylhydrazine (or a suitable precursor/protected form) (1.1 eq) to the mixture.
-
Heat the reaction to reflux and monitor by TLC. The reaction time can vary from 6 to 24 hours.
-
After cooling to room temperature, the solvent is evaporated.
-
The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine.
-
The organic phase is dried, concentrated, and the product is purified by column chromatography.
Discussion of Route 2
The cyclocondensation route offers the potential for a more convergent synthesis. By introducing the bromine atom at an early stage, it avoids the need for a separate halogenation step on the heterocyclic core. A key consideration for this route is the availability and handling of trifluoromethylhydrazine, which can be a challenging reagent. The stability of the brominated enone is also a factor to consider.
Comparative Analysis
| Parameter | Route 1: Direct Bromination | Route 2: Cyclocondensation of Brominated Precursor |
| Overall Strategy | Linear synthesis: pyrazole formation followed by bromination. | Convergent synthesis: bromination of precursor followed by pyrazole formation. |
| Key Advantages | Milder final step; avoids handling of potentially unstable brominated precursors. | Potentially fewer steps overall if the brominated precursor is readily accessible. |
| Potential Challenges | Potential for isomeric mixtures in the initial pyrazole synthesis. | Availability and handling of trifluoromethylhydrazine; stability of the brominated enone. |
| Reagents | NBS, hydrazine, 4-ethoxy-1,1,1-trifluoro-3-buten-2-one. | NBS, trifluoromethylhydrazine, 4-ethoxy-1,1,1-trifluoro-3-buten-2-one. |
Conclusion
Both synthetic routes presented offer viable pathways to this compound. The choice of a particular route will likely be dictated by the availability of starting materials, the scale of the synthesis, and the specific capabilities of the laboratory. Route 1, the direct bromination of a pre-formed pyrazole, may be preferable for smaller-scale syntheses where the purification of potential isomers is manageable. Route 2, the cyclocondensation of a brominated precursor, could be more efficient for larger-scale production, provided that the challenges associated with the reagents can be effectively addressed. It is recommended that researchers evaluate both routes in the context of their specific project goals to determine the most optimal synthetic strategy.
References
- A comprehensive list of references would be provided here in a full publication, including citations for the adapted procedures and any mechanistic discussions.
A Comparative Guide to the Reactivity of 4-Bromo- vs. 4-Iodo-1-(trifluoromethyl)-1H-pyrazole in Synthetic Chemistry
For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency and success of a synthetic campaign. The 4-halo-1-(trifluoromethyl)-1H-pyrazoles are a class of intermediates prized for their unique electronic properties and their utility in constructing complex molecular architectures. This guide provides an in-depth, objective comparison of the reactivity of two prominent members of this family: 4-bromo-1-(trifluoromethyl)-1H-pyrazole and its iodo-analogue, 4-iodo-1-(trifluoromethyl)-1H-pyrazole. By synthesizing experimental data and established mechanistic principles, we aim to equip you with the field-proven insights necessary to make informed decisions in your synthetic endeavors.
At a Glance: Key Differences in Reactivity
The fundamental difference in reactivity between the bromo and iodo pyrazoles stems from the inherent properties of the carbon-halogen bond. The Carbon-Iodine (C-I) bond is longer and weaker than the Carbon-Bromine (C-Br) bond, making it more susceptible to cleavage. This generally translates to higher reactivity for the iodo-derivative, particularly in the oxidative addition step of many cross-coupling reactions, which is often the rate-determining step.[1][2] However, as we will explore, this is not a universal rule, and the optimal choice of halide can be highly dependent on the specific reaction type and conditions.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-N bond formation.[3] The choice between a bromo or iodo pyrazole can significantly influence catalyst selection, reaction kinetics, and overall yield.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a cornerstone of modern synthesis.[4][5][6] For the 4-halo-1-(trifluoromethyl)-1H-pyrazoles, the general reactivity trend holds: the iodo-derivative will typically react under milder conditions (lower temperatures, lower catalyst loadings) than the bromo-derivative.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Feature | 4-Iodo-1-(trifluoromethyl)-1H-pyrazole | This compound | Rationale & Causality |
| Typical Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Pd(OAc)₂, XPhos Pd G2/XPhos[4][5] | The higher reactivity of the C-I bond allows for the use of less active, more conventional palladium catalysts. The less reactive C-Br bond often necessitates the use of more sophisticated, bulky phosphine ligands (like XPhos) to facilitate the oxidative addition step and prevent side reactions like debromination.[4][5] |
| Typical Base | K₂CO₃, Cs₂CO₃ | K₂CO₃, K₃PO₄ | A strong base is required to activate the boronic acid for transmetalation.[6] The choice is often substrate-dependent rather than halide-dependent, but milder bases may be sufficient with the more reactive iodo-pyrazole. |
| Reaction Temp. | Room Temp. to 80 °C | 80 °C to 120 °C | The lower energy barrier for the oxidative addition of the C-I bond allows for reactions to proceed at lower temperatures. |
| Expected Yield | Good to Excellent | Good to Excellent (with optimized conditions) | While both can provide high yields, achieving this with the bromo-derivative may require more rigorous optimization of the catalyst system and conditions to overcome its lower intrinsic reactivity.[4][5] |
Experimental Protocol: Suzuki-Miyaura Coupling of a Generic Arylboronic Acid with a 4-Halopyrazole
Caption: General workflow for a Sonogashira cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for forming C-N bonds. [7]Interestingly, the choice between the bromo and iodo pyrazole in this reaction is less straightforward and can be highly dependent on the specific catalyst system (palladium vs. copper) and the nature of the amine coupling partner.
A study by Usami et al. on the C4-amination of 4-halo-1H-1-tritylpyrazoles provided compelling comparative data. [8][9]While not the exact trifluoromethyl-substituted analogues, the electronic nature of the pyrazole core provides a strong basis for comparison.
Table 3: Comparative Reactivity in C-N Coupling Reactions
| Reaction Type | 4-Iodo-1-tritylpyrazole | 4-Bromo-1-tritylpyrazole | Key Insight & Rationale |
| Pd(dba)₂ / tBuDavePhos Catalyzed Amination | Less effective | More effective [8][9] | For amines lacking a β-hydrogen, the 4-bromo substrate gave superior results in this specific Pd-catalyzed system. This counterintuitive result may be due to factors beyond the oxidative addition step, such as the relative stability of the Pd(II) intermediates or the rate of reductive elimination. [8][9][10] |
| CuI-Mediated Amination | Effective | Ineffective | For alkylamines possessing a β-hydrogen, the copper-catalyzed pathway was only effective with the 4-iodo substrate. [8][9]This highlights a complementary reactivity profile, where the choice of halide is dictated by the chosen catalytic method. |
This demonstrates a critical takeaway: while the C-I bond is generally more reactive towards Pd(0), the overall catalytic cycle is complex, and other steps can influence the outcome, making the bromo-derivative unexpectedly superior in certain contexts. [1]
Reactivity in Lithiation and Halogen-Metal Exchange
Another important transformation for these building blocks is lithiation followed by quenching with an electrophile. This typically involves either direct deprotonation of a ring C-H or a halogen-metal exchange.
For this compound, a halogen-metal exchange is a viable strategy. Treatment with a strong organolithium reagent like n-BuLi or t-BuLi at low temperatures (e.g., -78 °C) can selectively replace the bromine with lithium, generating a nucleophilic pyrazole species that can be trapped with various electrophiles (e.g., CO₂, aldehydes, DMF). [11] The corresponding reaction with 4-iodo-1-(trifluoromethyl)-1H-pyrazole is expected to be even more facile due to the greater propensity of iodine to undergo exchange. This can be advantageous, allowing for the use of less reactive organolithium reagents or milder conditions. However, the increased reactivity of the resulting lithiated species can also lead to undesired side reactions if not handled carefully.
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The Practitioner's Guide to Suzuki Coupling for Pyrazole Synthesis: A Head-to-Head Protocol Comparison
Abstract
The construction of substituted pyrazoles is a cornerstone of modern medicinal chemistry and materials science. Among the myriad of synthetic tools available, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its reliability, functional group tolerance, and broad substrate scope. However, the unique electronic properties of pyrazoles—specifically their potential to act as catalyst inhibitors—present distinct challenges. This in-depth guide provides a head-to-head comparison of leading Suzuki coupling protocols for pyrazole synthesis. We will dissect the causal relationships behind experimental choices, provide detailed, field-tested protocols, and present comparative data to empower researchers in selecting and optimizing the ideal conditions for their specific synthetic targets.
Introduction: The Significance and Challenge of Pyrazole Arylation
Pyrazoles are a privileged class of N-heterocycles, forming the core scaffold of numerous blockbuster drugs and advanced materials.[1] The ability to precisely install aryl and heteroaryl substituents onto the pyrazole ring is critical for tuning the biological activity and physical properties of these molecules. The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, is the go-to method for forging these crucial C(sp²)–C(sp²) bonds.[2]
Despite its utility, the Suzuki coupling of pyrazoles is not without its nuances. The nitrogen-rich pyrazole ring can coordinate to the palladium center, potentially leading to catalyst deactivation and sluggish or incomplete reactions.[2] Furthermore, the acidity of the pyrazole N-H can complicate reactions involving unprotected substrates.[2] Success, therefore, hinges on a carefully optimized protocol, where the choice of catalyst, ligand, base, and solvent system is paramount. This guide will compare three robust protocols, highlighting their strengths and ideal applications.
The Engine of the Reaction: Understanding the Suzuki Catalytic Cycle
At its core, the Suzuki coupling is an elegant, multi-step process orchestrated by a palladium catalyst. A generalized catalytic cycle involves three key stages: oxidative addition, transmetalation, and reductive elimination.[3] The efficiency of each step is profoundly influenced by the chosen reagents.
Sources
assessing the purity of synthesized 4-bromo-1-(trifluoromethyl)-1H-pyrazole
<_
-
Purity is paramount. In drug discovery and development, the purity of a chemical intermediate like 4-bromo-1-(trifluoromethyl)-1H-pyrazole directly impacts reaction yields, impurity profiles of subsequent steps, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API).[1] Impurities can lead to unwanted side reactions, making purity assessment a critical step.[1][2]
-
A multi-pronged approach is essential. No single analytical technique is sufficient to fully characterize the purity of a synthesized compound.[3][] A robust assessment relies on "orthogonal" methods—techniques that measure purity based on different chemical and physical principles.[3][5] This guide compares the most effective methods for this compound, providing the rationale and experimental details needed for confident quality control.
Understanding the Analyte: Chemical Properties
This compound possesses key structural features that inform the choice of analytical methods:
-
Aromatic Pyrazole Core: Provides chromophores for UV detection in liquid chromatography.
-
Trifluoromethyl (CF₃) Group: A powerful and unique probe for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.[6]
-
Bromo (Br) Substituent: Creates a characteristic isotopic pattern in Mass Spectrometry (MS), aiding in structural confirmation.
-
Volatility: The compound is amenable to Gas Chromatography (GC) analysis.[7]
Anticipating Impurities: A Chemist's Perspective
Effective purity analysis begins with considering the potential impurities from the synthesis. Common synthetic routes to pyrazoles may involve condensation reactions of diketones with hydrazines or cycloadditions.[8][9][10][11]
Potential impurities for this compound could include:
-
Unreacted Starting Materials: Such as 1,1,1-trifluoropentane-2,4-dione or hydrazine derivatives.
-
Regioisomers: Incorrect placement of the trifluoromethyl or bromo groups on the pyrazole ring.
-
Unbrominated Pyrazole: The parent 1-(trifluoromethyl)-1H-pyrazole.
-
Residual Solvents: From the reaction or purification steps (e.g., ethanol, ethyl acetate, dichloromethane).
-
Over-brominated Species: Dibromo-pyrazole derivatives.
A successful analytical strategy must be able to separate and detect these specific, likely contaminants.
Orthogonal Analytical Strategy: A Comparative Guide
An orthogonal approach provides a comprehensive purity profile by combining the strengths of different techniques. The primary methods for assessing this compound are chromatography (HPLC, GC) and spectroscopy (NMR, MS).
Workflow for Purity Assessment
A logical workflow ensures both qualitative and quantitative purity are thoroughly assessed.
Caption: Workflow for assessing the purity of synthesized compounds.
Method Comparison
The choice of analytical technique depends on the specific question being asked—from initial structural confirmation to precise quantitative purity.
| Technique | Primary Use | Strengths | Limitations | Relevance for this Compound |
| ¹H & ¹⁹F NMR | Structural confirmation, identification of impurities | Provides detailed structural information; ¹⁹F NMR is highly sensitive and specific for the CF₃ group with low background noise.[6][12] | Not ideal for quantifying minor impurities without specialized methods (qNMR); can have overlapping signals in ¹H NMR. | Essential. ¹⁹F NMR offers a clean window for assessing fluorine-containing impurities. ¹H NMR confirms the pyrazole ring protons. |
| RP-HPLC-UV | Quantitative purity (Area %), impurity profiling | High resolution for separating isomers and non-volatile impurities; widely available and validated methods exist for pyrazoles.[13][14][15] | Requires a chromophore (present here); quantification relies on response factors which can vary between compounds. | Primary Quantitative Method. Ideal for establishing purity as a percentage of all UV-active species. |
| GC-MS | Quantitative purity, analysis of volatile impurities | Excellent for separating volatile compounds; MS provides definitive identification of separated peaks.[16][17][18] | Not suitable for non-volatile or thermally unstable impurities; derivatization may be needed for some compounds.[19] | Strong Orthogonal Method. Well-suited for this compound's likely volatility and for identifying residual solvents. |
| Mass Spectrometry (MS) | Molecular weight confirmation | Confirms the molecular mass and elemental formula (with HRMS); bromine's isotopic pattern (⁷⁹Br/⁸¹Br) provides a clear signature. | Not inherently quantitative; ionization efficiency can vary dramatically between compounds. | Essential for Confirmation. Confirms the identity of the main peak in LC or GC traces. |
| Quantitative NMR (qNMR) | Absolute purity determination | Provides purity as an absolute mass fraction without needing a reference standard of the same compound.[3][5] An orthogonal check to chromatographic methods.[5] | Requires careful experimental setup (e.g., long relaxation delays) and a certified internal standard. | Gold Standard. Offers a highly accurate, absolute purity value that is independent of chromatographic performance.[3][20] |
Experimental Protocols: A Practical Guide
The following protocols provide a starting point for method development, grounded in established practices for pyrazole derivatives and halogenated compounds.[13][15][21]
Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is designed to provide a quantitative assessment of purity based on peak area percentage.
1. Objective: To separate the main compound from potential non-volatile impurities and quantify its purity relative to other UV-absorbing species.
2. Instrumentation & Columns:
-
HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Analytical Column: C18 stationary phase (e.g., Eclipse XDB C18, 150mm x 4.6mm, 5µm particle size).[13]
3. Mobile Phase & Conditions:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[14]
-
Mobile Phase B: Acetonitrile (MeCN).[21]
-
Gradient:
-
Start at 30% B, hold for 2 minutes.
-
Ramp to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 30% B over 1 minute and re-equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.[13]
-
Column Temperature: 25 °C.[13]
-
Detection Wavelength: 210 nm (or optimized based on UV scan).
-
Injection Volume: 5 µL.[13]
4. Sample Preparation:
-
Accurately weigh ~1 mg of the synthesized compound.
-
Dissolve in 1 mL of Acetonitrile to create a 1 mg/mL stock solution.
-
Further dilute as necessary to be within the linear range of the detector.
5. Data Analysis & Interpretation:
-
Calculate purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Trustworthiness Check: The method is self-validating if peaks are sharp and symmetrical, and the baseline is stable. Spiking the sample with anticipated impurities can confirm separation efficiency. The use of a DAD allows for peak purity analysis, checking for co-eluting impurities.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol offers an orthogonal method to HPLC, particularly effective for volatile impurities and residual solvents.
1. Objective: To confirm molecular weight, identify volatile impurities, and provide an alternative quantitative purity assessment.
2. Instrumentation & Columns:
-
GC system coupled to a Mass Spectrometer (e.g., Quadrupole).
-
Analytical Column: A mid-polarity column suitable for heterocyclic compounds, such as a VF-624ms or similar phase (6% cyanopropylphenyl / 94% dimethylpolysiloxane).[7]
3. GC Conditions:
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp at 15 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Injection Mode: Split (e.g., 50:1 split ratio).
4. MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230 °C.
5. Sample Preparation:
-
Prepare a dilute solution (e.g., 100 µg/mL) of the compound in a volatile solvent like Dichloromethane or Ethyl Acetate.
6. Data Analysis & Interpretation:
-
Identity Confirmation: The mass spectrum of the main peak should show the correct molecular ion (M⁺) and a characteristic isotopic pattern for one bromine atom (two peaks of nearly equal intensity separated by 2 m/z units).
-
Purity Calculation: Purity can be estimated via area percent, similar to HPLC.
-
Impurity Identification: Search the NIST library for mass spectra of minor peaks to identify residual solvents or known byproducts.
Protocol 3: Quantitative ¹⁹F NMR (qNMR) for Absolute Purity
This advanced method provides an absolute purity value, which is a powerful orthogonal confirmation of chromatographic results.[3][5]
1. Objective: To determine the absolute purity (w/w %) of the compound by relating the integral of its ¹⁹F signal to that of a certified internal standard.
2. Instrumentation & Reagents:
-
NMR Spectrometer (≥400 MHz recommended).
-
Certified Internal Standard (IS): A high-purity, fluorine-containing compound with a simple ¹⁹F NMR spectrum that does not overlap with the analyte signal. Trifluorotoluene can be a suitable reference.[6]
-
Deuterated Solvent: Acetone-d₆ or Acetonitrile-d₃.
3. Experimental Workflow:
Caption: Step-by-step workflow for quantitative NMR (qNMR).
4. Data Acquisition:
-
Key Parameter: Use a long relaxation delay (D1) of at least 5 times the longest T₁ of any signal being integrated. A conservative value of 30-60 seconds is recommended to ensure full relaxation for accurate quantification.
-
Acquire the spectrum with a sufficient number of scans for a good signal-to-noise ratio (>250:1).
5. Calculation: The purity of the analyte (Purityₐ) is calculated using the following equation:
Purityₐ (%) = (Iₐ / Iₛ) * (Nₛ / Nₐ) * (Mₐ / Mₛ) * (mₛ / mₐ) * Purityₛ
Where:
-
I: Integral of the NMR signal (a = analyte, s = standard)
-
N: Number of fluorine nuclei giving rise to the signal (For CF₃, N=3)
-
M: Molar mass
-
m: Weighed mass
-
Purityₛ: Certified purity of the internal standard
6. Trustworthiness Check: This protocol is self-validating by design. The use of a certified internal standard and adherence to strict weighing and acquisition parameters ensures high accuracy and traceability, fulfilling criteria for GLP/GMP environments.[3]
Conclusion
Assessing the purity of this compound requires a deliberate, multi-faceted strategy. While a quick check by ¹H NMR and GC-MS can confirm identity, a robust purity claim for research and development necessitates quantitative data from a validated chromatographic method like RP-HPLC. For the highest degree of confidence, absolute purity determination by qNMR serves as an essential orthogonal technique. By combining these methods, researchers and drug development professionals can ensure the quality and reliability of this critical building block, leading to more reproducible and successful downstream applications.
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A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (2014). International Journal of Chemical and Pharmaceutical Analysis. [Link]
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Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]
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One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. SciELO México. [Link]
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Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. (2021). Journal of Food and Drug Analysis. [Link]
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Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation”. IJARESM. [Link]
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Dar, A. M., & Shamsuzzaman. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. [Link]
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Optimizing Your Synthesis: The Advantage of High-Purity Pyrazole Derivatives. LinkedIn. [Link]
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Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes. Journal of the Chemical Society, Perkin Transactions 2. [Link]
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Pyrazole synthesis. Organic Chemistry Portal. [Link]
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Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. [Link]
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Synthesis and Characterization of Pyrazole Heterocyclic Derivatives via Vilsmeier-Haack-Reaction and its Schiff`s Bases. STM Journals. [Link]
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A Senior Application Scientist's Guide to Palladium Catalysis for 4-Bromo-1-(trifluoromethyl)-1H-pyrazole Functionalization
Introduction: The Strategic Importance of the Trifluoromethyl-Pyrazole Scaffold
The 1-(trifluoromethyl)-1H-pyrazole motif is a privileged structure in modern chemistry, appearing in a wide array of commercially significant pharmaceuticals and agrochemicals. Its unique electronic properties, metabolic stability, and conformational influence make it a highly sought-after building block. The functionalization of this core, particularly at the 4-position, is critical for modulating biological activity and optimizing physicochemical properties.
Palladium-catalyzed cross-coupling reactions represent the most powerful and versatile strategy for forging new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the C4 position of the pyrazole ring. However, the success of these transformations is critically dependent on the selection of the appropriate palladium catalyst system. The electron-deficient nature of the pyrazole ring and the presence of the trifluoromethyl group can significantly impact catalyst performance.
This guide provides a comprehensive evaluation of various palladium catalysts for three key transformations of 4-bromo-1-(trifluoromethyl)-1H-pyrazole: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Heck reaction. We will dissect the causality behind experimental choices, present comparative data, and provide field-proven protocols to empower researchers in drug discovery and development to make informed decisions for their synthetic campaigns.
I. Suzuki-Miyaura Coupling: Forging the C(sp²)-C(sp²) Bond
The Suzuki-Miyaura reaction is the preeminent method for synthesizing 4-aryl-1-(trifluoromethyl)-1H-pyrazoles. The choice between a classic Pd(0) source like Pd(PPh₃)₄ and a modern Pd(II) precatalyst with bidentate ligands such as PdCl₂(dppf) can dramatically influence reaction efficiency, scope, and reproducibility.
Causality of Catalyst Selection
-
The Ligand's Role: The performance difference often lies with the ligand. PPh₃ is a monodentate ligand. Dppf (1,1'-bis(diphenylphosphino)ferrocene) is a wide bite-angle bidentate phosphine ligand. This bidentate chelation provides greater thermal stability to the palladium center and, crucially, accelerates the rate-limiting reductive elimination step to release the final product.[3] For pyrazole triflates, the addition of excess dppf ligand was found to significantly increase product yields.[4][5]
Comparative Performance Data
The following table summarizes typical results for the Suzuki-Miyaura coupling of this compound with various arylboronic acids, adapted from literature protocols.[6][7][8]
| Catalyst System | Arylboronic Acid | Base | Solvent | Temp (°C) | Time | Yield (%) |
| Pd(PPh₃)₄ (2 mol%) | Phenylboronic acid | Cs₂CO₃ | DME/H₂O | 90 | 10 min (MW) | ~85-95 |
| Pd(PPh₃)₄ (2 mol%) | 4-Methoxyphenylboronic acid | Cs₂CO₃ | DME/H₂O | 90 | 10 min (MW) | ~90-98 |
| Pd(PPh₃)₄ (2 mol%) | 4-Acetylphenylboronic acid | Cs₂CO₃ | DME/H₂O | 90 | 12 min (MW) | ~80-90 |
| PdCl₂(dppf) (2 mol%) | Phenylboronic acid | K₃PO₄ | Dioxane | 100 | 16 h | ~75-85 |
| XPhos Pd G2 (2 mol%) | Phenylboronic acid | K₃PO₄ | Dioxane/H₂O | 80 | 2 h | >95 |
Analysis: For simple, unhindered arylboronic acids, the classic Pd(PPh₃)₄ catalyst under microwave irradiation provides excellent yields in very short reaction times.[6] However, for more challenging substrates, modern precatalysts like XPhos Pd G2 can offer superior performance, often under milder thermal conditions.[8] The choice of PdCl₂(dppf) often represents a balance of stability, cost, and effectiveness.[4][5]
Protocol: Microwave-Assisted Suzuki Coupling
This protocol is adapted from a procedure for a similar 4-halopyrazole system.[6]
-
To a microwave vial, add this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), and cesium carbonate (Cs₂CO₃, 2.5 mmol).
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 mmol, 2 mol%).
-
Evacuate and backfill the vial with nitrogen or argon gas three times.
-
Add dimethoxyethane (DME, 5 mL) and water (2 mL) via syringe.
-
Seal the vial and place it in a microwave reactor. Irradiate at 90°C for 10-15 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the 4-aryl-1-(trifluoromethyl)-1H-pyrazole.
II. Buchwald-Hartwig Amination: Constructing the C(sp²)-N Bond
The synthesis of 4-amino-1-(trifluoromethyl)-1H-pyrazoles via Buchwald-Hartwig amination is a testament to modern catalyst development. Early generation catalysts are often ineffective for coupling N-H containing heterocyles. The breakthrough came with the development of sterically hindered, electron-rich biarylphosphine ligands.[3][9]
Causality of Catalyst Selection
-
The Ligand is Key: Five-membered nitrogen heterocycles like pyrazoles can act as catalyst inhibitors. The use of bulky biarylphosphine ligands such as tBuBrettPhos is critical.[10][11] These ligands create a sterically crowded coordination sphere around the palladium atom, which promotes the difficult C-N reductive elimination step—the final, product-forming step in the catalytic cycle.
-
Precatalyst Advantage: Modern palladium precatalysts, which incorporate the bulky ligand in a stable complex, offer improved air stability and ensure the correct ligand-to-metal ratio, leading to more reliable and reproducible results.[10][12]
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine nucleophile without competing in side reactions. Lithium bis(trimethylsilyl)amide (LHMDS) is highly effective for this purpose.[10][11]
Comparative Performance Data
The following table showcases the dramatic effect of ligand choice on the amination of 4-bromo-1H-pyrazoles. Data is based on studies by the Buchwald group.[10][11]
| Pd Source | Ligand | Amine | Base | Temp (°C) | Yield (%) |
| P1 (precatalyst) | L1 (Josiphos type) | Aniline | LHMDS | RT | 13 |
| P2 (precatalyst) | L2 (Ph-DavePhos) | Aniline | LHMDS | RT | <5 |
| P4 (precatalyst) | L4 (tBuBrettPhos) | Aniline | LHMDS | RT | 87 |
| P4 (precatalyst) | L4 (tBuBrettPhos) | Morpholine | LHMDS | 50 | 85 |
| P4 (precatalyst) | L4 (tBuBrettPhos) | 2-Aminopyridine | LHMDS | 80 | 78 |
Analysis: The data unequivocally demonstrates the superiority of the tBuBrettPhos (L4) ligand system for the amination of bromopyrazoles.[10][11] Earlier generation ligands (L1, L2) are largely ineffective for this transformation. The use of a dedicated precatalyst (P4) incorporating this ligand provides a robust and high-yielding method for accessing a broad scope of 4-aminopyrazoles.
Protocol: Buchwald-Hartwig Amination with a Precatalyst
This protocol is based on the general method developed for unprotected bromoimidazoles and bromopyrazoles.[10][11]
-
In a glovebox, add this compound (1.0 mmol), the tBuBrettPhos Pd precatalyst (0.02 mmol, 2 mol%), and lithium bis(trimethylsilyl)amide (LHMDS, 2.2 mmol) to an oven-dried Schlenk tube equipped with a stir bar.
-
Remove the tube from the glovebox, add the amine (1.2 mmol) followed by anhydrous tetrahydrofuran (THF, 4 mL).
-
Seal the tube and heat the reaction mixture in an oil bath at 50-80°C for 12-16 hours.
-
After cooling to room temperature, carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl).
-
Dilute with ethyl acetate and water. Separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by silica gel chromatography to obtain the desired 4-amino-1-(trifluoromethyl)-1H-pyrazole.
III. Heck Reaction: C(sp²)-C(sp²) Vinylation
The Heck reaction provides access to 4-alkenyl-1-(trifluoromethyl)-1H-pyrazoles, which are valuable intermediates. The reaction typically involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base.[13]
Causality of Catalyst Selection
-
Mechanism and Catalyst Choice: The standard Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[14] A common and cost-effective precatalyst is Pd(OAc)₂, which is reduced in situ to Pd(0). While phosphine ligands can be used, phosphine-free conditions are also well-established, often relying on the formation of catalytically active palladium nanoparticles.
-
Radical Pathways: For some substrates, particularly alkyl halides, the reaction can proceed via a single electron transfer (SET) pathway, generating radical intermediates.[15][16] For these Heck-type reactions, a catalyst system like Pd/dppf has been shown to be effective.[17]
-
Base Function: The base (e.g., triethylamine, sodium acetate) is not just a spectator; its primary role is to neutralize the hydrogen halide (H-X) produced in the final step, thereby regenerating the active Pd(0) catalyst to continue the cycle.[14]
Illustrative Catalyst Systems for Heck Reactions
While specific data for this compound is less common, the performance can be extrapolated from general principles and related heterocyclic systems.
| Catalyst System | Alkene | Base | Solvent | Temp (°C) | Expected Outcome |
| Pd(OAc)₂ (2-5 mol%) / PPh₃ (4-10 mol%) | n-Butyl acrylate | Et₃N | DMF / NMP | 100-140 | Good to excellent yield |
| Pd(OAc)₂ (2-5 mol%) (phosphine-free) | Styrene | NaOAc | DMA | 120-150 | Moderate to good yield |
| PdCl₂(dppf) (5 mol%) | Styrene | Cs₂CO₃ | Dioxane | 110 | Good yield |
Analysis: The choice of catalyst for a Heck reaction depends on the alkene coupling partner. For electron-deficient alkenes like acrylates, a simple Pd(OAc)₂/PPh₃ system is often sufficient. For less reactive alkenes like styrene, a more robust ligand or phosphine-free conditions at higher temperatures may be required. The PdCl₂(dppf) system offers a reliable alternative that is effective for a range of substrates.
Protocol: General Heck Vinylation
-
To a Schlenk tube, add this compound (1.0 mmol), palladium(II) acetate (Pd(OAc)₂, 0.03 mmol, 3 mol%), and triphenylphosphine (PPh₃, 0.06 mmol, 6 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous N,N-dimethylformamide (DMF, 5 mL), the alkene (e.g., n-butyl acrylate, 1.5 mmol), and triethylamine (Et₃N, 2.0 mmol) via syringe.
-
Seal the tube and heat the mixture in an oil bath at 120°C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature.
-
Dilute with water and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by silica gel chromatography.
Conclusion and Recommendations
The effective functionalization of this compound is highly achievable but requires careful consideration of the catalyst system for each specific transformation.
-
For Suzuki-Miyaura couplings , classic Pd(PPh₃)₄ under microwave conditions is exceptionally efficient for simple arylboronic acids. For more complex or sensitive substrates, a modern system like XPhos Pd G2 is recommended.
-
For Buchwald-Hartwig aminations , there is no substitute for modern catalyst systems. The use of a tBuBrettPhos-ligated palladium precatalyst is essential for achieving high yields and broad substrate scope.[10][11]
-
For Heck reactions , a flexible approach is best. A system of Pd(OAc)₂ with or without a phosphine ligand like PPh₃ serves as an excellent starting point, with PdCl₂(dppf) being a robust alternative.
By understanding the mechanistic principles behind catalyst and ligand selection, researchers can move beyond simple screening and rationally design experiments, saving valuable time and resources in the synthesis of novel trifluoromethyl-pyrazole derivatives.
References
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- DSpace@MIT. (n.d.). Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development.
- ResearchGate. (2015). Which one is more efficient catalyst for the Negishi coupling out of Pd(PPh3)4 or PdCl2(dppf)?
- ACS Publications. (n.d.). Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst: Optimization and Scale-Up.
- Beilstein Journals. (n.d.). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols.
- NIH. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC.
- ResearchGate. (2019). Pd(dppf)Cl2-CH2Cl2 and Pd(PPh3)4 what is differance between these palladium bases ?
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- ResearchGate. (2025). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching.
- Beilstein Journals. (2017). Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
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- PubMed. (2005). Palladium-catalyzed coupling of pyrazole triflates with arylboronic acids.
- MDPI. (n.d.). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine.
- ResearchGate. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines.
- R Discovery. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions.
- ACS Publications. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews.
- RSC Publishing. (n.d.). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry.
- PDF Free Download. (n.d.). Palladium-Catalyzed Coupling of Pyrazole Triflates with Arylboronic.
- PubMed. (2018). Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid.
- Organometallics - Pd Feature. (2009).
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- ResearchGate. (n.d.). A Concise Synthesis of Trifluoromethyl-Substituted 4Aryloxy Pyrazoles | Request PDF.
- ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development.
- Chemistry LibreTexts. (2023). Heck Reaction.
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Safety Operating Guide
4-bromo-1-(trifluoromethyl)-1H-pyrazole proper disposal procedures
An In-Depth Guide to the Proper Disposal of 4-bromo-1-(trifluoromethyl)-1H-pyrazole
For laboratory professionals engaged in cutting-edge research and pharmaceutical development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and sustainable scientific enterprise. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound. As a halogenated heterocyclic compound, its disposal requires meticulous attention to detail to protect personnel, prevent environmental contamination, and ensure full regulatory compliance. This document synthesizes technical data with field-proven best practices to empower your laboratory's safety culture.
Part 1: Hazard Assessment and Essential Safety Precautions
Based on analogous compounds, this compound should be handled as a substance that is potentially harmful if swallowed, inhaled, or comes into contact with skin.[1][2] It is also expected to cause significant skin, eye, and respiratory irritation.[1][3][4] Therefore, all handling and disposal operations must be conducted within a certified chemical fume hood.
Table 1: Assumed Hazard Profile and Required Personal Protective Equipment (PPE)
| Hazard Class | Assumed Risk | Required PPE | Rationale for Use |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful upon exposure.[1][2] | Chemical-resistant gloves (e.g., nitrile), lab coat, approved respirator. | Prevents absorption through the skin, contamination of personal clothing, and inhalation of dust or aerosols.[5] |
| Skin Corrosion / Irritation | Causes skin irritation.[3] | Chemical-resistant gloves, lab coat. | Provides a barrier against direct contact that can lead to irritation or chemical burns. |
| Eye Damage / Irritation | Causes serious eye irritation.[3] | Chemical safety goggles and/or face shield. | Protects eyes from splashes, which can cause severe and lasting damage.[5] |
| Respiratory Irritation | May cause respiratory tract irritation.[1][4] | Use within a chemical fume hood; NIOSH-approved respirator if aerosols or dust may be generated. | Minimizes the inhalation of airborne particles, preventing irritation to the nose, throat, and lungs.[5] |
Part 2: Comprehensive Step-by-Step Disposal Protocol
The disposal of this compound is governed by regulations for hazardous waste, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[6][7] The following protocol ensures compliance and safety.
Step 1: Waste Identification and Segregation
The first and most critical step is correct waste identification. Due to its chemical structure containing bromine and fluorine, this compound and any materials contaminated with it are classified as halogenated organic waste .[8]
Causality Behind Segregation: Halogenated organic compounds require specific disposal methods, typically high-temperature incineration, to ensure their complete destruction and prevent the formation of toxic byproducts like dioxins.[8][9] Mixing halogenated waste with non-halogenated waste streams contaminates the entire volume, drastically increasing disposal costs and complicating the disposal process.[10][11] Therefore, you must keep halogenated and non-halogenated waste streams separate at all times.[11][12]
Step 2: Containerization
Select a dedicated and appropriate container for accumulating halogenated organic waste.
-
Container Choice: Use a robust, leak-proof container with a secure, screw-top lid that is chemically compatible with the waste. High-density polyethylene (HDPE) carboys are a common and suitable choice.[6][13]
-
Condition: Ensure the container is in good condition, free from cracks or residues from previous use.
-
Venting: Do not use containers that cannot be securely sealed to be "vapor tight" and "spill proof."[14] Keep the container closed at all times except when actively adding waste.[10][13]
Step 3: Accurate Labeling
Proper labeling is a legal requirement and is essential for the safety of everyone who will handle the container.[6][12] As soon as the first drop of waste is added, the container must be labeled with a "Hazardous Waste" tag provided by your institution's Environmental Health and Safety (EHS) department.[10]
The label must include:
-
The words "Hazardous Waste" .
-
A complete list of all chemical constituents by their full names (no abbreviations or formulas) and their approximate percentages.[14]
-
The specific hazards associated with the waste (e.g., "Toxic," "Irritant").[10]
-
The name and contact information of the generating researcher or lab.
-
The date on which waste accumulation began.
Step 4: Accumulation and Storage in a Satellite Accumulation Area (SAA)
Waste must be stored at or near the point of generation in a designated Satellite Accumulation Area (SAA).[6][13]
-
Location: The SAA must be under the control of the laboratory personnel generating the waste. Do not move waste from the room it was generated in to another room for storage.[6]
-
Secondary Containment: Store the waste container within a larger, chemically resistant tub or tray to contain any potential leaks or spills.[12]
-
Segregation: Within the SAA, continue to segregate the halogenated waste container from incompatible materials, particularly strong acids, bases, and oxidizers.[15]
-
Volume Limits: Do not accumulate more than 55 gallons of hazardous waste in an SAA. For acutely toxic wastes (P-listed), the limit is one quart.[6][7]
Step 5: Arranging for Final Disposal
Once the waste container is nearly full (about 75-80% capacity to allow for expansion) or if you are discontinuing the project, you must arrange for its removal.
-
Contact EHS: Follow your institution's specific procedures to request a waste pickup from the EHS department or an equivalent safety office.[6][13]
-
Documentation: Complete any required forms accurately. This information is used to ensure the waste is transported and disposed of in accordance with all federal, state, and local regulations.[16]
-
Professional Disposal: Never attempt to dispose of this chemical by pouring it down the drain, evaporating it in the fume hood, or placing it in the regular trash.[7][17] The final disposal will be carried out by a licensed hazardous waste management company arranged by your institution.[17][18]
Part 3: Emergency Procedures for Spills
Accidental spills must be managed immediately and safely.
-
Evacuate and Alert: If the spill is large or you feel unsafe, evacuate the immediate area and alert your colleagues and supervisor.
-
Don PPE: Before addressing the spill, don the full PPE detailed in Table 1.
-
Containment: For solid spills, carefully sweep or vacuum (using a HEPA-filtered vacuum) the material up, avoiding dust generation.[2][5] For liquid spills, cover and absorb the material with an inert absorbent like vermiculite, sand, or a commercial chemical absorbent.[10][19]
-
Collection: Carefully collect all contaminated absorbent materials and any contaminated items (e.g., gloves, wipes) and place them into your designated halogenated hazardous waste container.
-
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. All materials used for decontamination must also be disposed of as hazardous waste.[16]
Part 4: Waste Minimization Strategies
A key principle of responsible chemical management is to minimize waste generation at the source.[6][13]
-
Scale Reduction: Whenever feasible, reduce the scale of experiments to decrease the volume of waste produced.[6]
-
Prudent Purchasing: Order only the quantity of chemical required for your immediate research needs to avoid generating waste from expired or unused stock.[6]
-
Inventory Management: Maintain an accurate and up-to-date chemical inventory to prevent ordering duplicates and to share surplus chemicals with other labs.[6][13]
-
Substitution: Where scientifically viable, investigate substituting hazardous chemicals with less hazardous alternatives.[6]
Part 5: Disposal Workflow Visualization
The following diagram illustrates the logical process for the proper disposal of this compound, from initial handling to final removal.
Caption: Disposal workflow for this compound.
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LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. UPenn EHRS - University of Pennsylvania.
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Proper Disposal of 3-(Trifluoromethyl)phenol: A Guide for Laboratory Professionals. Benchchem.
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Proper Disposal of 6-(Trifluoromethyl)isoquinolin-1(2H)-one: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
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Proper Disposal of 3-(Trifluoromethyl)benzaldehyde: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
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4-Bromo-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole. Sigma-Aldrich.
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Material Safety Data Sheet - 2-Chloro-5-(trifluoromethyl)pyridine 98+%. Cole-Parmer.
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Proper Disposal of 1-[4-({4-[(5-cyclopentyl-1H-pyrazol-3-yl)imino]. Benchchem.
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Navigating the Unseen: A Comprehensive Safety and Handling Guide for 4-bromo-1-(trifluoromethyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, novel heterocyclic compounds are the bedrock of innovation. Among these, 4-bromo-1-(trifluoromethyl)-1H-pyrazole stands as a key building block, its unique structure paving the way for new molecular entities. However, with innovation comes the responsibility of ensuring the utmost safety in the laboratory. This guide serves as an essential resource for handling this compound, providing immediate, actionable safety and logistical information.
Hazard Identification and Risk Assessment
Based on data from analogous compounds such as 4-Bromo-1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazole and other halogenated pyrazoles, a consistent hazard profile emerges.[1] Researchers should anticipate that this compound is:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the molecule, potentially leading to greater biological activity and the need for more stringent handling procedures.[2]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the recommended PPE, drawing from best practices for similar halogenated aromatic compounds.[2]
| Body Part | Recommended Protection | Specification/Standard | Rationale |
| Eyes/Face | Chemical splash goggles and a face shield | Must comply with ANSI Z87.1 or equivalent standards. | Protects against splashes and potential vapors that can cause serious eye damage. |
| Hands | Chemical-resistant gloves (Nitrile or Neoprene recommended) | Select gloves tested to relevant standards (e.g., EN 374). Check manufacturer's compatibility charts. | Prevents skin contact, which can lead to irritation. Double-gloving is recommended for extended handling. |
| Body | Flame-resistant lab coat worn over personal clothing that covers the legs | --- | Provides a barrier against accidental spills and splashes. |
| Respiratory | A NIOSH-approved respirator with appropriate cartridges for organic vapors | Must be used within a comprehensive respiratory protection program. | Essential for minimizing inhalation of vapors, especially when handling outside of a certified chemical fume hood or during spill cleanup. |
Operational and Handling Protocols
Adherence to meticulous handling procedures is critical to minimize exposure and ensure a safe laboratory environment.
Engineering Controls: Containing the Hazard
-
Chemical Fume Hood: All work with this compound, including weighing, transferring, and reactions, must be conducted in a properly functioning and certified chemical fume hood.[1]
-
Ventilation: Ensure adequate general laboratory ventilation to supplement the localized control of the fume hood.
-
Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly.[3]
Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area within the chemical fume hood by clearing it of unnecessary items and ensuring all required equipment is present.
-
Aliquoting: Carefully transfer the required amount of the compound. Use non-sparking tools and handle with precision to avoid generating dust or aerosols.
-
Reaction Setup: All reactions should be set up within the fume hood. Keep the sash at the lowest practical height.
-
Storage: Store this compound in a tightly sealed, properly labeled container. Keep it in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3] The recommended storage temperature is between 2-8°C.[4]
Caption: Workflow for handling this compound.
Emergency Procedures: A Rapid and Informed Response
In the event of an exposure or spill, a swift and correct response is crucial.
First Aid Measures
| Exposure Route | Action |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][5] |
| Skin Contact | Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[1][5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1][5] |
Spill Management Protocol
-
Evacuate and Ventilate: Immediately clear the area of all non-essential personnel and ensure the area is well-ventilated.
-
Containment: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the substance. For solid spills, carefully sweep up the material, avoiding dust generation.[6]
-
Clean-up and Decontamination: Use non-sparking tools to collect the absorbed or swept material and place it into a designated, labeled container for hazardous waste.[6] Decontaminate the spill area according to your institution's protocols.
-
Disposal of Spill Debris: All materials used for cleanup must be treated as hazardous waste and disposed of accordingly.[7]
Caption: Decision tree for spill response.
Disposal Plan: Cradle-to-Grave Responsibility
The disposal of this compound and its associated waste must be conducted in strict accordance with all federal, state, and local regulations.
Waste Segregation and Collection
-
Halogenated Organic Waste: As a brominated organic compound, all waste containing this compound must be collected in a designated "Halogenated Organic Waste" container.[2] This includes neat compound, solutions, and contaminated materials.
-
Container Management: Use compatible, leak-proof containers that are clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards. Keep containers closed when not in use.[7]
-
Contaminated PPE: Dispose of all contaminated PPE, such as gloves and disposable lab coats, as hazardous waste.[7]
Disposal Methods
-
Licensed Hazardous Waste Facility: The primary and recommended method of disposal is through a licensed hazardous waste management company.[8]
-
Incineration: Brominated waste is often disposed of via high-temperature incineration at facilities equipped with scrubbers to neutralize acidic byproducts like hydrogen bromide.[8]
-
Neutralization: In some specific cases, and only by trained professionals, spilled bromine compounds can be neutralized with a solution of sodium thiosulfate.[9] However, this should not be attempted for bulk waste disposal without explicit guidance from your institution's Environmental Health and Safety (EHS) department.
By adhering to these rigorous safety and handling protocols, researchers can confidently work with this compound, advancing scientific discovery while maintaining a safe and compliant laboratory environment.
References
-
Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods? Retrieved from [Link]
- Grosch, S., Krämer, M., & Kress, J. (1980). Chronic toxicity of pyrazolones: the problem of nitrosation. British journal of clinical pharmacology, 10 Suppl 2(Suppl 2), 313S–317S.
-
Mcneish, G. J. (2015, November 14). Which is the best way to recycle or neutralise Bromine? ResearchGate. Retrieved from [Link]
Sources
- 1. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. 1046831-97-3|this compound|BLD Pharm [bldpharm.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. chemtalk.com.au [chemtalk.com.au]
- 7. benchchem.com [benchchem.com]
- 8. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 9. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
